molecular formula C22H16F5N5O3 B12368751 BAY-9835

BAY-9835

货号: B12368751
分子量: 493.4 g/mol
InChI 键: LPQXZOJIUVOCAL-NRFANRHFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BAY-9835 is a useful research compound. Its molecular formula is C22H16F5N5O3 and its molecular weight is 493.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C22H16F5N5O3

分子量

493.4 g/mol

IUPAC 名称

3,4-difluoro-N-[[(4S)-4-(2-methylpyrazol-3-yl)-2,5-dioxoimidazolidin-4-yl]methyl]-2-[4-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C22H16F5N5O3/c1-32-15(8-9-29-32)21(19(34)30-20(35)31-21)10-28-18(33)13-6-7-14(23)17(24)16(13)11-2-4-12(5-3-11)22(25,26)27/h2-9H,10H2,1H3,(H,28,33)(H2,30,31,34,35)/t21-/m0/s1

InChI 键

LPQXZOJIUVOCAL-NRFANRHFSA-N

手性 SMILES

CN1C(=CC=N1)[C@]2(C(=O)NC(=O)N2)CNC(=O)C3=C(C(=C(C=C3)F)F)C4=CC=C(C=C4)C(F)(F)F

规范 SMILES

CN1C(=CC=N1)C2(C(=O)NC(=O)N2)CNC(=O)C3=C(C(=C(C=C3)F)F)C4=CC=C(C=C4)C(F)(F)F

产品来源

United States

Foundational & Exploratory

BAY-9835: A Novel Inhibitor of ADAMTS7 for the Treatment of Atherosclerosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atherosclerosis, a chronic inflammatory disease of the arteries, remains a leading cause of cardiovascular morbidity and mortality worldwide. The underlying pathology involves the progressive buildup of plaque within the arterial wall, a process driven by complex interactions between lipids, inflammatory cells, and the extracellular matrix. Recent genome-wide association studies (GWAS) have identified A Disintegrin and Metalloproteinase with Thrombospondin Motifs 7 (ADAMTS7) as a key genetic locus associated with coronary artery disease.[1] The metalloprotease ADAMTS7 plays a crucial role in the degradation of extracellular matrix components, thereby contributing to the pathogenesis of atherosclerosis. BAY-9835 is a first-in-class, orally bioavailable small molecule inhibitor of the catalytic domain of ADAMTS7, representing a promising novel therapeutic approach for the treatment of atherosclerosis.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, signaling pathways, and the experimental evidence supporting its development.

The Role of ADAMTS7 in Atherosclerosis

ADAMTS7 is a secreted metalloprotease that belongs to the ADAMTS family of enzymes. Its expression is elevated in unstable human atherosclerotic plaques.[2] The primary role of ADAMTS7 in the context of atherosclerosis is its proteolytic activity, which contributes to the remodeling of the extracellular matrix (ECM). A key substrate of ADAMTS7 is the Tissue Inhibitor of Metalloproteinases-1 (TIMP-1).[2]

Under normal physiological conditions, TIMP-1 is an endogenous inhibitor of Matrix Metalloproteinases (MMPs), such as MMP-9. MMP-9 is known to degrade collagen, a critical component of the fibrous cap that stabilizes atherosclerotic plaques.[2] In atherosclerotic lesions, increased expression and activity of ADAMTS7 lead to the degradation of TIMP-1. This reduction in TIMP-1 levels results in a subsequent increase in the activity of MMP-9. Elevated MMP-9 activity, in turn, leads to the degradation of collagen within the fibrous cap, rendering the plaque more vulnerable to rupture, which can lead to acute cardiovascular events such as myocardial infarction and stroke.[2]

This compound: A Potent and Selective ADAMTS7 Inhibitor

This compound was developed as a potent and selective inhibitor of the catalytic domain of ADAMTS7.[1] The discovery process involved an initial in silico design based on a known dual ADAMTS4/ADAMTS5 inhibitor.[1] Through a rigorous optimization campaign, selectivity against other metalloproteinases, particularly MMP12, was improved.[1] Further structural modifications led to increased potency for ADAMTS7 and optimization of pharmacokinetic properties to yield an orally bioavailable compound.[1]

Quantitative Data on this compound Activity

Specific quantitative data from in vitro and in vivo studies are essential for a complete understanding of the potency and efficacy of this compound. The following table summarizes the key parameters that would be expected from preclinical studies. The values presented here are illustrative and based on the typical data generated for such compounds; the actual values would be found in the primary publication.

ParameterDescriptionIllustrative Value
IC50 (ADAMTS7) The half-maximal inhibitory concentration against human ADAMTS7 catalytic domain.< 10 nM
Selectivity (vs. MMPs) The fold-selectivity for ADAMTS7 over other relevant matrix metalloproteinases (e.g., MMP1, MMP2, MMP9, MMP12).> 100-fold
Oral Bioavailability (Mouse) The percentage of the orally administered dose that reaches systemic circulation.> 30%
Plaque Area Reduction (ApoE-/- model) The percentage reduction in atherosclerotic plaque area in a standard mouse model of atherosclerosis.30-50%
Collagen Content Increase The percentage increase in collagen content within the fibrous cap of atherosclerotic plaques.20-40%

Mechanism of Action: Signaling Pathway

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of ADAMTS7. This inhibition sets off a cascade of events that ultimately leads to the stabilization of atherosclerotic plaques.

BAY9835_MoA cluster_extracellular Extracellular Matrix ADAMTS7 ADAMTS7 TIMP1 TIMP-1 ADAMTS7->TIMP1 Degrades BAY9835 This compound BAY9835->ADAMTS7 Inhibits MMP9 MMP-9 TIMP1->MMP9 Inhibits Collagen Collagen MMP9->Collagen Degrades Plaque_Stability Plaque Stability Collagen->Plaque_Stability Maintains

Caption: Signaling pathway of this compound in atherosclerosis.

Experimental Protocols

The development and characterization of this compound would have involved a series of key experiments. The following outlines the general methodologies for these experiments.

ADAMTS7 Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of ADAMTS7.

Methodology:

  • Enzyme and Substrate: Recombinant human ADAMTS7 catalytic domain and a fluorogenic peptide substrate are used.

  • Assay Buffer: A suitable buffer containing salts and a reducing agent to maintain enzyme activity.

  • Procedure: a. This compound is serially diluted to various concentrations. b. The compound dilutions are pre-incubated with the ADAMTS7 enzyme. c. The enzymatic reaction is initiated by the addition of the fluorogenic substrate. d. The fluorescence intensity is measured over time using a plate reader.

  • Data Analysis: The rate of substrate cleavage is calculated, and the IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.

In Vivo Mouse Model of Atherosclerosis

Objective: To evaluate the in vivo efficacy of this compound in reducing the development of atherosclerotic plaques.

Methodology:

  • Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, which are genetically predisposed to developing atherosclerosis.

  • Diet: Mice are fed a high-fat, Western-type diet to accelerate plaque formation.

  • Drug Administration: this compound is administered orally once daily at various doses. A vehicle control group receives the formulation without the active compound.

  • Treatment Duration: The treatment period typically lasts for 12-16 weeks.

  • Endpoint Analysis: a. Plaque Quantification: The aorta is dissected, stained with Oil Red O (to visualize lipid-rich plaques), and the total plaque area is quantified using image analysis software. b. Histology and Immunohistochemistry: Aortic root sections are stained with Masson's trichrome to assess collagen content and with specific antibodies to detect markers of inflammation (e.g., macrophages).

Experimental and Logical Workflow

The logical progression from target identification to the development of a clinical candidate like this compound follows a structured workflow.

BAY9835_Workflow Target_ID Target Identification (GWAS identifies ADAMTS7) In_Silico In Silico Design Target_ID->In_Silico Lead_Gen Lead Generation In_Silico->Lead_Gen Optimization Lead Optimization (Selectivity & Potency) Lead_Gen->Optimization DMPK DMPK Optimization (Oral Bioavailability) Optimization->DMPK In_Vitro In Vitro Characterization (IC50, Selectivity) DMPK->In_Vitro In_Vivo In Vivo Efficacy (Atherosclerosis Model) In_Vitro->In_Vivo Candidate Clinical Candidate (this compound) In_Vivo->Candidate

Caption: Drug discovery workflow for this compound.

Conclusion

This compound represents a targeted therapeutic strategy for atherosclerosis that has emerged from a deep understanding of the genetic and molecular drivers of the disease. By inhibiting ADAMTS7, this compound addresses a key pathological process in plaque instability, offering a novel mechanism of action that is distinct from traditional lipid-lowering therapies. The preclinical data, though not fully detailed in the public domain, suggest that this compound is a potent and selective inhibitor with the potential to modify the natural history of atherosclerotic plaque development and stability. Further clinical investigation is warranted to establish the safety and efficacy of this promising new agent in patients with atherosclerotic cardiovascular disease.

References

BAY-9835: A Technical Guide to its Target Profile and Core Functional Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-9835 is a potent and orally bioavailable dual inhibitor of A Disintegrin and Metalloproteinase with Thrombospondin motifs 7 (ADAMTS7) and 12 (ADAMTS12).[1][2][3] Identified as a promising therapeutic agent, this compound has demonstrated significant potential in preclinical studies for conditions linked to the pathological activities of these metalloproteases, particularly in the context of cardiovascular diseases such as atherosclerosis.[1][4] This document provides an in-depth technical overview of the target profile of this compound, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental methodologies.

Introduction

ADAMTS7, a secreted zinc metalloprotease, has been strongly implicated in the pathogenesis of coronary artery disease (CAD) through genome-wide association studies (GWAS).[1][4] Its proteolytic activity against extracellular matrix proteins, such as Cartilage Oligomeric Matrix Protein (COMP) and Thrombospondin 1 (TSP1), is believed to contribute to vascular smooth muscle cell migration and neointima formation, key events in the development of atherosclerotic plaques and restenosis following vascular injury.[3][5] ADAMTS12, a close homolog of ADAMTS7, is also involved in inflammatory processes.[5] this compound was developed as a potent inhibitor of the catalytic domain of ADAMTS7, with the aim of therapeutically targeting these pathological processes.[1][2]

Target Profile and Mechanism of Action

This compound acts as a competitive inhibitor of the catalytic zinc ion within the active site of ADAMTS7 and ADAMTS12. By binding to the catalytic domain, it blocks the proteolytic activity of these enzymes, thereby preventing the cleavage of their respective substrates.[2] This inhibition of enzymatic function is the primary mechanism through which this compound is proposed to exert its therapeutic effects.

Signaling Pathway

The development of this compound was informed by homology modeling of the ADAMTS7 catalytic site. The proposed interaction involves the inhibitor's functional groups forming key bonds with amino acid residues in the enzyme's active site, effectively blocking substrate access.

cluster_ADAMTS7 ADAMTS7 Active Site This compound This compound Catalytic Zinc Catalytic Zinc This compound->Catalytic Zinc Inhibits ADAMTS7 Active Site ADAMTS7 Active Site Cleaved Substrate Cleaved Substrate Catalytic Zinc->Cleaved Substrate Cleaves Substrate Substrate Substrate->Catalytic Zinc Binds to caption Inhibition of ADAMTS7 Catalytic Activity by this compound Start Start Prepare this compound Dilutions Prepare this compound Dilutions Start->Prepare this compound Dilutions Add ADAMTS7 to Plate Add ADAMTS7 to Plate Prepare this compound Dilutions->Add ADAMTS7 to Plate Add this compound/Vehicle Add this compound/Vehicle Add ADAMTS7 to Plate->Add this compound/Vehicle Incubate (1h, 37°C) Incubate (1h, 37°C) Add this compound/Vehicle->Incubate (1h, 37°C) Add FRET Substrate Add FRET Substrate Incubate (1h, 37°C)->Add FRET Substrate Measure Fluorescence Measure Fluorescence Add FRET Substrate->Measure Fluorescence Calculate Reaction Velocities Calculate Reaction Velocities Measure Fluorescence->Calculate Reaction Velocities Determine IC50 Determine IC50 Calculate Reaction Velocities->Determine IC50 End End Determine IC50->End caption Workflow for In Vitro FRET-based Enzymatic Assay Start Start Acclimate Mice Acclimate Mice Start->Acclimate Mice Fast Mice Fast Mice Acclimate Mice->Fast Mice Administer this compound (p.o.) Administer this compound (p.o.) Fast Mice->Administer this compound (p.o.) Collect Blood Samples (Time course) Collect Blood Samples (Time course) Administer this compound (p.o.)->Collect Blood Samples (Time course) Process to Obtain Plasma Process to Obtain Plasma Collect Blood Samples (Time course)->Process to Obtain Plasma LC-MS/MS Analysis LC-MS/MS Analysis Process to Obtain Plasma->LC-MS/MS Analysis Calculate PK Parameters Calculate PK Parameters LC-MS/MS Analysis->Calculate PK Parameters End End Calculate PK Parameters->End caption Workflow for In Vivo Pharmacokinetic Study in Mice

References

BAY-9835: A Technical Whitepaper on the First Orally Bioavailable Dual ADAMTS7/ADAMTS12 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of BAY-9835, a novel, potent, and orally bioavailable dual inhibitor of A Disintegrin and Metalloproteinase with Thrombospondin Motifs 7 (ADAMTS7) and 12 (ADAMTS12). ADAMTS7 has been identified through genome-wide association studies as a key player in the pathogenesis of coronary artery disease (CAD), primarily through its proteolytic activity that promotes vascular smooth muscle cell migration and neointima formation.[1][2][3][4][5] ADAMTS12 is also implicated in inflammatory processes and extracellular matrix remodeling.[6][7] this compound emerged from a structure-based drug design campaign, demonstrating high potency, excellent selectivity against other metalloproteases, and favorable pharmacokinetic properties in preclinical species. This guide details the inhibitor's mechanism of action, quantitative biochemical and pharmacokinetic data, key experimental methodologies, and the relevant signaling pathways, positioning this compound as a critical tool for investigating the therapeutic potential of dual ADAMTS7/12 inhibition.

Introduction: The Rationale for Targeting ADAMTS7 and ADAMTS12

ADAMTS7 and ADAMTS12 are secreted zinc metalloproteases that belong to the ADAMTS family, known for their roles in cleaving extracellular matrix (ECM) proteins.[6][8] The two enzymes share a high degree of sequence identity in their catalytic domains.[1]

ADAMTS7 has been strongly linked to the development of atherosclerosis and restenosis.[1][3][4] Its proteolytic activity, particularly the degradation of substrates like Cartilage Oligomeric Matrix Protein (COMP), is believed to facilitate the migration of vascular smooth muscle cells (VSMCs), a critical event in the formation of atherosclerotic plaques and neointima after vascular injury.[6][9] Studies have shown that the catalytic function of ADAMTS7 is essential for its pro-atherogenic effects.[9]

ADAMTS12 plays complex roles in inflammation and tissue remodeling. It has been shown to be involved in arthritis and has been described as a modulator of inflammatory processes, in some contexts acting as a protective factor.[7][8][10]

Given the high homology between their catalytic sites and their co-expression in relevant tissues, a dual inhibitor offers a tool to probe the combined roles of these proteases in pathophysiology. This compound was developed as the first orally bioavailable, potent, and selective dual antagonist of ADAMTS7 and ADAMTS12.[1][2]

This compound: Quantitative Data Summary

The following tables summarize the in vitro potency, selectivity, and in vivo pharmacokinetic profile of this compound.

Table 1: In Vitro Inhibitory Potency of this compound
Target EnzymeIC50 (nM)Species
ADAMTS7 6 Human
8Mouse
27Rat
ADAMTS12 30 Human

Data sourced from MedchemExpress and EUbOPEN chemical probe information.[11][12]

Table 2: Selectivity Profile of this compound against Other Metalloproteases
Off-Target EnzymeIC50 (µM)Selectivity Factor (vs. hADAMTS7)
ADAMTS46.726~1121x
ADAMTS59.924~1654x
ADAM82.25~375x
ADAM1032.802~5467x
ADAM175.772~962x
MMP2>10>1667x
MMP125.376~896x
MMP14>10>1667x
MMP1578.474~13079x

Selectivity factors are calculated by dividing the off-target IC50 by the human ADAMTS7 IC50. Data compiled from multiple sources.[2][12][13] this compound also shows a clean profile against a panel of 77 other targets and 12 kinases at concentrations up to 10-20 µM.[12][13]

Table 3: In Vivo Pharmacokinetic Profile of this compound
SpeciesRouteDose (mg/kg)AUC (µg·h/L)Clearance (L/h/kg)Bioavailability (F%)
Mousei.v.0.31791.7-
p.o.1.0451-76
Rati.v.0.32911.0-
p.o.1.0609-63
Dogi.v.0.34200.7-
p.o.1.01480-100

Data summarized from the primary publication on the discovery of this compound.[2]

Mechanism of Action and Signaling Pathways

This compound is a competitive inhibitor that targets the catalytic zinc ion within the active site of ADAMTS7 and ADAMTS12.[2] By blocking the catalytic function of these enzymes, this compound prevents the degradation of key extracellular matrix components involved in cell migration and inflammation.

ADAMTS7 Signaling in Atherosclerosis

In the context of vascular injury and atherosclerosis, inflammatory cytokines stimulate VSMCs to secrete ADAMTS7. ADAMTS7 then degrades components of the ECM, such as COMP, which facilitates VSMC migration from the media to the intima, contributing to plaque formation. ADAMTS7 can also cleave and degrade TIMP-1 (Tissue Inhibitor of Metalloproteinases-1), which in turn leads to increased activity of other matrix metalloproteinases (MMPs) like MMP-9, further promoting ECM degradation and plaque instability.[1][12][13]

ADAMTS7_Pathway ADAMTS7 Pro-Atherosclerotic Signaling Pathway Cytokines Inflammatory Cytokines (e.g., TNF-α, PDGF-BB) VSMC Vascular Smooth Muscle Cell (VSMC) Cytokines->VSMC stimulates ADAMTS7 ADAMTS7 (Secreted) VSMC->ADAMTS7 secretes ECM Extracellular Matrix (ECM) (e.g., COMP) ADAMTS7->ECM degrades TIMP1 TIMP-1 ADAMTS7->TIMP1 degrades BAY9835 This compound BAY9835->ADAMTS7 inhibits Migration VSMC Migration & Neointima Formation ECM->Migration inhibits MMP9 MMP-9 (Active) TIMP1->MMP9 inhibits MMP9->ECM degrades Plaque Plaque Instability MMP9->Plaque contributes to Degraded_ECM Degraded ECM Degraded_ECM->Migration promotes Migration->Plaque leads to

ADAMTS7 signaling pathway in atherosclerosis.
ADAMTS12 in Inflammation

ADAMTS12 is involved in modulating inflammatory responses. For instance, it can cleave and inactivate the pro-inflammatory molecule Connective Tissue Growth Factor (CTGF).[8] By inhibiting ADAMTS12, this compound can be used to study the consequences of sustained CTGF activity and other ADAMTS12-mediated inflammatory processes.

ADAMTS12_Pathway ADAMTS12 Inflammatory Modulation Pathway Inflammatory_Stimuli Inflammatory Stimuli Immune_Cells Immune/Stromal Cells Inflammatory_Stimuli->Immune_Cells activate ADAMTS12 ADAMTS12 Immune_Cells->ADAMTS12 express CTGF Pro-inflammatory CTGF (Active) ADAMTS12->CTGF cleaves & inactivates BAY9835 This compound BAY9835->ADAMTS12 inhibits Inflammation Inflammatory Response (e.g., Cytokine Release) CTGF->Inflammation promotes Inactive_CTGF Inactive CTGF Fragments Inactive_CTGF->Inflammation reduces

ADAMTS12 modulation of inflammation via CTGF.

Detailed Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key assays used in the characterization of this compound.

Biochemical Enzymatic Inhibition Assay (FRET-based)

This protocol is designed to determine the IC50 value of inhibitors against ADAMTS7 or ADAMTS12 using a fluorogenic peptide substrate.

Workflow Diagram:

FRET_Assay_Workflow FRET-based Enzymatic Assay Workflow start Start prep_inhibitor Prepare serial dilutions of this compound in DMSO, then dilute in assay buffer start->prep_inhibitor pre_incubate Pre-incubate diluted inhibitor with ADAMTS7/12 enzyme (1h at 37°C) prep_inhibitor->pre_incubate add_substrate Initiate reaction by adding FRET peptide substrate pre_incubate->add_substrate measure Measure fluorescence continuously (e.g., λex=485nm, λem=520nm) at 37°C add_substrate->measure analyze Calculate initial reaction rates (v₀) and plot % inhibition vs. [Inhibitor] measure->analyze end Determine IC50 value analyze->end

Workflow for the FRET-based enzymatic assay.

Materials:

  • Enzyme: Recombinant human ADAMTS7 or ADAMTS12 (e.g., 10 nM final concentration).

  • Inhibitor: this compound, stock solution in 100% DMSO.

  • Substrate: Fluorogenic peptide substrate for ADAMTS7, such as ATS7FP7.[14][15]

  • Assay Buffer (TNC-B): 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35.[14][15]

  • Equipment: 384-well microplate reader with fluorescence detection.

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution series of this compound (e.g., 11 points, 1:3 dilution) from a 10 mM stock in DMSO. Further dilute these solutions into the Assay Buffer.

  • Pre-incubation: In a 384-well plate, add the diluted inhibitor solutions. Add the ADAMTS enzyme solution (e.g., 10 nM final concentration) to each well.

  • Incubate the plate for 1 hour at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the FRET peptide substrate to all wells to initiate the enzymatic reaction.

  • Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the increase in fluorescence over time, which corresponds to substrate cleavage.

  • Data Analysis:

    • Calculate the initial velocity (v₀) of the reaction for each inhibitor concentration from the linear portion of the fluorescence curve.

    • Determine the percent inhibition relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vitro Substrate Cleavage Assay (SDS-PAGE)

This assay visually confirms the ability of ADAMTS7/12 to cleave a protein substrate (e.g., COMP) and the inhibitory effect of this compound.

Materials:

  • Enzyme: Recombinant catalytic domain of ADAMTS7.

  • Substrate: Purified protein substrate, such as human COMP (e.g., 200 nM).[5]

  • Inhibitor: this compound.

  • Digestion Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM CaCl₂, 2 mM ZnCl₂, 0.05% Brij-35.[5]

  • Equipment: SDS-PAGE apparatus, Coomassie staining reagents.

Procedure:

  • Reaction Setup: In separate microcentrifuge tubes, combine the digestion buffer, the substrate (COMP), and varying concentrations of this compound. Include a no-inhibitor control.

  • Pre-incubation: Pre-incubate the substrate-inhibitor mixtures for 30 minutes at 37°C.

  • Reaction Initiation: Add the ADAMTS7 enzyme to each tube to start the reaction. Include a control with no enzyme.

  • Incubation: Incubate the reactions at 37°C for a set time (e.g., 12 hours).[5]

  • Reaction Termination: Stop the reaction by adding LDS sample buffer containing a reducing agent and heating at 95°C for 5 minutes.

  • Analysis: Resolve the digested products on an SDS-PAGE gel (e.g., 10% non-reduced).[5]

  • Visualization: Stain the gel with Coomassie Brilliant Blue. The disappearance of the full-length substrate band and the appearance of cleavage fragments will indicate enzyme activity. Inhibition is observed as a reduction in substrate cleavage in the presence of this compound.

Cellular Target Engagement Assay (Fibulin-3 Cleavage)

This assay assesses the ability of this compound to inhibit ADAMTS7 activity in a more physiological, cell-based environment.[12] EFEMP1/Fibulin-3 is a known substrate of ADAMTS7.[16]

Materials:

  • Cells: Vascular smooth muscle cells or endothelial cells.

  • Adenovirus: Adenovirus constructs for expressing wild-type ADAMTS7.

  • Inhibitor: this compound.

  • Antibodies: Primary antibody against EFEMP1/Fibulin-3.

  • Equipment: Western blotting apparatus.

Procedure:

  • Cell Culture: Plate cells (e.g., VSMCs) and allow them to adhere.

  • Transduction: Transduce the cells with the ADAMTS7-expressing adenovirus.

  • Inhibitor Treatment: Treat the transduced cells with varying concentrations of this compound or a vehicle control.

  • Sample Collection: After a suitable incubation period (e.g., 24-48 hours), collect the conditioned media from the cells.

  • Analysis:

    • Concentrate the conditioned media.

    • Perform Western blot analysis on the concentrated media using an antibody that detects EFEMP1/Fibulin-3.

    • Enzyme activity is indicated by the appearance of specific cleavage fragments of EFEMP1. Inhibition is demonstrated by a dose-dependent reduction in the intensity of these cleavage fragments in the this compound-treated samples.

Conclusion

This compound is a groundbreaking chemical probe and potential therapeutic lead. As the first potent, selective, and orally bioavailable dual inhibitor of ADAMTS7 and ADAMTS12, it provides an invaluable tool for the scientific community. The comprehensive data and detailed protocols presented in this whitepaper are intended to facilitate further research into the roles of ADAMTS7 and ADAMTS12 in cardiovascular diseases, inflammation, and other pathological processes. The favorable drug-like properties of this compound underscore its potential for translation into clinical applications aimed at mitigating atherosclerosis and related conditions.

References

The Discovery and Development of BAY-9835: A First-in-Class Oral ADAMTS7 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Drug Development Professionals

Introduction

BAY-9835 is a pioneering, orally bioavailable small molecule inhibitor of A Disintegrin and Metalloproteinase with Thrombospondin motifs 7 (ADAMTS7).[1][2][3][4][5] Identified through a rigorous discovery and optimization campaign, this compound presents a promising therapeutic strategy for coronary artery disease (CAD) and atherosclerosis.[2][3][4][6] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and pharmacological profile of this compound.

Discovery of this compound: A Structure-Guided Approach

The journey to identify this compound began with an in silico design approach, leveraging the known structure of a dual ADAMTS4/ADAMTS5 inhibitor as a starting point.[2][3][4] The initial focus was to develop a selective inhibitor for the catalytic domain of ADAMTS7, a target implicated in atherogenesis and restenosis following vascular injury through genome-wide association studies.[1][2][3][4]

Early-stage inhibitors, however, exhibited low selectivity against matrix metalloproteinase-12 (MMP12).[2][3][4] A significant breakthrough was achieved through the use of an X-ray cocrystal structure, which enabled the exploitation of amino acid differences in the binding sites of ADAMTS7 and MMP12 to enhance selectivity.[2][3][4] Further optimization involved the incorporation of 5-membered heteroaromatic groups as hydantoin substituents to boost potency against ADAMTS7.[2][3][4] This meticulous process of fine-tuning the molecule's drug metabolism and pharmacokinetic (DMPK) properties ultimately led to the identification of this compound.[1][2][3][4]

Mechanism of Action: Dual Inhibition of ADAMTS7 and ADAMTS12

This compound functions as a potent dual inhibitor of both ADAMTS7 and ADAMTS12.[1][2] ADAMTS7 is a secreted zinc metalloprotease that plays a crucial role in the proteolytic degradation of extracellular matrix proteins.[1] Its activity is linked to the development of coronary artery disease.[1][2][3][4] By inhibiting the catalytic function of ADAMTS7, this compound is proposed to mitigate plaque formation and reduce restenosis after stent placement.[7] While highly selective against a broad range of other metalloproteases, this compound also demonstrates significant inhibitory activity against ADAMTS12.[2][8]

Pharmacological Profile

The following tables summarize the key quantitative data for this compound and its precursors, highlighting the optimization process that led to its development.

Table 1: In Vitro Potency of this compound and Precursor Compounds

CompoundADAMTS7 IC50 (nM)ADAMTS12 IC50 (nM)
This compound (32) 630
Precursor 28Improved potency and in vivo PK properties compared to 24Not specified
Precursor 29Less potent vs ADAMTS7Not specified
Precursor 30Less potent vs ADAMTS7Not specified
Precursor 31Less potent vs ADAMTS7Not specified

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data sourced from multiple publications.[1][2][8][9]

Table 2: Selectivity Profile of this compound

MetalloproteaseSelectivity vs ADAMTS7
ADAMTS4Selective
ADAMTS5Selective
MMP12Selective
Other MetalloproteasesBroadly selective

This compound demonstrates high selectivity for ADAMTS7 and ADAMTS12 over a range of other metalloproteases.[1][2][8]

Table 3: Pharmacokinetic Properties of an Early-Stage Inhibitor (Compound 1)

ParameterValue
Blood Clearance (rat)0.7 L/kg/h
Oral Bioavailability (rat)74%
Protein Binding (rat)15% (fu)

This data for an early precursor highlights the favorable pharmacokinetic starting point of the chemical series.[1]

Experimental Protocols

Detailed experimental protocols for the determination of IC50 values and pharmacokinetic parameters are crucial for the replication and validation of these findings. The primary publication, "this compound: Discovery of the First Orally Bioavailable ADAMTS7 Inhibitor," and its supporting information are the recommended sources for these detailed methodologies. The general approaches are outlined below.

In Vitro IC50 Determination

  • Principle: The inhibitory potency of the compounds was likely determined using a biochemical assay that measures the enzymatic activity of recombinant human ADAMTS7 and other metalloproteases.

  • General Procedure:

    • Recombinant enzymes are incubated with a specific fluorogenic substrate.

    • The rate of substrate cleavage is measured by detecting the fluorescence signal.

    • Varying concentrations of the inhibitor are added to determine the concentration that results in 50% inhibition of enzyme activity (IC50).

In Vivo Pharmacokinetic Studies in Rats

  • Principle: To assess the oral bioavailability and clearance of the compounds, pharmacokinetic studies were conducted in rats.

  • General Procedure:

    • A known dose of the compound is administered intravenously (IV) and orally (PO) to different groups of rats.

    • Blood samples are collected at various time points after administration.

    • The concentration of the compound in the plasma is quantified using a suitable analytical method (e.g., LC-MS/MS).

    • Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and oral bioavailability (F) are calculated from the plasma concentration-time profiles.

Visualizations

The following diagrams illustrate the discovery workflow and the mechanism of action of this compound.

Discovery_Workflow cluster_0 Discovery Phase In_Silico_Design In Silico Design (Based on dual ADAMTS4/5 inhibitor) Initial_Inhibitors Initial Inhibitors (Low selectivity vs MMP12) In_Silico_Design->Initial_Inhibitors X-ray_Cocrystal_Structure X-ray Cocrystal Structure Analysis Initial_Inhibitors->X-ray_Cocrystal_Structure Structure_Guided_Optimization Structure-Guided Optimization (Improved Selectivity) X-ray_Cocrystal_Structure->Structure_Guided_Optimization Potency_Enhancement Potency Enhancement (5-membered heteroaromatic groups) Structure_Guided_Optimization->Potency_Enhancement DMPK_Optimization DMPK Property Fine-Tuning Potency_Enhancement->DMPK_Optimization BAY_9835 This compound (Oral ADAMTS7 Inhibitor) DMPK_Optimization->BAY_9835

Caption: High-level workflow for the discovery of this compound.

Mechanism_of_Action BAY_9835 This compound ADAMTS7 ADAMTS7 BAY_9835->ADAMTS7 Inhibits ADAMTS12 ADAMTS12 BAY_9835->ADAMTS12 Inhibits ECM_Degradation Extracellular Matrix Degradation ADAMTS7->ECM_Degradation Promotes Atherogenesis Atherogenesis & Restenosis ECM_Degradation->Atherogenesis Contributes to

Caption: Mechanism of action of this compound as a dual ADAMTS7/12 inhibitor.

This compound represents a significant advancement in the pursuit of novel therapeutics for cardiovascular diseases. Its discovery through a sophisticated, structure-guided optimization process has yielded a potent, selective, and orally bioavailable inhibitor of ADAMTS7. The preclinical data strongly support its further development as a potential treatment for atherosclerosis and related conditions. Future clinical investigations will be crucial to ascertain the safety and efficacy of this compound in human subjects.

References

The Dichotomous Roles of ADAMTS7 and ADAMTS12 in Cardiovascular Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The "A Disintegrin and Metalloproteinase with Thrombospondin motifs" (ADAMTS) family of secreted proteases plays a critical role in extracellular matrix (ECM) remodeling, a fundamental process in the development and progression of cardiovascular diseases. This technical guide provides an in-depth examination of two specific members, ADAMTS7 and ADAMTS12, and their distinct and significant roles in cardiovascular pathology. Genome-wide association studies (GWAS) have robustly linked the ADAMTS7 locus to coronary artery disease (CAD), with functional studies confirming its pro-atherogenic nature. ADAMTS7 promotes vascular smooth muscle cell (VSMC) migration and inflammation, key events in atherosclerotic plaque development, primarily through the cleavage of substrates like Cartilage Oligomeric Matrix Protein (COMP) and Tissue Inhibitor of Metalloproteinases 1 (TIMP-1). Conversely, emerging evidence highlights ADAMTS12 as a key player in tissue fibrosis. In cardiac and renal injury models, ADAMTS12 drives the activation and migration of fibroblasts, contributing to scar formation and loss of organ function. This guide synthesizes the current understanding of their mechanisms, summarizes key quantitative data from preclinical models, details relevant experimental protocols, and visualizes the core signaling pathways to provide a comprehensive resource for researchers and professionals in cardiovascular drug development.

ADAMTS7: A Pro-Atherogenic Driver in Coronary Artery Disease

Multiple genome-wide association studies have identified ADAMTS7 as a significant risk locus for coronary artery disease.[1][2] Subsequent functional studies in animal and cellular models have not only validated this association but have also established a clear directionality: ADAMTS7 is pro-atherogenic.[1][3] Its activity is intrinsically linked to its catalytic function, making the protease domain an attractive therapeutic target.[4][5]

Mechanism of Action and Key Substrates

The pro-atherogenic effects of ADAMTS7 are largely attributed to its influence on vascular smooth muscle cell (VSMC) migration, a critical step in the formation of the neointima after vascular injury and in the progression of atherosclerotic plaques.[2][6] ADAMTS7 expression is induced by pro-inflammatory cytokines like TNF-α and PDGF-BB.[2][7]

Key substrates of ADAMTS7 in the vascular context include:

  • Cartilage Oligomeric Matrix Protein (COMP): Also known as Thrombospondin-5, COMP is an ECM protein that normally inhibits VSMC migration. ADAMTS7 cleaves COMP, thereby removing this inhibitory effect and facilitating VSMC migration into the arterial intima, which contributes to plaque development.[6][8]

  • Tissue Inhibitor of Metalloproteinases 1 (TIMP-1): A recent study identified TIMP-1 as a novel ADAMTS7 substrate.[9][10] By degrading TIMP-1, ADAMTS7 reduces the inhibition of Matrix Metalloproteinase 9 (MMP-9), leading to increased MMP-9 activity.[10] This altered ECM balance can promote VSMC proliferation and migration, contributing to plaque instability. In human studies, ADAMTS7 expression was found to be higher in the caps of unstable carotid plaques compared to stable ones.[10]

Signaling Pathways

The primary pathway involves the direct proteolytic degradation of ECM components that regulate cell behavior. Inflammatory signals upregulate ADAMTS7, which then acts on its substrates to create a permissive environment for VSMC migration and vascular remodeling.

ADAMTS7_Pathway cluster_0 Vascular Smooth Muscle Cell (VSMC) cluster_1 Extracellular Matrix VSMC_Migration VSMC Migration & Neointima Formation Atherosclerosis Atherosclerosis Progression VSMC_Migration->Atherosclerosis ADAMTS7_exp ADAMTS7 Expression COMP COMP ADAMTS7_exp->COMP Cleaves TIMP1 TIMP-1 ADAMTS7_exp->TIMP1 Cleaves COMP->VSMC_Migration Inhibits MMP9 MMP-9 TIMP1->MMP9 Inhibits ECM_Degradation ECM Degradation MMP9->ECM_Degradation ECM_Degradation->VSMC_Migration Inflammation Inflammatory Stimuli (TNF-α, PDGF-BB) Inflammation->ADAMTS7_exp

Caption: Proposed mechanism of ADAMTS7 in promoting atherosclerosis.

Quantitative Data from Preclinical Models

Studies using hyperlipidemic mouse models have provided definitive, quantitative evidence for the pro-atherogenic role of ADAMTS7.

ModelGenetic ModificationDietDurationFindingReference
Ldlr-/- MiceAdamts7-/- (Knockout)Western Diet16 weeks~40% reduction in aortic lesion area in male knockout mice.[3]
Apoe-/- MiceAdamts7-/- (Knockout)Western Diet10 weeksSignificant reduction in atherosclerotic lesion formation.[3]
Ldlr-/- MiceAdamts7EQ/EQ (Catalytic Mutant)Western Diet16 weeksSignificant reduction in aortic arch lesion area, comparable to knockout.[4]
Key Experimental Protocols

1.4.1. Mouse Models of Atherosclerosis

  • Model: Apolipoprotein E-deficient (Apoe-/-) or low-density lipoprotein receptor-deficient (Ldlr-/-) mice are crossbred with Adamts7 knockout (Adamts7-/-) or catalytic mutant (Adamts7EQ/EQ) mice.

  • Protocol: Mice (8-12 weeks old) are fed a high-fat "Western" diet (typically 21% fat, 0.15% cholesterol) for 10-16 weeks to induce atherosclerotic lesions.

  • Analysis: At the end of the study, mice are euthanized. The aorta is dissected en face, stained with Oil Red O to visualize lipid-rich plaques, and imaged. The lesion area is quantified as a percentage of the total aortic surface area using image analysis software. The aortic root is also sectioned and stained with Hematoxylin and Eosin (H&E) or Oil Red O for lesion quantification.[3][4]

1.4.2. VSMC Migration Assay (Wound Healing)

  • Cell Culture: Primary VSMCs are isolated from the aortas of wild-type, Adamts7-/-, and Adamts7EQ/EQ mice.

  • Protocol: Cells are grown to confluence in culture plates. A "wound" or scratch is created in the cell monolayer using a sterile pipette tip. The cells are then stimulated (e.g., with TNF-α).

  • Analysis: The closure of the wound is monitored and imaged at regular intervals (e.g., 0, 12, 24 hours). The rate of cell migration is quantified by measuring the change in the wound area over time. Studies show that Adamts7 null or catalytic mutant cells exhibit impaired migration compared to wild-type cells.[4]

ADAMTS12: A Pro-Fibrotic Mediator in Cardiovascular Injury

While structurally similar to ADAMTS7, ADAMTS12 appears to play a distinct role in cardiovascular pathology, primarily centered on fibrosis. Recent studies have identified ADAMTS12 as a fibroblast-specific gene that is strongly upregulated during active fibrogenesis in both the heart and kidneys.[11][12]

Mechanism of Action and Key Substrates

The primary function of ADAMTS12 in this context is to promote the activation and migration of fibroblasts, the key cell type responsible for depositing ECM and forming scar tissue after injury.

  • Key Substrate (Hemicentin 1 - HMCN1): ADAMTS12 has been shown to cleave the ECM protein Hemicentin 1. This cleavage appears to be a critical step that enables the migration of a specific subset of injury-responsive fibroblasts.[11][12]

  • Cellular Effects: The catalytic activity of ADAMTS12 is essential for its pro-fibrotic function. Expression of catalytically active ADAMTS12 drives fibroblast migration and polarization towards an injury-responsive phenotype.[11][13]

Signaling Pathways

ADAMTS12 expression in fibroblasts is induced by tissue injury. The active protease remodels the local ECM by cleaving substrates like HMCN1, which in turn facilitates the activation and migration of fibroblasts through pathways such as the JAK/STAT signaling cascade.[11]

ADAMTS12_Pathway cluster_0 Injury-Responsive Fibroblast cluster_1 Extracellular Matrix Remodeling ADAMTS12_exp ADAMTS12 Upregulation HMCN1 Hemicentin 1 (HMCN1) ADAMTS12_exp->HMCN1 Cleaves JAK_STAT JAK/STAT Signaling Fibroblast_Activation Fibroblast Activation & Migration Fibroblast_Activation->JAK_STAT Activates Fibrosis Cardiac Fibrosis (Scar Formation) Fibroblast_Activation->Fibrosis Cleavage HMCN1 Cleavage Cleavage->Fibroblast_Activation Enables TissueInjury Cardiac or Renal Injury TissueInjury->ADAMTS12_exp

Caption: ADAMTS12-mediated pathway in the progression of cardiac fibrosis.

Role in Angiogenesis

The role of ADAMTS12 in angiogenesis is complex and appears context-dependent. Some studies, particularly in oncology, report anti-angiogenic properties.[14][15][16] However, other cancer-focused studies suggest it can promote angiogenesis by upregulating VEGF.[17][18] In the context of cardiovascular disease, its primary and most clearly defined role to date is in fibrosis, though its potential impact on vascular remodeling warrants further investigation.

Quantitative Data from Preclinical Models

Animal models of cardiac and renal injury demonstrate a clear pro-fibrotic role for ADAMTS12.

ModelInjury TypeGenetic ModificationFindingReference
MouseMyocardial Infarction (MI)Adamts12-/- (Knockout)Significantly smaller scar size and preserved cardiac function (improved ejection fraction) in knockout mice.[12][13]
MouseUnilateral Ureteral Obstruction (UUO)Adamts12-/- (Knockout)Significantly less fibrosis and reduced expression of fibrotic genes (Col1a1, Fn1) in knockout mice.[12][19]
Key Experimental Protocols

2.5.1. Mouse Model of Myocardial Infarction (MI)

  • Model: Wild-type and Adamts12 knockout (Adamts12-/-) mice.

  • Protocol: Mice are anesthetized, and the left anterior descending (LAD) coronary artery is permanently ligated to induce myocardial infarction. Sham-operated animals undergo the same procedure without LAD ligation.

  • Analysis: After a set period (e.g., 4 weeks), cardiac function is assessed by echocardiography (measuring ejection fraction, fractional shortening). Hearts are then harvested, sectioned, and stained with Masson's trichrome or Picrosirius Red to visualize and quantify the fibrotic scar area as a percentage of the left ventricle area.[12][13]

2.5.2. CRISPR/Cas9-mediated Gene Knockout in Fibroblasts

  • Cell Culture: Human primary fibroblasts (e.g., PDGFRβ+ kidney cells) are cultured.

  • Protocol: Cells are transduced with a CRISPR/Cas9 system targeting the ADAMTS12 gene to create a stable knockout cell line. Non-targeting guide RNA is used as a control.

  • Analysis: Knockout is confirmed by RT-qPCR and Western blot. The functional consequences are then assessed, for example, by measuring collagen gene expression (COL1A1) after stimulation with TGF-β or by performing cell migration assays.[19][20]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the role of an ADAMTS protein in a mouse model of cardiovascular disease.

Experimental_Workflow cluster_0 Model Generation cluster_1 Disease Induction cluster_2 Functional & Histological Analysis cluster_3 Molecular & Cellular Analysis start Generate Knockout (e.g., Adamts7-/-) and Wild-Type (WT) Mice induce Induce Disease (e.g., Western Diet for Atherosclerosis or MI Surgery for Fibrosis) start->induce analysis5 Isolate Primary Cells (VSMCs, Fibroblasts) start->analysis5 analysis1 Functional Assessment (e.g., Echocardiography) induce->analysis1 analysis2 Tissue Harvesting (Aorta, Heart) induce->analysis2 analysis1->analysis2 analysis3 Histological Staining (Oil Red O, Masson's Trichrome) analysis2->analysis3 analysis7 Gene/Protein Expression (RT-qPCR, Western Blot) analysis2->analysis7 analysis4 Quantification (% Lesion Area, % Fibrosis) analysis3->analysis4 analysis6 In Vitro Assays (Migration, Proliferation) analysis5->analysis6

Caption: General experimental workflow for in vivo studies.

Conclusion and Therapeutic Implications

ADAMTS7 and ADAMTS12, despite their structural similarities, play divergent and critical roles in the pathogenesis of cardiovascular diseases.

  • ADAMTS7 is a validated, pro-atherogenic factor. Its enzymatic activity promotes key processes in the development of coronary artery disease. This makes inhibition of ADAMTS7 catalytic activity a promising therapeutic strategy for reducing atherosclerosis, independent of lipid-lowering therapies.[2][4][5]

  • ADAMTS12 is an emerging pro-fibrotic mediator. Its activity drives fibroblast activation and migration following cardiac injury, contributing to adverse remodeling and heart failure. Therefore, targeting ADAMTS12 could represent a novel anti-fibrotic therapy to preserve organ function after ischemic events.[11][13]

Further research into the specific substrates, regulatory mechanisms, and downstream signaling of these proteases will be crucial for the development of targeted and effective inhibitors for clinical use. The detailed protocols and pathways outlined in this guide provide a foundational resource for advancing these translational efforts.

References

In-Depth Technical Guide: BAY-9835 for the Study of Coronary Artery Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coronary artery disease (CAD) remains a leading cause of mortality worldwide. A key pathological process in CAD is atherosclerosis, the buildup of plaques in the arteries. The metalloprotease ADAMTS7 (A Disintegrin and Metalloproteinase with Thrombospondin motifs 7) has emerged as a promising therapeutic target in CAD due to its role in promoting atherogenesis and vascular restenosis.[1][2] BAY-9835 is a potent, orally bioavailable dual inhibitor of ADAMTS7 and ADAMTS12.[1][3] This technical guide provides a comprehensive overview of the use of this compound as a chemical probe to investigate CAD models. It includes detailed information on its mechanism of action, experimental protocols for in vivo and in vitro studies, and a summary of its pharmacokinetic and inhibitory properties.

Introduction: The Role of ADAMTS7 in Coronary Artery Disease

Genome-wide association studies (GWAS) have identified ADAMTS7 as a risk locus for CAD.[2][4] ADAMTS7 is a secreted zinc metalloprotease that contributes to the pathogenesis of atherosclerosis through several mechanisms, including the promotion of vascular smooth muscle cell (VSMC) migration and the degradation of extracellular matrix (ECM) components.[5][6] Inhibition of ADAMTS7 has been shown to reduce neointima formation after vascular injury and decrease atherosclerotic plaque development in preclinical models, making it an attractive target for therapeutic intervention.[1][2]

This compound was developed as a selective and orally active inhibitor of ADAMTS7.[1] It serves as a valuable tool for elucidating the precise role of ADAMTS7 in CAD progression and for evaluating the therapeutic potential of ADAMTS7 inhibition.

Mechanism of Action of this compound

This compound is a dual inhibitor of ADAMTS7 and ADAMTS12.[1][3] Its primary mechanism of action in the context of coronary artery disease is the inhibition of ADAMTS7's proteolytic activity.

Downstream Signaling Pathway

ADAMTS7 contributes to the degradation of the arterial extracellular matrix, a key process in plaque instability and rupture. A critical substrate of ADAMTS7 in this context is the Tissue Inhibitor of Metalloproteinases-1 (TIMP-1).[4][7]

  • ADAMTS7-Mediated TIMP-1 Degradation: ADAMTS7 directly binds to and degrades TIMP-1.[4][7]

  • Increased MMP-9 Activity: The degradation of TIMP-1, a natural inhibitor of Matrix Metalloproteinases (MMPs), leads to an increase in the activity of MMP-9.[4][7]

  • Collagen Degradation: Activated MMP-9 degrades collagen within the fibrous cap of atherosclerotic plaques.[4][7]

  • Plaque Instability: The reduction in collagen content weakens the fibrous cap, increasing the risk of plaque rupture and subsequent thrombotic events.

By inhibiting ADAMTS7, this compound is expected to prevent the degradation of TIMP-1, thereby maintaining the inhibition of MMP-9, preserving collagen content, and promoting plaque stability.

dot

cluster_0 This compound Intervention cluster_1 ADAMTS7 Signaling Cascade BAY9835 This compound ADAMTS7 ADAMTS7 BAY9835->ADAMTS7 Inhibits TIMP1 TIMP-1 ADAMTS7->TIMP1 Degrades MMP9 MMP-9 TIMP1->MMP9 Inhibits Collagen Collagen Degradation MMP9->Collagen Promotes Plaque Plaque Instability Collagen->Plaque Leads to

Figure 1. Signaling pathway of ADAMTS7 in atherosclerosis and the inhibitory action of this compound.
Effect on Vascular Smooth Muscle Cell Migration

ADAMTS7 promotes the migration of VSMCs, a key event in the formation of the neointima following vascular injury and in the progression of atherosclerotic plaques.[5] One of the mechanisms for this is the degradation of Thrombospondin-5 (TSP5, also known as cartilage oligomeric matrix protein or COMP), which is an inhibitor of VSMC migration.[5] By inhibiting ADAMTS7, this compound is expected to reduce VSMC migration.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its negative control, BAY-1880.

Table 1: In Vitro Inhibitory Activity of this compound [1][3]

TargetSpeciesIC50 (nM)
ADAMTS7Human6
ADAMTS7Mouse8
ADAMTS7Rat27
ADAMTS12Human30

Table 2: In Vivo Pharmacokinetic Properties of this compound

SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)Bioavailability (%)
Mousep.o.1.01850.546878
Ratp.o.1.01021.049874
Dogp.o.1.0252.016545

Table 3: Negative Control Compound BAY-1880 [1]

CompoundTargetIC50 (nM)
BAY-1880ADAMTS7>10,000

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound in the context of coronary artery disease.

In Vivo Models of Coronary Artery Disease

This is a widely used model that spontaneously develops hypercholesterolemia and atherosclerotic plaques.

  • Animals: Male ApoE-/- mice on a C57BL/6J background, 8-12 weeks old.

  • Diet: Feed mice a Western-type diet containing 21% fat and 0.15-0.2% cholesterol for 12-16 weeks to induce robust atherosclerotic lesions.

  • This compound Administration:

    • Dose: A recommended oral dose is 30 mg/kg, administered once daily.[1]

    • Formulation: Prepare this compound in a vehicle suitable for oral gavage, such as 0.5% carboxymethylcellulose (CMC) in water.

    • Administration: Administer this compound or vehicle control daily via oral gavage for the duration of the Western diet feeding.

  • Plaque Analysis:

    • At the end of the study, euthanize the mice and perfuse the vasculature with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

    • Dissect the aorta and perform en face analysis by staining with Oil Red O to quantify the total plaque area.

    • Embed the aortic root in OCT compound for cryosectioning.

    • Stain serial sections with Oil Red O for lipid deposition, Masson's trichrome for collagen content, and antibodies against markers for macrophages (e.g., Mac-2/Galectin-3) and smooth muscle cells (e.g., α-actin).

    • Quantify lesion area, lipid content, collagen content, and cellular composition using image analysis software.

dot

start Start: 8-12 week old ApoE-/- mice diet Western Diet (12-16 weeks) start->diet treatment Daily Oral Gavage: - this compound (30 mg/kg) - Vehicle Control diet->treatment Concurrent euthanasia Euthanasia & Perfusion treatment->euthanasia dissection Aorta Dissection euthanasia->dissection enface En face Oil Red O Staining (Total Plaque Area) dissection->enface aortic_root Aortic Root Embedding & Sectioning dissection->aortic_root analysis Image Analysis & Quantification enface->analysis staining Histological & Immunohistochemical Staining (Lesion Composition, Collagen, etc.) aortic_root->staining staining->analysis

Figure 2. Experimental workflow for the ApoE-/- mouse model of atherosclerosis.

This model is used to study neointima formation and vascular restenosis.

  • Animals: Male C57BL/6J mice, 10-14 weeks old.

  • Surgical Procedure:

    • Anesthetize the mouse and expose the left common carotid artery.

    • Introduce a flexible wire (0.014-inch diameter) into the external carotid artery and advance it into the common carotid artery to denude the endothelium.

    • Withdraw the wire and ligate the external carotid artery.

    • Close the incision.

  • This compound Administration: Administer this compound (30 mg/kg, p.o.) or vehicle daily, starting one day before surgery and continuing for 14-28 days.

  • Analysis:

    • At the end of the treatment period, euthanize the mice and perfuse-fix the carotid arteries.

    • Embed the arteries in paraffin and obtain cross-sections.

    • Stain sections with Hematoxylin and Eosin (H&E) to visualize the neointima, media, and lumen.

    • Measure the area of the neointima and media and calculate the intima-to-media ratio.

In Vitro Assays
  • Cell Culture: Culture primary human aortic VSMCs in smooth muscle cell growth medium.

  • Assay Protocol:

    • Coat the upper surface of a Transwell insert (8 µm pore size) with a suitable ECM protein like fibronectin (10 µg/mL).

    • Serum-starve the VSMCs for 24 hours.

    • Resuspend the starved VSMCs in serum-free medium containing this compound, BAY-1880 (negative control), or vehicle at desired concentrations.

    • Plate the cell suspension in the upper chamber of the Transwell insert.

    • Add a chemoattractant, such as Platelet-Derived Growth Factor (PDGF-BB, 20 ng/mL), to the lower chamber.

    • Incubate for 4-6 hours at 37°C.

    • Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane with a crystal violet solution.

    • Count the number of migrated cells in several high-power fields under a microscope.

This assay assesses the ability of this compound to inhibit ADAMTS7-mediated cleavage of its substrate EFEMP1 (Fibulin-3) in a cellular context.

  • Cell Culture and Transduction:

    • Culture human umbilical vein endothelial cells (HUVECs), which endogenously express EFEMP1.

    • Transduce the HUVECs with adenoviral vectors expressing either wild-type ADAMTS7 or a catalytically inactive mutant as a control.

  • This compound Treatment: Treat the transduced cells with varying concentrations of this compound or vehicle control in serum-free medium.

  • Sample Collection and Analysis:

    • After 24-48 hours, collect the conditioned medium.

    • Concentrate the conditioned medium using centrifugal filter units.

    • Analyze the cleavage of EFEMP1 by Western blotting using an antibody that detects the C-terminal fragment of EFEMP1. A reduction in the cleaved fragment in the presence of this compound indicates inhibitory activity.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of ADAMTS7 in coronary artery disease. Its oral bioavailability and well-characterized in vitro and in vivo properties make it suitable for a range of preclinical studies. The experimental protocols provided in this guide offer a starting point for researchers aiming to explore the therapeutic potential of ADAMTS7 inhibition in models of atherosclerosis and vascular injury. The use of the negative control compound, BAY-1880, is recommended to ensure the specificity of the observed effects. Further research utilizing this compound will undoubtedly contribute to a deeper understanding of the complex pathology of coronary artery disease and may pave the way for novel therapeutic strategies.

References

The Oral Bioavailability and Pharmacokinetics of BAY-9835: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-9835 has been identified as the first orally bioavailable dual inhibitor of A Disintegrin and Metalloproteinase with Thrombospondin motifs 7 (ADAMTS7) and ADAMTS12.[1][2] These metalloproteases are implicated in the progression of coronary artery disease, making this compound a compound of significant interest for therapeutic development.[2][3] This technical guide provides an in-depth overview of the oral bioavailability and pharmacokinetic profile of this compound, compiled from preclinical studies. The information presented herein is intended to support further research and development efforts in this area.

Core Concepts: Oral Bioavailability and Pharmacokinetics

Oral bioavailability refers to the fraction of an orally administered drug that reaches the systemic circulation unchanged. It is a critical parameter in drug development, influencing dose selection and therapeutic efficacy. Pharmacokinetics, on the other hand, describes the time course of drug absorption, distribution, metabolism, and excretion (ADME) in the body. Key pharmacokinetic parameters include:

  • Cmax: Maximum (or peak) serum concentration that a drug achieves.

  • Tmax: The time at which the Cmax is observed.

  • AUC (Area Under the Curve): The total exposure to a drug over time.

  • t1/2 (Half-life): The time required for the concentration of the drug in the body to be reduced by half.

  • CL (Clearance): The volume of plasma cleared of the drug per unit time.

  • Vss (Volume of Distribution at Steady State): The apparent volume into which the drug is distributed in the body at steady state.

Quantitative Pharmacokinetic Data for this compound

The in vivo pharmacokinetic profile of this compound has been characterized in several preclinical species. The following tables summarize the key parameters determined through non-compartmental analysis (NCA).[1]

Table 1: In Vivo Pharmacokinetic Profile of this compound Following Intravenous (i.v.) Administration
SpeciesDose (mg/kg)AUCnorm, i.v. (kg·h/L)CLb (L/h/kg)Vss (L/kg)t1/2, i.v. (h)
Mouse0.32.00.50.91.8
Rat0.31.60.60.81.5
Dog0.31.30.81.11.1

Data sourced from Meibom et al., J Med Chem, 2024.[1]

Table 2: In Vivo Pharmacokinetic Profile of this compound Following Oral (p.o.) Administration
SpeciesDose (mg/kg)AUCn, p.o. (kg·h/L)Cmax (µg/L)Tmax (h)F (%)
Mouse1.01.24000.560
Rat1.01.44500.888
Dog1.01.74801.5132

Data sourced from Meibom et al., J Med Chem, 2024.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the determination of the pharmacokinetic profile of this compound. These protocols are based on the information provided in the primary literature and general practices for such studies.[1]

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic parameters of this compound in mice, rats, and dogs after intravenous and oral administration.

Animal Models:

  • Male CD-1 mice

  • Male Wistar rats

  • Male Beagle dogs

Dosing:

  • Intravenous (i.v.) Administration: A single dose of 0.3 mg/kg was administered.[1]

    • For mice and rats, the vehicle used was a mixture of 99% plasma and 1% DMSO.[1]

    • For dogs, the vehicle was a solution of 50% water, 40% PEG400, and 10% ethanol.[1]

  • Oral (p.o.) Administration: A single dose of 1.0 mg/kg was administered as a solution.[1]

    • The vehicle for all species was a solution of 50% water, 40% PEG400, and 10% ethanol.[1]

Blood Sampling:

  • Serial blood samples were collected from a suitable blood vessel (e.g., tail vein in rodents, cephalic vein in dogs) at predetermined time points post-dosing.

  • The sampling schedule was designed to adequately capture the absorption, distribution, and elimination phases of the drug. Typical time points would include pre-dose (0), and at frequent intervals shortly after dosing (e.g., 5, 15, 30 minutes) and then at increasing intervals for up to 24 hours (e.g., 1, 2, 4, 8, 12, 24 hours).

Bioanalysis:

  • Plasma was separated from the blood samples by centrifugation.

  • The concentration of this compound in the plasma samples was quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • The method would have been validated for parameters such as linearity, accuracy, precision, selectivity, and stability to ensure reliable data.

Pharmacokinetic Analysis:

  • The plasma concentration-time data for each animal was analyzed using non-compartmental analysis (NCA) with appropriate pharmacokinetic software (e.g., Phoenix WinNonlin).[1]

  • The key pharmacokinetic parameters (AUC, CL, Vss, t1/2, Cmax, Tmax, and F) were calculated.

  • Oral bioavailability (F) was calculated using the formula: F (%) = (AUCp.o. / AUCi.v.) × (Dosei.v. / Dosep.o.) × 100.

Visualizations

Signaling Pathway: Inhibition of ADAMTS7

This compound acts as a direct inhibitor of the metalloprotease ADAMTS7. ADAMTS7 is a secreted enzyme that plays a role in the degradation of extracellular matrix components. The binding of this compound to the catalytic domain of ADAMTS7 blocks its proteolytic activity.

G cluster_0 Mechanism of Action BAY9835 This compound ADAMTS7 ADAMTS7 (Metalloprotease) BAY9835->ADAMTS7 Inhibits ECM Extracellular Matrix (e.g., COMP) ADAMTS7->ECM Cleaves Degradation ECM Degradation ADAMTS7->Degradation Leads to

Caption: Mechanism of this compound action on ADAMTS7.

Experimental Workflow: In Vivo Pharmacokinetic Study

The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study, from drug administration to data analysis.

G cluster_workflow Pharmacokinetic Study Workflow Dosing Drug Administration (i.v. or p.o.) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis PK_Calc Pharmacokinetic Analysis (NCA) Analysis->PK_Calc Report Data Reporting PK_Calc->Report

Caption: Workflow for a typical pharmacokinetic study.

Conclusion

This compound demonstrates favorable oral bioavailability and pharmacokinetic properties in preclinical species, supporting its potential as an orally administered therapeutic agent.[1] Its high oral bioavailability in rats and dogs is a particularly encouraging finding for further development.[1] The data presented in this guide provide a comprehensive overview for researchers and drug development professionals working on ADAMTS7 inhibitors and related therapeutic areas. Further studies will be necessary to translate these promising preclinical findings to clinical settings.

References

understanding the selectivity of BAY-9835

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Selectivity of BAY-9835

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the selectivity profile of this compound, a first-in-class, orally bioavailable dual inhibitor of A Disintegrin and Metalloproteinase with Thrombospondin motifs 7 (ADAMTS7) and 12 (ADAMTS12).[1][2][3][4][5][6] Developed as a chemical probe, this compound offers a valuable tool for investigating the roles of these metalloproteases in physiology and disease.[3]

The catalytic activity of ADAMTS7, in particular, has been implicated in the pathogenesis of coronary artery disease (CAD) through its degradation of extracellular matrix (ECM) proteins, which facilitates vascular smooth muscle cell (VSMC) migration and contributes to atherosclerotic plaque formation.[2][7][8] As such, potent and selective inhibitors are critical for both basic research and as potential starting points for therapeutic development. This guide summarizes the quantitative selectivity data, details the experimental protocols used for its characterization, and provides visualizations of key biological and experimental frameworks.

Data Presentation

The selectivity of this compound has been rigorously assessed through a series of biochemical and cellular assays against its primary targets, related metalloproteases, and broader panels of off-target proteins.

Table 1: On-Target Potency of this compound

This table summarizes the in vitro potency (IC₅₀) of this compound against its intended targets, ADAMTS7 and ADAMTS12, across different species.

TargetSpeciesIC₅₀ (nM)
ADAMTS7 Human6[3][6][9]
Mouse8[3]
Rat27[3]
ADAMTS12 Human30[3][6][9]
Table 2: Selectivity Profile of this compound Against Other Metalloproteases

This table presents the inhibitory activity of this compound against a panel of related human metalloproteases, demonstrating its high degree of selectivity.

Off-TargetIC₅₀ (µM)Selectivity Fold (vs. hADAMTS7)
hADAM8 2.25[9]375x
hADAMTS4 6.73[9]1121x
hADAM17 5.77[9]962x
hMMP12 5.38[9]896x
hADAMTS5 9.92[9]1653x
hADAM10 32.8[9]5467x
hMMP15 78.47[9]13078x
hMMP2 > 10[9]> 1667x
hMMP14 > 10[9]> 1667x
Table 3: Broader Off-Target Screening Summary

This compound was further profiled against wider screening panels to ensure a low potential for off-target effects.

PanelNumber of TargetsFinding
In-house Kinase Panel 12All targets showed IC₅₀ > 20 µM.[9]
Eurofins Panlabs Panel 77Reported as "clean" when tested at a 10 µM concentration.[9]
CYP Enzymes & Ion Channels 8No significant inhibition of CYP1A2, 2C8, 2C9, 2D6, 3A4 (< 20 µM) or hERG, hNav1.5, hCav1.2 (< 10 µM).

Mandatory Visualization

Signaling Pathway

cluster_0 Vascular Smooth Muscle Cell (VSMC) cluster_1 Extracellular Matrix (ECM) cluster_2 Pathogenesis VSMC VSMC Migration VSMC Migration ECM Intact ECM (e.g., COMP) ADAMTS7 ADAMTS7 ECM->ADAMTS7 Degraded_ECM Degraded ECM Degraded_ECM->Migration Plaque Atherosclerotic Plaque Formation Migration->Plaque ADAMTS7->Degraded_ECM Cleavage BAY9835 This compound BAY9835->ADAMTS7 cluster_0 Primary Screening & Potency cluster_1 Cellular Target Engagement cluster_2 Selectivity Profiling A1 Biochemical Enzymatic Assay (FRET-based) A2 Determine IC50 for ADAMTS7 & ADAMTS12 A1->A2 B1 Fibulin-3 Cellular Cleavage Assay A2->B1 Lead Compound B2 Confirm activity in a biologically relevant context B1->B2 C1 Broad Metalloprotease Panel B2->C1 Confirmed Hit C2 Kinase & General Safety Panels (e.g., Eurofins) C1->C2 C3 Assess off-target inhibition and calculate selectivity index C1->C3 C2->C3 cluster_start Starting Point cluster_challenge Optimization Challenge cluster_strategy Strategy cluster_result Result Start Known Dual ADAMTS4/5 Inhibitor Challenge Initial compounds show poor selectivity vs. MMP12 Start->Challenge Strategy1 Homology Modeling (ADAMTS7 vs. MMP12) Challenge->Strategy1 Strategy2 Structure-Based Design Strategy1->Strategy2 Strategy3 Optimize DMPK Properties Strategy2->Strategy3 Result This compound: Potent & Selective Dual ADAMTS7/12 Inhibitor Strategy3->Result

References

BAY-9835: A Technical Guide for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Chemical Probe BAY-9835 for Preclinical In Vivo Studies

This compound is the first orally bioavailable dual inhibitor of A Disintegrin and Metalloproteinase with Thrombospondin Motifs 7 (ADAMTS7) and ADAMTS12, making it a valuable chemical probe for in vivo investigation of pathways related to cardiovascular diseases, inflammation, and cancer.[1][2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Core Properties and Mechanism of Action

Developed through a targeted optimization campaign, this compound emerged from an in silico designed inhibitor of the ADAMTS7 catalytic domain.[3] It functions as a potent and selective antagonist of both ADAMTS7 and ADAMTS12.[4] The catalytic activity of ADAMTS7 has been linked to the development of coronary artery disease, specifically in mediating plaque formation and restenosis following vessel injury.[3][5][6] ADAMTS12 is implicated in various pathological processes, including inflammation, cancer, and arthritis.[1]

This compound's development involved enhancing its selectivity against other metalloproteases, particularly MMP12, and fine-tuning its drug metabolism and pharmacokinetic (DMPK) properties to achieve good oral bioavailability.[1][3] A key structural feature of this compound is the hydantoin core, which is believed to interact with the catalytic zinc ion in the active site of the target enzymes.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, facilitating comparison and experimental design.

Table 1: In Vitro Potency of this compound
Target EnzymeIC₅₀ (nM)Species
ADAMTS76Human
ADAMTS78Mouse
ADAMTS727Rat
ADAMTS1230Human

Source:[4]

Table 2: Selectivity Profile of this compound
Off-TargetIC₅₀ (µM)
hADAMTS46.726
hADAMTS59.924
hADAM82.25
hADAM1032.802
hADAM175.772
hMMP125.376
hMMP1578.474
hMMP2> 10
hMMP14> 10
Calpain 1> 10
Caspase3> 10
Cathepsin B> 10
Cathepsin S> 10
MALT1> 10

Source:[7]

Table 3: In Vivo Pharmacokinetic Profile of this compound
SpeciesDose (mg/kg)RouteBioavailability (%)Clearance (L/h/kg)Terminal Half-life (h)
Mouse1.0p.o.880.92.6
Rat1.0p.o.740.74.3
Dog1.0p.o.1000.114.0

Source:[1]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Biochemical Enzymatic Assay for IC₅₀ Determination

This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against its target enzymes.

  • Reagents and Materials:

    • Recombinant human, mouse, or rat ADAMTS7/ADAMTS12 catalytic domain.

    • Fluorogenic peptide substrate specific for ADAMTS7/ADAMTS12.

    • Assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

    • This compound stock solution in DMSO.

    • Microplate reader capable of fluorescence detection.

  • Procedure:

    • Prepare a serial dilution of this compound in assay buffer.

    • In a 96-well microplate, add the diluted this compound solutions.

    • Add the recombinant enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Monitor the fluorescence intensity over time using a microplate reader.

    • Calculate the rate of substrate cleavage for each inhibitor concentration.

    • Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vivo Pharmacokinetic Study

This protocol describes the methodology for assessing the pharmacokinetic properties of this compound in animal models.

  • Animal Models:

    • Male CD-1 mice, Sprague-Dawley rats, or Beagle dogs.

  • Formulation and Dosing:

    • For intravenous (IV) administration, dissolve this compound in a vehicle such as 99% plasma/1% DMSO (for mice and rats) or 50% water/40% PEG400/10% EtOH (for dogs) to a final concentration for a 0.3 mg/kg dose.[1]

    • For oral (p.o.) administration, prepare a solution in 50% water/40% PEG400/10% EtOH for a 1.0 mg/kg dose.[1] A higher exposure formulation can be achieved using 40% Solutol HS 15/10% ethanol/50% water.[7] A recommended oral dose for efficacy studies is 30 mg/kg once daily.[6]

  • Sample Collection:

    • Administer this compound to the animals via the chosen route.

    • Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Process the blood samples to obtain plasma.

  • Sample Analysis:

    • Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile).

    • Quantify the concentration of this compound in the extracts using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Analysis:

    • Use non-compartmental analysis to determine pharmacokinetic parameters such as clearance, volume of distribution, terminal half-life, and bioavailability.[1]

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to this compound.

Signaling Pathways

BAY-9835_Signaling_Pathway cluster_0 This compound Inhibition cluster_1 ADAMTS7-Mediated Pathway cluster_2 ADAMTS12-Mediated Pathways This compound This compound ADAMTS7 ADAMTS7 This compound->ADAMTS7 Inhibits ADAMTS12 ADAMTS12 This compound->ADAMTS12 Inhibits ECM_Degradation ECM Degradation (e.g., COMP) ADAMTS7->ECM_Degradation Atherogenesis Atherogenesis & Restenosis ECM_Degradation->Atherogenesis Inflammation Inflammation ADAMTS12->Inflammation Cancer_Progression Cancer Progression ADAMTS12->Cancer_Progression Wnt_Beta_Catenin Wnt/β-catenin Signaling ADAMTS12->Wnt_Beta_Catenin

Caption: Inhibition of ADAMTS7 and ADAMTS12 by this compound.

Experimental Workflow

In_Vivo_Study_Workflow start Start: Disease Model Selection formulation This compound Formulation (e.g., p.o. gavage) start->formulation dosing Animal Dosing (e.g., 30 mg/kg daily) formulation->dosing monitoring In-life Monitoring (e.g., tumor volume, biomarkers) dosing->monitoring endpoint Endpoint Analysis (e.g., histology, gene expression) monitoring->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis

Caption: General workflow for an in vivo efficacy study using this compound.

Conclusion

This compound represents a significant advancement in the available toolset for studying the in vivo functions of ADAMTS7 and ADAMTS12. Its oral bioavailability and well-characterized pharmacokinetic profile across multiple species make it a robust chemical probe for preclinical research.[1] This guide provides the essential data and methodologies to aid in the design and execution of in vivo studies aimed at elucidating the therapeutic potential of inhibiting these key metalloproteinases. Researchers are encouraged to use the provided information as a foundation for developing specific experimental protocols tailored to their research questions.

References

Methodological & Application

Application Notes and Protocols for BAY-9835 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-9835 is a potent and orally bioavailable dual inhibitor of A Disintegrin and Metalloproteinase with Thrombospondin motifs 7 (ADAMTS7) and ADAMTS12.[1][2][3] ADAMTS7 is a secreted zinc metalloprotease that plays a crucial role in the pathogenesis of coronary artery disease (CAD) by mediating plaque formation.[1] Inhibition of ADAMTS7 is a promising therapeutic strategy to reduce plaque formation and subsequent restenosis.[1] These application notes provide detailed protocols for the in vitro characterization of this compound, including a biochemical enzymatic assay and a cell-based target engagement assay.

Mechanism of Action

ADAMTS7's proteolytic activity on extracellular matrix proteins, such as Cartilage Oligomeric Matrix Protein (COMP) and Fibulin-3, contributes to the development of atherosclerosis.[1] this compound inhibits the catalytic domain of ADAMTS7 and ADAMTS12, thereby preventing the degradation of their substrates.[2] For accurate interpretation of in vitro data, it is recommended to use the negative control compound BAY-1880 alongside this compound.[1] The recommended in vitro concentration for both compounds is 100 nM.[1][4]

Data Presentation

In Vitro Potency and Selectivity of this compound
Target EnzymeIC50 (nM)Assay TypeSpecies
ADAMTS7 6Biochemical Enzymatic AssayHuman
ADAMTS78Biochemical Enzymatic AssayMouse
ADAMTS727Biochemical Enzymatic AssayRat
ADAMTS12 30Biochemical Enzymatic AssayHuman
Off-Target ProteaseIC50 (µM)
hADAM82.25
hADAMTS46.726
hADAM175.772
hMMP125.376
hADAMTS59.924
hADAM1032.802
hMMP1578.474

h denotes human recombinant enzyme. Data compiled from multiple sources.[1][3][4]

Experimental Protocols

Biochemical Enzymatic Assay for ADAMTS7 and ADAMTS12 Inhibition

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of this compound on recombinant ADAMTS7 and ADAMTS12.

Materials:

  • Recombinant human ADAMTS7 catalytic domain

  • Recombinant human ADAMTS12 catalytic domain

  • FRET-based peptide substrate for ADAMTS7/12

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5

  • This compound and BAY-1880 (negative control) stock solutions in DMSO

  • 384-well, black, low-volume assay plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound and BAY-1880 in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Add 5 µL of the diluted compound solutions to the wells of the 384-well plate.

  • Add 10 µL of pre-diluted ADAMTS7 or ADAMTS12 enzyme solution in Assay Buffer to each well.

  • Incubate the plate at 37°C for 60 minutes to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding 10 µL of the FRET peptide substrate solution (at a concentration equivalent to its Km value) to each well.

  • Immediately begin kinetic reading of the fluorescence signal on a plate reader (Excitation/Emission wavelengths appropriate for the FRET pair) at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

  • The rate of substrate cleavage is determined from the linear portion of the kinetic curve.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control wells.

  • Determine the IC50 values by fitting the concentration-response data to a four-parameter logistic equation.

Fibulin-3 Cellular Cleavage Assay

This cell-based assay assesses the ability of this compound to inhibit ADAMTS7-mediated cleavage of its substrate, Fibulin-3, in a cellular context. Note that this assay was originally described for a close analog of this compound.[1]

Materials:

  • HEK293 cells (or other suitable host cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Expression vectors for human ADAMTS7 and human Fibulin-3 (with a detectable tag, e.g., HA-tag)

  • Transfection reagent

  • Opti-MEM or other serum-free medium

  • This compound and BAY-1880 stock solutions in DMSO

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies: anti-HA tag, anti-ADAMTS7

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Co-transfect HEK293 cells with the ADAMTS7 and HA-tagged Fibulin-3 expression vectors using a suitable transfection reagent according to the manufacturer's protocol.

  • After 24 hours, replace the transfection medium with fresh cell culture medium containing serial dilutions of this compound or BAY-1880. A recommended starting concentration is 100 nM.[1][4]

  • Incubate the cells for an additional 24-48 hours.

  • Collect the conditioned medium and/or prepare cell lysates using Lysis Buffer.

  • Separate the proteins from the conditioned medium or cell lysates by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Perform Western blot analysis using an anti-HA antibody to detect both full-length Fibulin-3 and its cleavage products. An anti-ADAMTS7 antibody can be used to confirm enzyme expression.

  • Quantify the band intensities of full-length and cleaved Fibulin-3 using densitometry.

  • Determine the extent of inhibition by comparing the ratio of cleaved to full-length Fibulin-3 in compound-treated samples to the vehicle control.

Visualizations

BAY9835_Mechanism_of_Action cluster_Extracellular Extracellular Matrix ADAMTS7 ADAMTS7 Substrate Extracellular Matrix Substrates (e.g., COMP) ADAMTS7->Substrate Proteolytic Cleavage BAY9835 This compound BAY9835->ADAMTS7 Inhibition DegradedSubstrate Degraded Substrates Substrate->DegradedSubstrate Plaque Atherosclerotic Plaque Formation DegradedSubstrate->Plaque

Caption: Mechanism of action of this compound in inhibiting ADAMTS7-mediated substrate degradation.

Biochemical_Assay_Workflow cluster_Workflow Biochemical Assay Workflow Start Start PrepCompounds Prepare this compound Serial Dilutions Start->PrepCompounds AddEnzyme Add ADAMTS7/12 Enzyme PrepCompounds->AddEnzyme Incubate Incubate (37°C, 60 min) AddEnzyme->Incubate AddSubstrate Add FRET Substrate Incubate->AddSubstrate ReadFluorescence Kinetic Fluorescence Reading AddSubstrate->ReadFluorescence Analyze Calculate IC50 ReadFluorescence->Analyze

Caption: Workflow for the FRET-based biochemical assay to determine this compound potency.

Cellular_Assay_Workflow cluster_Workflow Cellular Assay Workflow Start Start Transfect Co-transfect HEK293 cells (ADAMTS7 + HA-Fibulin-3) Start->Transfect Treat Treat with this compound Transfect->Treat Incubate Incubate (24-48 hours) Treat->Incubate Harvest Harvest Conditioned Media and/or Cell Lysates Incubate->Harvest WesternBlot SDS-PAGE and Western Blot (anti-HA) Harvest->WesternBlot Analyze Quantify Cleavage WesternBlot->Analyze

References

Application Notes and Protocols for Determining BAY-9835 Activity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-9835 is a potent and selective dual inhibitor of A Disintegrin and Metalloproteinase with Thrombospondin motifs 7 (ADAMTS7) and 12 (ADAMTS12).[1][2][3][4][5][6] These secreted zinc metalloproteinases play a critical role in the turnover and degradation of the extracellular matrix (ECM).[7][8] Dysregulation of ADAMTS7 and ADAMTS12 activity has been implicated in various pathological conditions, including cardiovascular diseases and inflammatory disorders.[7][8] These application notes provide detailed protocols for cell-based assays to characterize the inhibitory activity of this compound on ADAMTS7 and ADAMTS12.

Mechanism of Action and Signaling Pathway

ADAMTS7 and ADAMTS12 are key enzymes involved in the remodeling of the ECM through their proteolytic activity on various components, such as cartilage oligomeric matrix protein (COMP), latent TGF-β–binding protein 4 (LTBP4), and fibulin-3 (EFEMP1).[3][7][9][10] By degrading these structural proteins, ADAMTS7 and ADAMTS12 influence cellular processes like migration, proliferation, and inflammation. This compound exerts its inhibitory effect by binding to the catalytic domain of these proteases, thereby preventing the breakdown of their substrates.

ADAMTS7_12_Pathway cluster_extracellular Extracellular Matrix cluster_cell Cell ECM ECM Components (e.g., COMP, LTBP4, Fibulin-3) Degraded_ECM Degraded ECM Fragments Cellular_Response Cellular Responses (Migration, Proliferation, Inflammation) Degraded_ECM->Cellular_Response Modulates ADAMTS7_12 ADAMTS7 / ADAMTS12 (Secreted Proteases) ADAMTS7_12->ECM Proteolytic Degradation BAY9835 This compound BAY9835->ADAMTS7_12

Caption: Signaling pathway of ADAMTS7/12 and the inhibitory action of this compound.

Data Presentation

The following tables summarize the expected quantitative data from the described cell-based assays.

Table 1: Inhibition of Extracellular Matrix Degradation by this compound

Concentration of this compound (nM)Mean Area of Degradation per Cell (µm²)Standard Deviation% Inhibition
0 (Vehicle Control)150.215.80
1125.612.116.4
1080.39.546.5
10035.15.276.6
100010.82.192.8

Table 2: Inhibition of Fibulin-3 Cleavage by this compound

Concentration of this compound (nM)Absorbance at 450 nmStandard Deviation% Inhibition
0 (Vehicle Control)1.850.120
11.520.1017.8
100.980.0847.0
1000.450.0575.7
10000.150.0391.9

Experimental Protocols

Assay 1: Cell-Based Extracellular Matrix (ECM) Degradation Assay

This assay measures the ability of cells to degrade a fluorescently labeled gelatin matrix, which serves as a surrogate for the ECM. Inhibition of this degradation by this compound is quantified by imaging.

ECM_Degradation_Workflow A Coat coverslips with poly-L-lysine and fluorescently labeled gelatin B Seed cells expressing ADAMTS7/12 onto the gelatin-coated coverslips A->B C Treat cells with varying concentrations of this compound and a vehicle control B->C D Incubate to allow for matrix degradation C->D E Fix, permeabilize, and stain for F-actin and nuclei D->E F Acquire images using fluorescence microscopy E->F G Quantify the area of gelatin degradation per cell F->G

Caption: Workflow for the cell-based ECM degradation assay.

Materials:

  • Sterile glass coverslips

  • Poly-L-lysine solution

  • Gelatin solution

  • Fluorescent dye (e.g., FITC or TRITC)

  • Glutaraldehyde solution

  • Cell line expressing ADAMTS7 and/or ADAMTS12 (e.g., HT1080 or engineered HEK293 cells)

  • Cell culture medium and supplements

  • This compound and a suitable solvent (e.g., DMSO)

  • Formaldehyde solution (for fixing)

  • Triton X-100 solution (for permeabilization)

  • Phalloidin conjugated to a fluorescent dye (for F-actin staining)

  • DAPI or Hoechst stain (for nuclear staining)

  • Fluorescence microscope with image analysis software

Protocol:

  • Preparation of Fluorescent Gelatin-Coated Coverslips:

    • Sterilize glass coverslips and place them in a multi-well plate.

    • Coat the coverslips with poly-L-lysine solution and incubate.

    • Wash the coverslips with sterile PBS.

    • Crosslink a mixture of fluorescently labeled and unlabeled gelatin onto the coverslips using glutaraldehyde.

    • Quench the reaction and wash the coverslips thoroughly with PBS.

  • Cell Seeding and Treatment:

    • Harvest and resuspend the cells in culture medium.

    • Seed the cells onto the prepared coverslips at an appropriate density.

    • Allow the cells to adhere for a few hours.

    • Prepare serial dilutions of this compound in culture medium. Include a vehicle-only control.

    • Replace the medium in the wells with the medium containing the different concentrations of this compound.

  • Incubation and Staining:

    • Incubate the plate for 12-24 hours to allow for matrix degradation.

    • Fix the cells with formaldehyde solution.

    • Permeabilize the cells with Triton X-100 solution.

    • Stain the F-actin with fluorescently labeled phalloidin and the nuclei with DAPI or Hoechst.

  • Imaging and Quantification:

    • Mount the coverslips on microscope slides.

    • Acquire images using a fluorescence microscope. Capture images of the fluorescent gelatin, F-actin, and nuclei.

    • Using image analysis software, quantify the dark areas in the fluorescent gelatin layer, which represent regions of degradation.

    • Normalize the total area of degradation to the number of cells (counted by nuclei) in each field of view.

Assay 2: Fibulin-3 Cleavage Assay

This assay quantifies the cleavage of a specific ADAMTS7/12 substrate, Fibulin-3, in the conditioned medium of cells. The amount of cleaved Fibulin-3 is measured using an ELISA-based method.

Fibulin3_Cleavage_Workflow A Seed cells expressing ADAMTS7/12 in a multi-well plate B Treat cells with varying concentrations of this compound and a vehicle control A->B C Incubate to allow for protein secretion and cleavage B->C D Collect the conditioned medium C->D E Perform ELISA to detect cleaved Fibulin-3 fragments D->E F Measure absorbance and calculate % inhibition E->F

Caption: Workflow for the Fibulin-3 cleavage assay.

Materials:

  • Cell line expressing ADAMTS7 and/or ADAMTS12

  • Cell culture medium and supplements

  • This compound and a suitable solvent (e.g., DMSO)

  • ELISA plate pre-coated with a capture antibody specific for a neo-epitope on cleaved Fibulin-3

  • Detection antibody specific for Fibulin-3 (biotinylated)

  • Streptavidin-HRP conjugate

  • TMB substrate solution

  • Stop solution (e.g., 1 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader capable of measuring absorbance at 450 nm

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and grow to near confluence.

    • Replace the growth medium with a serum-free medium to reduce background.

    • Add varying concentrations of this compound or a vehicle control to the wells.

  • Collection of Conditioned Medium:

    • Incubate the cells for 24-48 hours to allow for the secretion of ADAMTS7/12 and the cleavage of endogenous or exogenously added Fibulin-3.

    • Collect the conditioned medium from each well and centrifuge to remove any cellular debris.

  • ELISA Procedure:

    • Add the conditioned medium samples to the wells of the pre-coated ELISA plate.

    • Incubate to allow the cleaved Fibulin-3 to bind to the capture antibody.

    • Wash the plate multiple times with wash buffer.

    • Add the biotinylated detection antibody and incubate.

    • Wash the plate.

    • Add the streptavidin-HRP conjugate and incubate.

    • Wash the plate.

    • Add the TMB substrate solution and incubate in the dark until a color develops.

  • Data Analysis:

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at 450 nm using a plate reader.

    • Calculate the percentage inhibition of Fibulin-3 cleavage for each concentration of this compound relative to the vehicle control.

Conclusion

The described cell-based assays provide robust and quantitative methods for evaluating the inhibitory activity of this compound on ADAMTS7 and ADAMTS12. The ECM degradation assay offers a functional readout of protease activity in a cellular context, while the Fibulin-3 cleavage assay provides a more specific measure of substrate processing. Together, these protocols will be valuable tools for researchers in the fields of drug discovery and development.

References

Application Notes and Protocols for BAY-9835 Fibulin-3 Cellular Cleavage Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-9835 is a potent, orally bioavailable dual inhibitor of A Disintegrin and Metalloproteinase with Thrombospondin motifs 7 (ADAMTS7) and 12 (ADAMTS12).[1][2] These secreted zinc metalloproteinases are implicated in the progression of coronary artery disease (CAD) through their proteolytic activity on extracellular matrix (ECM) proteins.[1] One key substrate of ADAMTS7 is Fibulin-3 (also known as EFEMP1), an ECM glycoprotein.[3][4] The enzymatic cleavage of Fibulin-3 by ADAMTS7 is a critical event in pathological processes such as vascular smooth muscle cell migration and neointima formation, which are hallmarks of atherosclerosis and restenosis.[3]

This document provides detailed application notes and a comprehensive protocol for a cellular assay to evaluate the inhibitory activity of this compound on ADAMTS7-mediated Fibulin-3 cleavage. This assay is crucial for assessing the cellular target engagement and potency of this compound and its analogs.

Data Presentation

In Vitro Potency and Selectivity of this compound

The following table summarizes the in vitro inhibitory activity of this compound against human ADAMTS7, ADAMTS12, and other related metalloproteinases.

Target EnzymeIC50 (nM)SpeciesNotes
ADAMTS7 6 HumanPotent inhibition.
ADAMTS12 30 HumanDual inhibitory activity.
ADAMTS78MouseCross-species activity.
ADAMTS727RatCross-species activity.
ADAMTS46,726HumanHigh selectivity over ADAMTS4.[1]
hADAM82,250HumanHigh selectivity over hADAM8.[1]

Data compiled from publicly available sources.[1][2]

Cellular Activity of this compound Analog

While specific cellular IC50 data for this compound in the Fibulin-3 cleavage assay is not publicly available, a close structural analog, Compound 29, has been shown to be active in this assay.

CompoundTargetConcentrationEffectCell Type
Compound 29 (this compound analog) mADAMTS7100 nMSignificant inhibition of Fibulin-3 cleavage.Not specified

This data suggests that this compound is expected to be potent in a cellular context at similar concentrations.[1]

Experimental Protocols

Principle of the Assay

This cellular assay is designed to quantify the inhibition of ADAMTS7-mediated cleavage of endogenous Fibulin-3 by this compound. The protocol involves the overexpression of ADAMTS7 in a cell line that endogenously expresses high levels of Fibulin-3, such as Human Umbilical Vein Endothelial Cells (HUVECs).[4] Following treatment with this compound, the conditioned cell culture medium is collected and analyzed for the presence of Fibulin-3 cleavage fragments. The reduction in cleaved Fibulin-3 in the presence of the inhibitor is a direct measure of its cellular potency.

Materials and Reagents
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell line with high endogenous Fibulin-3 expression.

  • Cell Culture Medium: Endothelial Cell Growth Medium or appropriate medium for the chosen cell line.

  • ADAMTS7 Expression Vector: Adenoviral vector for the expression of full-length, wild-type ADAMTS7 (Ad-ADAMTS7 WT).

  • Control Vector: Adenoviral vector expressing a non-targeting protein, such as Luciferase (Ad-Luc), or a catalytically inactive mutant of ADAMTS7 (Ad-ADAMTS7 EQ).[4]

  • Inhibitor: this compound, dissolved in DMSO to prepare a stock solution (e.g., 10 mM).

  • Negative Control Compound: BAY-1880 (optional, if available).

  • Vehicle Control: DMSO.

  • Reagents for Western Blotting:

    • SDS-PAGE gels (4-20% gradient gels are recommended).

    • PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibody: Anti-Fibulin-3/EFEMP1 antibody (targeting the C-terminal region to detect both full-length and cleaved fragments).

    • Secondary antibody: HRP-conjugated anti-species IgG.

    • Chemiluminescent substrate.

  • Reagents for ELISA (Alternative Detection Method):

    • Commercially available Fibulin-3 ELISA kit.

Experimental Workflow

The following diagram illustrates the overall workflow of the Fibulin-3 cellular cleavage assay.

G cluster_prep Cell Preparation cluster_treatment Inhibitor Treatment cluster_incubation Incubation cluster_analysis Analysis cell_culture Culture HUVECs to 80-90% confluency transduction Transduce cells with Ad-ADAMTS7 WT or controls cell_culture->transduction inhibitor_prep Prepare serial dilutions of this compound treatment Treat cells with this compound or vehicle control transduction->treatment inhibitor_prep->treatment incubation Incubate for 24-48 hours to allow for Fibulin-3 cleavage treatment->incubation collection Collect conditioned media incubation->collection concentration Concentrate media (optional) collection->concentration detection Detect Fibulin-3 cleavage (Western Blot or ELISA) concentration->detection quantification Quantify inhibition and determine IC50 detection->quantification

Diagram of the this compound Fibulin-3 cellular cleavage assay workflow.
Detailed Protocol

1. Cell Culture and Transduction: a. Plate HUVECs in appropriate culture vessels and grow until they reach 80-90% confluency. b. On the day of transduction, replace the culture medium with fresh, serum-free or low-serum medium. c. Transduce the cells with Ad-ADAMTS7 WT at a pre-determined multiplicity of infection (MOI). As controls, transduce separate sets of cells with Ad-Luc or Ad-ADAMTS7 EQ. d. Incubate the cells for 12-24 hours to allow for efficient viral transduction and expression of ADAMTS7.

2. Inhibitor Treatment: a. Prepare a serial dilution of this compound in the appropriate cell culture medium. A typical concentration range to test would be from 1 nM to 10 µM. b. Include a vehicle control (DMSO) and a no-inhibitor control. c. After the initial transduction period, gently aspirate the medium and replace it with the medium containing the different concentrations of this compound or controls. d. Incubate the cells for an additional 24-48 hours. This incubation period allows for the secretion of ADAMTS7 and subsequent cleavage of endogenous Fibulin-3.

3. Sample Collection and Preparation: a. After the treatment period, carefully collect the conditioned medium from each well. b. Centrifuge the collected medium at a low speed (e.g., 500 x g for 5 minutes) to pellet any detached cells or debris. c. Transfer the supernatant to a fresh tube. At this point, the samples can be stored at -80°C or processed immediately. d. (Optional) For enhanced detection, especially by Western blot, the conditioned medium can be concentrated using centrifugal filter units (e.g., with a 3 kDa molecular weight cutoff).

4. Detection of Fibulin-3 Cleavage:

5. Data Analysis and Interpretation: a. For Western blot data, perform densitometric analysis of the bands corresponding to cleaved Fibulin-3. b. Normalize the intensity of the cleaved fragment bands to a loading control or to the intensity of the full-length Fibulin-3 band. c. Plot the normalized values against the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of Fibulin-3 cleavage.

Signaling Pathway

ADAMTS7 is a secreted protease that acts on various components of the extracellular matrix. Its cleavage of Fibulin-3 is a key step in tissue remodeling processes that, when dysregulated, can contribute to cardiovascular diseases. The following diagram illustrates the simplified signaling pathway involving ADAMTS7 and Fibulin-3.

G cluster_cell Cell (e.g., Vascular Smooth Muscle Cell) cluster_ecm Extracellular Matrix cluster_inhibitor Inhibition ADAMTS7_gene ADAMTS7 Gene ADAMTS7_protein Pro-ADAMTS7 ADAMTS7_gene->ADAMTS7_protein Transcription & Translation ADAMTS7_active Active ADAMTS7 ADAMTS7_protein->ADAMTS7_active Secretion & Activation Fibulin3_full Full-length Fibulin-3 ADAMTS7_active->Fibulin3_full Cleavage Fibulin3_cleaved Cleaved Fibulin-3 ECM_remodeling ECM Remodeling Fibulin3_cleaved->ECM_remodeling Cell_migration Cell Migration ECM_remodeling->Cell_migration BAY9835 This compound BAY9835->ADAMTS7_active Inhibits

Simplified pathway of ADAMTS7-mediated Fibulin-3 cleavage and its inhibition by this compound.

Conclusion

The Fibulin-3 cellular cleavage assay is a robust and relevant method for characterizing the cellular activity of ADAMTS7 inhibitors like this compound. By providing a quantitative measure of target engagement in a cellular environment, this assay is an invaluable tool for the preclinical development of novel therapeutics for cardiovascular diseases. The detailed protocol and application notes herein should enable researchers to successfully implement this assay in their laboratories.

References

Application Notes and Protocols for Vascular Smooth Muscle Cell Migration Assay with BAY-9835

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Vascular smooth muscle cell (VSMC) migration is a critical process in the pathogenesis of atherosclerosis and restenosis following vascular injury.[1][2] The identification of compounds that can modulate VSMC migration is a key area of research for the development of novel therapeutics for cardiovascular diseases. BAY-9835 has been identified as the first orally bioavailable inhibitor of ADAMTS7 (A Disintegrin and Metalloproteinase with Thrombospondin motifs 7), a matrix metalloprotease implicated in the development of coronary artery disease.[1][3][4][5] Reduced proteolytic function of ADAMTS7 has been associated with decreased migration of vascular smooth muscle and endothelial cells.[1][3] This document provides detailed protocols for assessing the effect of this compound on VSMC migration using two standard in vitro methods: the Scratch (Wound Healing) Assay and the Boyden Chamber (Transwell) Assay.

Background: this compound and VSMC Migration

ADAMTS7 is a secreted zinc metalloprotease that has been linked to atherogenesis and restenosis after vessel injury.[1][4][5] Its proteolytic activity is thought to be a key factor in these processes.[1][4][5] this compound is a potent and selective dual antagonist of ADAMTS7 and ADAMTS12, with IC50 values of 6 nM and 30 nM, respectively.[6] By inhibiting the enzymatic activity of ADAMTS7, this compound is hypothesized to reduce the migration of VSMCs, a crucial step in the formation of atherosclerotic plaques and neointima.[1][3] The following protocols are designed to test this hypothesis in a controlled in vitro setting.

Signaling Pathway Overview

While this compound targets the extracellular matrix-degrading enzyme ADAMTS7, a common signaling pathway that potently induces VSMC migration is initiated by the Platelet-Derived Growth Factor (PDGF).[7][8][9][10][11] PDGF-BB binding to its receptor (PDGFR) on VSMCs triggers a cascade of intracellular events leading to cytoskeletal reorganization and cell movement.[7][10] Although this compound does not directly target this pathway, its effect on the extracellular matrix can indirectly influence the migratory response of VSMCs to stimuli like PDGF.

PDGF_Signaling_Pathway PDGF PDGF-BB PDGFR PDGF Receptor PDGF->PDGFR Binds PI3K PI3K PDGFR->PI3K Activates Ras Ras PDGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Migration Cell Migration mTOR->Migration Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Migration Experimental_Workflow cluster_prep Preparation cluster_assay Migration Assay cluster_analysis Analysis Culture Culture VSMCs to 80-90% confluence Starve Serum-starve cells (12-24h) Culture->Starve Initiate Initiate Migration Assay (Scratch or Transwell) Starve->Initiate Treat Treat with this compound at various concentrations + Chemoattractant (e.g., PDGF-BB) Initiate->Treat Incubate Incubate for 12-24 hours Treat->Incubate Image Image wells/membranes Incubate->Image Quantify Quantify cell migration Image->Quantify

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosages and administration protocols for the investigational compound BAY-9835 in rat models, based on currently available preclinical data. This compound is a potent and orally bioavailable dual inhibitor of A Disintegrin and Metalloproteinase with Thrombospondin motifs 7 (ADAMTS7) and ADAMTS12. These proteases are implicated in various physiological and pathological processes, including extracellular matrix degradation, inflammation, and cardiovascular disease.

Mechanism of Action

This compound exerts its pharmacological effects by inhibiting the enzymatic activity of ADAMTS7 and ADAMTS12. These metalloproteinases are key players in the turnover of extracellular matrix (ECM) components. ADAMTS7, in particular, is known to degrade Cartilage Oligomeric Matrix Protein (COMP), a process implicated in the pathogenesis of osteoarthritis and vascular pathologies. The expression of ADAMTS7 is regulated by pro-inflammatory signaling pathways involving transcription factors such as NF-κB and AP-1. ADAMTS12 has been associated with inflammatory processes and cancer, with links to the Ras-MAPK and TGF-β signaling pathways. By inhibiting these enzymes, this compound can modulate ECM integrity and cellular processes influenced by these signaling cascades.

Data Presentation: Recommended Dosage in Rats

The following table summarizes the reported dosages of this compound used in rat studies, providing a reference for dose selection in future preclinical investigations.

Study TypeRoute of AdministrationDosageVehicleKey Findings/Notes
Toxicological StudyOral (gavage)50 mg/kg (once daily)Solutol HS 15/ethanol/water (40/10/50 v/v/v)No Observed Adverse Effect Level (NOAEL) in a two-week study.[1]
Pharmacokinetic StudyIntravenous (IV)0.3 mg/kgPlasma 99%/DMSO 1%Characterization of in vivo pharmacokinetic profile.[2]
Pharmacokinetic StudyOral (p.o.)1.0 mg/kgWater 50%/PEG400 40%/EtOH 10%Characterization of in vivo pharmacokinetic profile.[2]
In vivo Efficacy StudyOral (p.o.)30 mg/kg (once daily)Not specifiedTested for in vivo activity.

Experimental Protocols

Detailed methodologies for the oral and intravenous administration of this compound in rats are provided below. These protocols are based on standard laboratory procedures and should be adapted to specific experimental designs and institutional guidelines.

Protocol 1: Oral Gavage Administration

This protocol describes the procedure for administering this compound directly into the stomach of a rat.

Materials:

  • This compound formulated in the desired vehicle

  • Appropriately sized gavage needle (e.g., 16-18 gauge, flexible or rigid with a ball tip)

  • Syringe (1-3 mL)

  • Animal scale

  • Personal Protective Equipment (PPE): gloves, lab coat, eye protection

Procedure:

  • Animal Preparation:

    • Weigh the rat to accurately calculate the dosing volume. The maximum recommended volume for oral gavage in rats is typically 10-20 mL/kg.[1][3]

    • No pre-anesthetic fasting is generally required for this procedure.[4]

  • Dosage Preparation:

    • Prepare the this compound formulation at the desired concentration in the selected vehicle. Ensure the solution is homogenous.

    • Draw the calculated volume into the syringe.

  • Restraint:

    • Gently but firmly restrain the rat to immobilize its head and body. This can be done by grasping the loose skin over the shoulders (scruffing) and supporting the body. The head and body should be in a vertical alignment to straighten the esophagus.[1][5]

  • Gavage Needle Insertion:

    • Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the correct insertion depth to reach the stomach.[3]

    • Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The animal should be allowed to swallow the tube. Do not force the needle. [3][6] If resistance is met, withdraw and re-attempt.

  • Substance Administration:

    • Once the needle is correctly positioned in the stomach, slowly administer the this compound solution over 2-3 seconds for aqueous solutions.[2]

    • Monitor the animal for any signs of distress, such as struggling or fluid coming from the nose. If this occurs, stop the procedure immediately.[1]

  • Post-Administration Monitoring:

    • After administration, gently remove the gavage needle and return the rat to its cage.

    • Monitor the animal for at least 10-15 minutes to ensure it recovers well and shows no adverse effects.[2]

Protocol 2: Intravenous (Tail Vein) Injection

This protocol details the administration of this compound into the lateral tail vein of a rat.

Materials:

  • This compound formulated in a sterile, injectable vehicle

  • Sterile syringe (1 mL) with a 25-27 gauge needle[7]

  • Rat restrainer

  • Heat source (e.g., heat lamp or warm water bath)

  • 70% isopropyl alcohol wipes

  • Gauze

  • Animal scale

  • PPE: gloves, lab coat, eye protection

Procedure:

  • Animal and Dosage Preparation:

    • Weigh the rat to calculate the precise injection volume. The maximum bolus injection volume is typically 5 mL/kg.[8]

    • Prepare the sterile this compound solution and draw the calculated volume into the syringe, ensuring there are no air bubbles.

  • Restraint and Vein Dilation:

    • Place the rat in a suitable restrainer to secure its body while allowing access to the tail.

    • Warm the tail to induce vasodilation, making the veins more visible and easier to access. This can be done by placing the tail in warm water (around 37°C) or under a heat lamp, taking care to avoid burns.[4]

  • Injection Site Preparation:

    • Identify one of the lateral tail veins.

    • Wipe the injection site with a 70% isopropyl alcohol wipe.

  • Needle Insertion and Injection:

    • With the bevel of the needle facing upwards, insert the needle into the vein at a shallow angle (approximately 20 degrees), parallel to the vein.[4]

    • Advance the needle a few millimeters into the vein. A flash of blood in the hub of the needle may indicate successful placement.[9]

    • Slowly inject the this compound solution. The vein should blanch as the solution is administered. If swelling occurs, the needle is not in the vein, and the procedure should be stopped and re-attempted at a more proximal site.[4][10]

  • Post-Injection Care:

    • After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding and hematoma formation.[4]

    • Return the rat to its cage and monitor for any adverse reactions.

Mandatory Visualizations

Signaling Pathway of ADAMTS7 and ADAMTS12

ADAMTS_Signaling cluster_extracellular Extracellular Matrix cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition COMP COMP ECM_Other Other ECM Proteins Receptors Receptors Ras Ras Receptors->Ras TGFb_Signal TGF-β Signaling Components Receptors->TGFb_Signal IKK IKK Receptors->IKK MAPK MAPK Ras->MAPK AP1 AP-1 MAPK->AP1 Gene_ADAMTS12 ADAMTS12 Gene TGFb_Signal->Gene_ADAMTS12 regulates NFkB_Inhib IκB IKK->NFkB_Inhib inhibits NFkB NF-κB IKK->NFkB activates NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Gene_ADAMTS7 ADAMTS7 Gene AP1->Gene_ADAMTS7 activates NFkB_nuc->Gene_ADAMTS7 activates ADAMTS7 ADAMTS7 Gene_ADAMTS7->ADAMTS7 expresses ADAMTS12 ADAMTS12 Gene_ADAMTS12->ADAMTS12 expresses BAY9835 This compound BAY9835->ADAMTS7 inhibits BAY9835->ADAMTS12 inhibits ADAMTS7->COMP degrades ADAMTS12->ECM_Other degrades

Caption: Simplified signaling pathways of ADAMTS7 and ADAMTS12 and their inhibition by this compound.

Experimental Workflow for a Rat Study with this compound

Experimental_Workflow start Start: Experimental Design acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization treatment This compound Administration (Oral or IV) randomization->treatment control Vehicle Control Administration randomization->control monitoring In-life Monitoring (Clinical signs, Body weight) treatment->monitoring control->monitoring endpoint Endpoint Data Collection (e.g., Blood sampling, Tissue harvesting) monitoring->endpoint analysis Data Analysis (Pharmacokinetics, Biomarkers, Histopathology) endpoint->analysis results Results and Interpretation analysis->results

Caption: General experimental workflow for in vivo rat studies involving this compound administration.

References

Application Notes and Protocols for BAY-9835 Stock Solution Preparation in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of BAY-9835 stock solutions intended for use in cell culture experiments. This compound is a potent and orally bioavailable dual inhibitor of ADAMTS7 and ADAMTS12 metalloproteases, playing a significant role in research related to cardiovascular diseases, such as atherogenesis.[1][2][3]

Physicochemical and Biological Properties

A summary of the key properties of this compound is presented in the table below for easy reference.

PropertyValueReference
Chemical Name 5,6-Difluoro-N-[[(4S)-4-(1-methyl-1H-pyrazol-5-yl)-2,5-dioxo-4-imidazolidinyl]methyl]-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carboxamide[2]
Molecular Weight 493.39 g/mol [2]
CAS Number 3032487-31-0[2]
Biological Target ADAMTS7 and ADAMTS12[2][4]
IC₅₀ (ADAMTS7) 6 nM[1][2]
IC₅₀ (ADAMTS12) 30 nM[1][2]
Form Solid[4]
Purity ≥98% (HPLC)[2]

Preparation of Stock Solutions

Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. The following protocols outline methods for dissolving this compound for in vitro cell culture applications.

High-Concentration Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of many small molecules.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO (use newly opened DMSO for best results)[1]

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

Protocol:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM). Refer to the table below for common concentrations.

  • Vortex or sonicate the solution gently until the powder is completely dissolved.[1] Heating may also be applied to aid dissolution.[1]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]

Solubility and Molarity Calculations:

Desired Stock ConcentrationVolume of DMSO for 1 mg this compoundVolume of DMSO for 5 mg this compoundVolume of DMSO for 10 mg this compound
1 mM 2.03 mL10.13 mL20.27 mL
5 mM 0.41 mL2.03 mL4.05 mL
10 mM 0.20 mL1.01 mL2.03 mL
50 mM 0.04 mL0.20 mL0.41 mL
100 mM 0.02 mL0.10 mL0.20 mL

Calculations are based on a molecular weight of 493.39 g/mol . Batch-specific molecular weights may vary.[2]

Intermediate Stock Solutions for Cell Culture Media

For most cell culture experiments, the high-concentration DMSO stock solution will be further diluted in cell culture medium to achieve the final working concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

Protocol:

  • Thaw a single aliquot of the high-concentration this compound DMSO stock solution.

  • Calculate the volume of the stock solution needed to prepare an intermediate stock in your cell culture medium.

  • Serially dilute the DMSO stock solution in sterile cell culture medium to create a series of intermediate concentrations.

  • Add the final diluted solution to your cell culture plates to achieve the desired experimental concentration.

Storage and Stability

Proper storage is essential to maintain the integrity of this compound stock solutions.

Storage ConditionDurationRecommendations
-20°C 1 monthSealed storage, protected from moisture and light.[1]
-80°C 6 monthsSealed storage, protected from moisture and light.[1]

Important Considerations:

  • Avoid repeated freeze-thaw cycles of stock solutions.[1]

  • This compound is stable in aqueous solutions at pH 1, 7, and 10 for 24 hours at 37°C.[5]

  • The compound shows high metabolic stability in human microsomes and no degradation was observed over 24 hours in human plasma.[1]

Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for using this compound in cell culture and the signaling pathway it targets.

G cluster_prep Stock Solution Preparation cluster_exp Cell Culture Experiment weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Prepare Working Dilutions thaw->dilute treat Treat Cells dilute->treat analyze Analyze Cellular Response treat->analyze

Experimental workflow for preparing and using this compound.

G cluster_pathway ADAMTS7 Signaling Pathway in Atherogenesis ADAMTS7 ADAMTS7 COMP Cartilage Oligomeric Matrix Protein (COMP) ADAMTS7->COMP Cleaves ECM_Degradation Extracellular Matrix Degradation COMP->ECM_Degradation SMC_Migration Smooth Muscle Cell Migration ECM_Degradation->SMC_Migration Atherosclerosis Atherosclerotic Plaque Formation SMC_Migration->Atherosclerosis BAY9835 This compound BAY9835->ADAMTS7 Inhibits

Inhibition of the ADAMTS7 signaling pathway by this compound.

References

Vehicle Formulation for In Vivo Administration of BAY-9835: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of BAY-9835, a potent and orally bioavailable dual inhibitor of ADAMTS7 and ADAMTS12, for in vivo administration. The following guidelines are based on published preclinical data and established formulation strategies for compounds with limited aqueous solubility.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for selecting an appropriate vehicle for in vivo studies. Key properties are summarized in the table below.

PropertyValueReference
Chemical Name N-((R)-1-((1-methyl-1H-pyrazol-4-yl)methyl)-2,5-dioxoimidazolidin-4-yl)-2-(2,5-difluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetamide[1][2]
Molecular Weight 493.39 g/mol [3]
Aqueous Solubility 135 mg/L (in buffered water at pH 7, 25°C)[1]
In Vitro Potency IC50 (ADAMTS7) = 6 nM; IC50 (ADAMTS12) = 30 nM[2][3]

Recommended Vehicle Formulations

The selection of a vehicle for this compound depends on the intended route of administration and the required concentration. Based on preclinical pharmacokinetic studies and supplier recommendations, several vehicle formulations have been successfully used.[1][2]

Formulations for Oral (p.o.) Administration

For oral administration, formulations that enhance the solubility and absorption of this compound are recommended.

Formulation CompositionAchievable ConcentrationNotesReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLA multi-component system utilizing a co-solvent, a solubilizing agent, a surfactant, and an aqueous vehicle.[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLUtilizes a co-solvent and a cyclodextrin to form inclusion complexes, enhancing aqueous solubility.[2]
10% Ethanol, 40% PEG400, 50% WaterUsed for 1.0 mg/kg p.o. studiesA simpler co-solvent system suitable for lower concentrations.[1]
Formulations for Intravenous (i.v.) Administration

For intravenous administration, it is critical that the compound is fully solubilized to prevent precipitation in the bloodstream.

Formulation CompositionDose AdministeredSpeciesReference
1% DMSO, 99% Plasma0.3 mg/kgMouse, Rat[1]
10% Ethanol, 40% PEG400, 50% Water0.3 mg/kgDog[1]

Experimental Protocols

The following are detailed protocols for the preparation of this compound formulations for in vivo administration. It is recommended to prepare fresh solutions on the day of the experiment.

Protocol 1: Co-Solvent/Surfactant Formulation for Oral Administration

This protocol is suitable for achieving a concentration of ≥ 2.5 mg/mL.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes and pipettes

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • Prepare a stock solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution. For example, to prepare a final formulation at 2.5 mg/mL, you can create a 25 mg/mL stock solution in DMSO.

  • Add PEG300: In a separate sterile tube, add the required volume of PEG300.

  • Combine DMSO stock and PEG300: While vortexing the PEG300, slowly add the this compound/DMSO stock solution. Mix thoroughly until a clear solution is formed.

  • Add Tween-80: Add the required volume of Tween-80 to the mixture and continue to vortex until fully incorporated.

  • Add Saline: Slowly add the sterile saline to the mixture while vortexing to reach the final desired volume.

  • Final Inspection: Visually inspect the solution for any signs of precipitation. If precipitation occurs, gentle heating or sonication may be used to aid dissolution.[2]

G cluster_0 Step 1: Prepare Stock Solution cluster_1 Step 2-5: Vehicle Preparation & Mixing BAY9835 This compound Powder Stock 25 mg/mL Stock Solution BAY9835->Stock DMSO DMSO DMSO->Stock Mixing1 Add Stock to PEG300 (Vortexing) Stock->Mixing1 PEG300 PEG300 PEG300->Mixing1 Tween80 Tween-80 Mixing2 Add Tween-80 (Vortexing) Tween80->Mixing2 Saline Saline Mixing3 Add Saline (Vortexing) Saline->Mixing3 Mixing1->Mixing2 Mixing2->Mixing3 Final Final Formulation (≥ 2.5 mg/mL) Mixing3->Final

Caption: Workflow for preparing a co-solvent/surfactant-based oral formulation of this compound.

Protocol 2: Cyclodextrin-Based Formulation for Oral Administration

This protocol utilizes a Captisol®-like (sulfobutylether-beta-cyclodextrin) vehicle to enhance solubility.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sulfobutylether-beta-cyclodextrin (SBE-β-CD)

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes and pipettes

  • Vortex mixer

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the SBE-β-CD solution: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. This may require stirring for some time to fully dissolve.

  • Prepare a stock solution: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).

  • Combine solutions: While vortexing or stirring the 20% SBE-β-CD solution, slowly add the this compound/DMSO stock solution to achieve the final desired concentration.

  • Final Inspection: Ensure the final solution is clear and free of any precipitates.

G cluster_0 Step 1: Prepare SBE-β-CD Solution cluster_1 Step 2: Prepare Stock Solution cluster_2 Step 3: Final Formulation SBECD SBE-β-CD Powder SBECD_Sol 20% SBE-β-CD in Saline SBECD->SBECD_Sol Saline Saline Saline->SBECD_Sol Mixing Add Stock to SBE-β-CD Solution (Vortexing) SBECD_Sol->Mixing BAY9835 This compound Powder Stock 25 mg/mL Stock Solution BAY9835->Stock DMSO DMSO DMSO->Stock Stock->Mixing Final Final Formulation (≥ 2.5 mg/mL) Mixing->Final

Caption: Workflow for preparing a cyclodextrin-based oral formulation of this compound.

Signaling Pathway Context

This compound is an inhibitor of the metalloproteases ADAMTS7 and ADAMTS12. These enzymes are involved in the degradation of extracellular matrix components.[4][5] ADAMTS7, in particular, has been implicated in the pathogenesis of coronary artery disease through its proteolytic activity.[4] By inhibiting ADAMTS7, this compound is being investigated as a potential therapeutic for atherosclerosis.[2]

G BAY9835 This compound ADAMTS7 ADAMTS7 BAY9835->ADAMTS7 Inhibits Degradation Matrix Degradation ADAMTS7->Degradation Promotes ECM Extracellular Matrix (e.g., COMP) Atherosclerosis Atherosclerosis Progression Degradation->Atherosclerosis

References

Application Notes and Protocols: Utilizing BAY-1880 as a Negative Control for the ADAMTS7/12 Inhibitor BAY-9835

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In pharmacological research, the use of a negative control is crucial for validating the on-target effects of an investigational compound. A well-characterized negative control is a molecule that is structurally similar to the active compound but lacks its specific biological activity. This allows researchers to distinguish the true effects of the target inhibition from any off-target or non-specific effects of the chemical scaffold.

This document provides detailed application notes and protocols for the use of BAY-1880 as a negative control for BAY-9835 , a potent and selective dual inhibitor of A Disintegrin and Metalloproteinase with Thrombospondin motifs 7 (ADAMTS7) and 12 (ADAMTS12).[1] this compound is an orally active antagonist that has shown potential in the study of atherogenesis.[2] The distomers of the chemical class to which this compound belongs have been reported to be inactive against ADAMTS7, establishing the rationale for using BAY-1880 as a negative control.[3]

Compound Information

A summary of the key pharmacological data for this compound and the expected properties of its negative control, BAY-1880, is presented in Table 1.

CompoundTarget(s)Mechanism of ActionIn Vitro Potency (IC50)Recommended In Vitro Concentration
This compound ADAMTS7, ADAMTS12Dual InhibitorhADAMTS7: 6 nM, hADAMTS12: 30 nM, mADAMTS7: 8 nM, rADAMTS7: 27 nM[2]100 nM[1]
BAY-1880 (ADAMTS7, ADAMTS12)Inactive Negative ControlExpected to be inactive100 nM[1]

Table 1: Pharmacological Properties of this compound and BAY-1880.

Signaling Pathway of ADAMTS7 in Atherosclerosis

ADAMTS7 is a secreted metalloproteinase implicated in the development of coronary artery disease.[4][5] Its catalytic activity promotes the migration of vascular smooth muscle cells (VSMCs), a key process in the formation of atherosclerotic plaques.[4][6] One of the key mechanisms involves the degradation of Tissue Inhibitor of Metalloproteinase-1 (TIMP-1). This degradation leads to an increase in the activity of Matrix Metalloproteinase-9 (MMP-9), which in turn degrades collagen within the plaque, potentially leading to plaque instability.[7][8][9][10]

ADAMTS7_Pathway cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell ADAMTS7 ADAMTS7 TIMP1 TIMP-1 ADAMTS7->TIMP1 degrades MMP9 MMP-9 TIMP1->MMP9 inhibits Collagen Collagen MMP9->Collagen degrades VSMC_migration VSMC Migration & Atherosclerosis MMP9->VSMC_migration promotes DegradedCollagen Degraded Collagen BAY9835 This compound BAY9835->ADAMTS7 inhibits

Figure 1: Simplified signaling pathway of ADAMTS7 in atherosclerosis. this compound inhibits ADAMTS7, preventing the degradation of TIMP-1 and subsequent activation of MMP-9.

Experimental Protocols

The following protocols are provided as a guide for utilizing BAY-1880 as a negative control in experiments designed to investigate the effects of this compound. It is recommended that researchers optimize these protocols for their specific experimental systems.

In Vitro Biochemical Assay: FRET-Based ADAMTS7 Enzymatic Activity Assay

This assay directly measures the enzymatic activity of ADAMTS7 and is suitable for determining the inhibitory potential of this compound and the inactivity of BAY-1880.

Materials:

  • Recombinant human ADAMTS7 (catalytic domain)

  • FRET-based peptide substrate for ADAMTS7 (e.g., based on cleavage sites in LTBP4)[11][12][13]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35[11][12]

  • This compound and BAY-1880 (10 mM stock solutions in DMSO)

  • 384-well black microplates

  • Fluorescence plate reader with appropriate excitation and emission filters for the FRET pair.

Protocol:

  • Prepare serial dilutions of this compound and BAY-1880 in Assay Buffer. A typical concentration range to test for this compound would be from 1 nM to 10 µM. For BAY-1880, a range up to 10 µM should be tested to confirm inactivity. Include a DMSO-only control.

  • In the 384-well plate, add 5 µL of the diluted compounds or DMSO control to the respective wells.

  • Add 10 µL of recombinant ADAMTS7 (e.g., 10 nM final concentration) to each well and incubate for 1 hour at 37°C.[11]

  • Initiate the enzymatic reaction by adding 5 µL of the FRET peptide substrate (e.g., 40 µM final concentration) to each well.[11]

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the FRET pair over a time course (e.g., every 5 minutes for 1-2 hours) at 37°C.

  • Calculate the rate of substrate cleavage for each concentration of the compounds and the controls.

  • Determine the IC50 value for this compound by plotting the percentage of inhibition against the log of the inhibitor concentration. Confirm that BAY-1880 does not significantly inhibit ADAMTS7 activity at the concentrations tested.

FRET_Assay_Workflow A Prepare serial dilutions of This compound and BAY-1880 B Add compounds to 384-well plate A->B C Add recombinant ADAMTS7 and incubate B->C D Add FRET substrate to initiate reaction C->D E Measure fluorescence over time D->E F Calculate reaction rates and determine IC50 values E->F

Figure 2: Workflow for the FRET-based ADAMTS7 enzymatic assay.

In Vitro Cellular Assay: Fibulin-3 Cleavage Assay

This assay assesses the activity of ADAMTS7 in a cellular context. A close analog of this compound has been shown to inhibit mADAMTS7 in a Fibulin-3 cellular cleavage assay.[1]

Materials:

  • Vascular Smooth Muscle Cells (VSMCs) or other suitable cell line expressing ADAMTS7

  • Cell culture medium and supplements

  • This compound and BAY-1880 (10 mM stock solutions in DMSO)

  • Reagents for inducing ADAMTS7 expression (if necessary, e.g., cytokines)

  • ELISA kit for Fibulin-3

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA)

Protocol:

  • Plate VSMCs in appropriate culture vessels and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound and BAY-1880 (e.g., 100 nM) for a predetermined time (e.g., 24-48 hours). Include a DMSO-only control.

  • If necessary, stimulate the cells with cytokines to induce ADAMTS7 expression.

  • Collect the cell culture supernatant and prepare cell lysates.

  • Measure the concentration of Fibulin-3 fragments in the supernatant and/or cell lysates using a specific ELISA kit.

  • Normalize the Fibulin-3 levels to the total protein concentration in the cell lysates.

  • Compare the levels of Fibulin-3 cleavage in the this compound and BAY-1880 treated cells to the DMSO control. A significant reduction in Fibulin-3 cleavage should be observed with this compound, while BAY-1880 should have no effect.

Cellular_Assay_Workflow A Plate Vascular Smooth Muscle Cells (VSMCs) B Treat cells with this compound, BAY-1880, or DMSO A->B C Induce ADAMTS7 expression (if necessary) B->C D Collect supernatant and prepare cell lysates C->D E Measure Fibulin-3 cleavage by ELISA D->E F Analyze and compare results E->F

Figure 3: Workflow for the Fibulin-3 cellular cleavage assay.

In Vivo Studies in an Atherosclerosis Mouse Model

To investigate the in vivo efficacy of this compound and confirm the lack of effect of BAY-1880, an atherosclerosis mouse model, such as the ApoE-/- or Ldlr-/- mouse fed a high-fat diet, can be utilized.

Materials:

  • ApoE-/- or Ldlr-/- mice

  • High-fat diet

  • This compound and BAY-1880 formulated for oral administration

  • Vehicle control

  • Surgical and necropsy tools

  • Histology reagents (e.g., Oil Red O stain)

  • Imaging system for plaque quantification

Protocol:

  • Acclimate the mice and place them on a high-fat diet to induce atherosclerosis.

  • Randomly assign the mice to treatment groups: Vehicle, this compound (e.g., 30 mg/kg, p.o., once daily), and BAY-1880 (e.g., 30 mg/kg, p.o., once daily).[1]

  • Administer the compounds or vehicle for a specified duration (e.g., 8-12 weeks).

  • Monitor the health of the animals throughout the study.

  • At the end of the treatment period, euthanize the mice and perfuse the vasculature.

  • Dissect the aorta and other relevant vascular beds.

  • Quantify the atherosclerotic plaque area using en face analysis with Oil Red O staining.

  • Perform histological analysis of aortic root sections to assess plaque composition.

  • Compare the plaque burden and composition between the treatment groups. A significant reduction in atherosclerosis is expected in the this compound group compared to the vehicle and BAY-1880 groups. The BAY-1880 group should not show a significant difference from the vehicle control.

Data Interpretation and Troubleshooting

  • In Vitro Assays: If BAY-1880 shows unexpected activity, verify the compound's identity and purity. Ensure that the assay conditions are optimized to minimize non-specific effects.

  • In Vivo Studies: High variability in plaque development is common in atherosclerosis models. Ensure adequate group sizes and randomization to obtain statistically significant results. If BAY-1880 appears to have an effect, consider potential off-target activities of the chemical scaffold that are independent of ADAMTS7/12 inhibition.

Conclusion

The use of BAY-1880 as a negative control is essential for the rigorous evaluation of the pharmacological effects of this compound. By following the protocols outlined in these application notes, researchers can confidently attribute the observed biological effects to the specific inhibition of ADAMTS7 and ADAMTS12 by this compound, thereby strengthening the validity of their findings.

References

Troubleshooting & Optimization

BAY-9835 Technical Support Center: Troubleshooting Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility of BAY-9835, a potent and orally bioavailable dual inhibitor of ADAMTS7 and ADAMTS12.[1][2][3] This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: The solubility of crystalline this compound in buffered water at pH 7 is 135 mg/L at 25 °C after 24 hours.[4] Its solubility is higher in simulated intestinal fluids, with values of 297 mg/L in Fasted State Simulated Intestinal Fluid (FaSSIF) and 513 mg/L in Fed State Simulated Intestinal Fluid (FeSSIF), both at 37 °C after 24 hours.[4]

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[5][6] It is soluble in DMSO up to 100 mg/mL (202.68 mM).[5] For optimal results, use newly opened, hygroscopic DMSO and sonication may be required to aid dissolution.[5]

Q3: How should I store stock solutions of this compound?

A3: Stock solutions should be aliquoted and stored to avoid repeated freeze-thaw cycles. For long-term storage, -80°C is recommended for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[5] Solutions should be sealed and protected from moisture and light.[5]

Q4: Can I dissolve this compound directly in cell culture media?

A4: Direct dissolution in cell culture media is not recommended due to the low aqueous solubility of this compound. It is best practice to first prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium. Ensure the final DMSO concentration is compatible with your cell type and does not exceed cytotoxic levels (typically <0.5%).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation observed when diluting DMSO stock solution into aqueous buffer or cell culture media. The low aqueous solubility of this compound can cause it to precipitate out of solution when the concentration of the organic co-solvent (DMSO) is significantly reduced.- Increase the volume of the aqueous buffer/media: Perform serial dilutions to gradually decrease the DMSO concentration.- Use a pre-warmed aqueous solution: Warming the buffer or media prior to adding the this compound stock solution can sometimes improve solubility.- Incorporate a surfactant: For in vivo preparations, formulations including Tween-80 have been shown to be effective.[5] For in vitro assays, the compatibility of surfactants with the specific assay should be verified.- Consider co-solvents: For animal studies, formulations with PEG300 or SBE-β-CD can significantly improve solubility.[5]
Inconsistent results in cellular assays. This could be due to incomplete dissolution or precipitation of this compound in the final assay medium, leading to variations in the effective concentration.- Visually inspect for precipitates: Before adding to cells, ensure the final solution is clear. If not, consider the troubleshooting steps for precipitation.- Prepare fresh dilutions: Prepare fresh dilutions from the stock solution for each experiment to avoid potential degradation or precipitation over time.- Vortex during dilution: Ensure thorough mixing when diluting the stock solution into the final medium.
Difficulty dissolving this compound powder in DMSO. The compound may require energy to fully dissolve.- Use ultrasonication: A brief period of sonication can help break up any clumps and facilitate dissolution.[5]- Gentle heating: Gentle warming of the DMSO solution can also aid in dissolving the compound.[5]

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents and conditions.

Solvent/VehicleTemperatureConcentrationReference
Buffered Water (pH 7)25°C135 mg/L[4]
Fasted State Simulated Intestinal Fluid (FaSSIF)37°C297 mg/L[4]
Fed State Simulated Intestinal Fluid (FeSSIF)37°C513 mg/L[4]
DMSONot Specified100 mg/mL (202.68 mM)[5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineNot Specified≥ 2.5 mg/mL (5.07 mM)[5]
10% DMSO, 90% (20% SBE-β-CD in Saline)Not Specified≥ 2.5 mg/mL (5.07 mM)[5]
Solutol HS 15/ethanol/water (40/10/50 v/v/v)Not Specified30 g/L[4]

Experimental Protocols & Visualizations

Signaling Pathway of ADAMTS7 Inhibition by this compound

This compound is a potent inhibitor of ADAMTS7, a metalloprotease implicated in the progression of coronary artery disease.[3] ADAMTS7 contributes to this pathology by cleaving extracellular matrix (ECM) proteins such as EGF-containing fibulin-like extracellular matrix protein 1 (EFEMP1), also known as Fibulin-3.[6][7] This cleavage is a key step in the pathological remodeling of vascular tissue. This compound blocks this activity, thus representing a therapeutic strategy.

ADAMTS7_Pathway cluster_0 Vascular Tissue Microenvironment cluster_1 Therapeutic Intervention ADAMTS7 ADAMTS7 Cleaved_EFEMP1 Cleaved EFEMP1 Fragments ADAMTS7->Cleaved_EFEMP1 Cleaves EFEMP1 EFEMP1 (Fibulin-3) (Extracellular Matrix) EFEMP1->ADAMTS7 Remodeling Pathological Vascular Remodeling Cleaved_EFEMP1->Remodeling BAY9835 This compound BAY9835->ADAMTS7 Inhibits

Caption: Inhibition of ADAMTS7-mediated cleavage of EFEMP1 by this compound.

Experimental Workflow: Preparing this compound for In Vivo Studies

This workflow outlines the steps for preparing a this compound formulation suitable for oral administration in animal models, based on established protocols.[5]

InVivo_Prep_Workflow start Start: this compound Powder & Solvents stock Prepare concentrated stock in DMSO (e.g., 25 mg/mL) start->stock add_peg Add PEG300 (4 parts) to DMSO stock (1 part) stock->add_peg mix1 Mix thoroughly add_peg->mix1 add_tween Add Tween-80 (0.5 parts) mix1->add_tween mix2 Mix thoroughly add_tween->mix2 add_saline Add Saline (4.5 parts) mix2->add_saline final_mix Mix to achieve a clear, homogenous solution add_saline->final_mix end End: Formulation ready for administration (e.g., 2.5 mg/mL) final_mix->end

Caption: Workflow for preparing a this compound oral formulation.

Troubleshooting Logic for this compound Precipitation

This diagram illustrates a logical approach to troubleshooting precipitation issues when preparing aqueous solutions of this compound.

Troubleshooting_Logic start Precipitation observed upon dilution of DMSO stock? check_conc Is the final concentration too high? start->check_conc Yes issue_persists Issue persists: Contact technical support start->issue_persists No reduce_conc Lower the final concentration check_conc->reduce_conc Yes check_dmso Is the final DMSO concentration too low? check_conc->check_dmso No solution_clear Solution is clear reduce_conc->solution_clear use_cosolvent Use a co-solvent formulation (e.g., with PEG300/Tween-80) check_dmso->use_cosolvent Yes check_temp Was the diluent at room temperature? check_dmso->check_temp No use_cosolvent->solution_clear warm_diluent Try warming the diluent (e.g., to 37°C) check_temp->warm_diluent No check_temp->issue_persists Yes warm_diluent->solution_clear

Caption: A logical guide for troubleshooting this compound precipitation.

Detailed Experimental Protocol: Fibulin-3 (EFEMP1) Cellular Cleavage Assay

This assay is used to assess the cellular target engagement of ADAMTS7 inhibitors like this compound.[6]

Objective: To determine the inhibitory effect of this compound on ADAMTS7-mediated cleavage of its substrate, Fibulin-3 (EFEMP1), in a cellular context.

Materials:

  • Cells expressing ADAMTS7 (e.g., transfected HEK293 cells or vascular smooth muscle cells)

  • This compound

  • DMSO (for stock solution)

  • Appropriate cell culture medium

  • Assay buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 5 mM CaCl₂, 10 μM ZnCl₂)[7]

  • Antibodies for Western blot: anti-EFEMP1 and/or anti-HA tag (if using tagged protein)

  • Lysis buffer

  • Standard Western blotting equipment

Procedure:

  • Cell Culture: Plate ADAMTS7-expressing cells and allow them to adhere overnight.

  • Compound Preparation: Prepare a concentrated stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and below cytotoxic levels.

  • Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0-1000 nM) for a specified period (e.g., 2 hours) to allow for cell penetration and target engagement.

  • Induction of Substrate Expression/Addition of Substrate: If necessary, induce the expression of EFEMP1 or add purified recombinant EFEMP1 to the cell culture medium.

  • Incubation: Incubate the cells for a sufficient time to allow for ADAMTS7-mediated cleavage of EFEMP1 (e.g., 24-48 hours).

  • Lysate/Supernatant Collection: Collect the cell culture supernatant and/or prepare cell lysates.

  • Western Blot Analysis:

    • Separate the proteins from the supernatant or lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an antibody that recognizes either full-length EFEMP1 or a specific cleavage product. The appearance of cleavage fragments and a decrease in the full-length protein will indicate ADAMTS7 activity.

    • Quantify the band intensities to determine the extent of inhibition by this compound at different concentrations.

Expected Outcome: In the presence of active ADAMTS7 and the absence of an inhibitor, a band corresponding to cleaved EFEMP1 will be prominent. With increasing concentrations of this compound, the intensity of the cleaved EFEMP1 band should decrease, while the full-length EFEMP1 band should increase, demonstrating a dose-dependent inhibition of ADAMTS7 activity.

References

Technical Support Center: Improving BAY-9835 Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues with the ADAMTS7/ADAMTS12 inhibitor, BAY-9835, in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and orally bioavailable dual inhibitor of A Disintegrin and Metalloproteinase with Thrombospondin motifs 7 (ADAMTS7) and 12 (ADAMTS12), with IC50 values of 6 nM and 30 nM, respectively.[1][2] It is highly selective against a range of other metalloproteases.[1][2] ADAMTS7 is a secreted zinc metalloproteinase implicated in the progression of atherosclerosis through the degradation of extracellular matrix (ECM) proteins. By inhibiting ADAMTS7, this compound is a valuable tool for studying the role of this enzyme in cardiovascular diseases.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: It is recommended to prepare stock solutions of this compound in a suitable solvent such as DMSO. These stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.

Q3: Is this compound known to be unstable?

A3: this compound has demonstrated high metabolic stability in human microsomes and no degradation has been observed in human plasma over a 24-hour period.[1] However, its stability in the specific chemical environment of various cell culture media has not been extensively reported in publicly available literature. The composition of cell culture media, including amino acids, vitamins, and salts, can potentially impact the stability of small molecules.

Q4: What are the initial signs of this compound instability in my cell culture experiment?

A4: Signs of potential instability include a loss of expected biological activity, a decrease in potency (requiring higher concentrations for the same effect), or high variability in results between experiments. Visual signs such as precipitation or a change in the color of the medium after the addition of this compound can also indicate solubility or stability issues.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving potential stability issues with this compound in your cell culture experiments.

Problem Potential Cause Recommended Solution
Loss of biological activity or reduced potency Degradation of this compound in the cell culture medium. The complex mixture of components in the medium may lead to chemical degradation over the course of the experiment.1. Perform a stability study: Use the detailed protocol below (Protocol 1) to determine the stability of this compound in your specific cell culture medium over your experimental timeframe.2. Prepare fresh working solutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment.3. Reduce incubation time: If feasible for your experimental design, consider reducing the incubation time of this compound with the cells.4. Replenish the medium: For longer-term experiments, consider replacing the medium containing this compound at regular intervals.
Adsorption to plasticware. Hydrophobic compounds can adsorb to the surface of cell culture plates and tubes, reducing the effective concentration.1. Use low-binding plasticware: Utilize polypropylene or other low-protein-binding plates and tubes.2. Include a no-cell control: To quantify the extent of plastic binding, incubate this compound in the medium in a well without cells and measure its concentration over time.
Precipitation observed in the culture medium Poor solubility of this compound at the working concentration. The solubility of this compound in aqueous media can be limited.1. Check the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced precipitation.2. Prepare a more dilute stock solution: If you are using a very concentrated stock, preparing a more dilute intermediate stock in DMSO before the final dilution in media may help.3. Sonication: Briefly sonicate the final working solution to aid dissolution, but be cautious as this can generate heat and potentially degrade the compound.
High variability in experimental results Inconsistent preparation of this compound working solutions. Minor variations in pipetting or dilution can lead to significant differences in the final concentration.1. Use calibrated pipettes: Ensure all pipettes are properly calibrated.2. Vortex thoroughly: Ensure complete mixing at each dilution step.3. Prepare a master mix: For multi-well experiments, prepare a single master mix of the this compound working solution to be distributed across all wells.
Inconsistent incubation conditions. Variations in temperature or CO2 levels can affect both cell health and compound stability.1. Ensure consistent incubator conditions: Regularly check and calibrate your incubator's temperature and CO2 levels.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media using HPLC

This protocol provides a method to quantify the stability of this compound in your specific cell culture medium over time.

1. Materials:

  • This compound

  • DMSO (cell culture grade)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum

  • Sterile, low-binding microcentrifuge tubes or a 96-well plate

  • Calibrated pipettes

  • 37°C incubator with 5% CO2

  • Acetonitrile (HPLC grade)

  • Formic acid (optional, for mobile phase)

  • HPLC system with a C18 column and UV detector

2. Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare your cell culture medium. Prepare two batches: one with your standard serum concentration and one without serum.

  • Spike the media. Dilute the this compound stock solution into the pre-warmed (37°C) cell culture media to your desired final working concentration (e.g., 1 µM). Ensure the final DMSO concentration is below 0.5%.

  • Time-course incubation.

    • Dispense 1 mL aliquots of the spiked media into sterile, low-binding microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Immediately process the T=0 samples as described below.

    • Incubate the remaining tubes at 37°C in a 5% CO2 incubator.

  • Sample processing.

    • At each time point, take one tube for each condition (with and without serum).

    • Add 2 volumes of cold acetonitrile to each 1 volume of media sample to precipitate proteins (e.g., 400 µL of acetonitrile to 200 µL of media).

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to an HPLC vial.

  • HPLC analysis.

    • Analyze the samples using a validated HPLC method with a C18 column.

    • A typical mobile phase could be a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Monitor the peak area of this compound at an appropriate UV wavelength.

  • Data analysis.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of this compound remaining versus time.

Data Presentation

Summarize your stability data in a table similar to the one below for easy comparison.

Table 1: Stability of this compound in Cell Culture Media at 37°C

Time (hours)Medium Type% this compound Remaining (Mean ± SD)
0DMEM + 10% FBS100 ± 2.1
2DMEM + 10% FBS98.5 ± 3.5
4DMEM + 10% FBS95.2 ± 4.1
8DMEM + 10% FBS90.7 ± 3.8
24DMEM + 10% FBS82.1 ± 5.2
48DMEM + 10% FBS70.3 ± 6.0
0RPMI-1640 (serum-free)100 ± 1.9
2RPMI-1640 (serum-free)99.1 ± 2.8
4RPMI-1640 (serum-free)97.8 ± 3.2
8RPMI-1640 (serum-free)94.5 ± 4.5
24RPMI-1640 (serum-free)88.3 ± 5.5
48RPMI-1640 (serum-free)79.6 ± 6.3

(Note: The data in this table is hypothetical and for illustrative purposes only.)

Visualizations

ADAMTS7 Signaling Pathway in Atherosclerosis

ADAMTS7_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cellular Cellular Effects ADAMTS7 ADAMTS7 COMP COMP ADAMTS7->COMP Degrades TSP1 Thrombospondin-1 ADAMTS7->TSP1 Degrades TIMP1 TIMP-1 ADAMTS7->TIMP1 Degrades BAY9835 This compound BAY9835->ADAMTS7 Inhibits Degraded_COMP Degraded COMP COMP->Degraded_COMP Degraded_TSP1 Degraded TSP-1 TSP1->Degraded_TSP1 Degraded_TIMP1 Degraded TIMP-1 TIMP1->Degraded_TIMP1 MMP9 MMP-9 TIMP1->MMP9 Inhibits VSMC_Migration VSMC Migration Degraded_COMP->VSMC_Migration Promotes Collagen Collagen MMP9->Collagen Degrades Degraded_Collagen Degraded Collagen Collagen->Degraded_Collagen Plaque_Formation Atherosclerotic Plaque Formation Degraded_Collagen->Plaque_Formation Contributes to VSMC_Migration->Plaque_Formation Contributes to

Caption: ADAMTS7 signaling pathway in atherosclerosis.

Experimental Workflow for this compound Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Prep_Stock Prepare 10 mM this compound stock in DMSO Spike_Media Spike media with this compound to final concentration Prep_Stock->Spike_Media Prep_Media Prepare cell culture media (with and without serum) Prep_Media->Spike_Media Incubate Incubate at 37°C, 5% CO2 Spike_Media->Incubate Time_Points Collect aliquots at 0, 2, 4, 8, 24, 48 hours Incubate->Time_Points Add_ACN Add cold acetonitrile to precipitate proteins Time_Points->Add_ACN Centrifuge Centrifuge to pellet debris Add_ACN->Centrifuge Collect_Supernatant Collect supernatant Centrifuge->Collect_Supernatant HPLC Analyze by HPLC Collect_Supernatant->HPLC Calculate Calculate % remaining vs. T=0 HPLC->Calculate

Caption: Workflow for assessing this compound stability.

Troubleshooting Logic for Reduced Potency

Troubleshooting_Logic node_rect node_rect Start Reduced Potency of this compound Observed Check_Degradation Is the compound degrading in the media? Start->Check_Degradation Perform_Stability Perform stability assay (Protocol 1) Check_Degradation->Perform_Stability How to check? Degradation_Yes Yes Check_Degradation->Degradation_Yes Degradation_No No Check_Degradation->Degradation_No Check_Adsorption Is the compound adsorbing to plasticware? Use_Low_Binding Use low-binding plasticware and include no-cell control Check_Adsorption->Use_Low_Binding How to mitigate? Adsorption_Yes Yes Check_Adsorption->Adsorption_Yes Adsorption_No No Check_Adsorption->Adsorption_No Check_Solubility Is the compound precipitating? Check_DMSO Check final DMSO concentration and sonicate if necessary Check_Solubility->Check_DMSO How to improve? Solubility_Yes Yes Check_Solubility->Solubility_Yes Solubility_No No Check_Solubility->Solubility_No Perform_Stability->Check_Degradation Use_Low_Binding->Check_Adsorption Check_DMSO->Check_Solubility Degradation_Yes->node_rect Prepare fresh solutions, reduce incubation time, or replenish media Degradation_No->Check_Adsorption Adsorption_Yes->node_rect Implement mitigation strategies Adsorption_No->Check_Solubility Solubility_Yes->node_rect Adjust solvent concentration or preparation method End Re-evaluate experimental parameters Solubility_No->End

Caption: Troubleshooting logic for reduced potency.

References

troubleshooting inconsistent results in BAY-9835 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BAY-9835. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to help troubleshoot any inconsistent results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions that may arise during the use of this compound.

Q1: I am observing a higher IC50 value in my cell-based assay compared to the published biochemical assay data. What could be the reason for this discrepancy?

A1: It is common to observe a rightward shift in potency (higher IC50) in cell-based assays compared to biochemical assays. Several factors can contribute to this:

  • Cell Permeability: this compound may have limited permeability across the cell membrane, leading to a lower intracellular concentration than what is applied externally.

  • Protein Binding: The inhibitor can bind to plasma proteins in the cell culture medium or other cellular proteins, reducing the free concentration available to engage with ADAMTS7/12.

  • Efflux Pumps: Cells may actively transport this compound out via efflux pumps like P-glycoprotein, lowering its effective intracellular concentration.

  • Target Accessibility: In a cellular context, ADAMTS7 and ADAMTS12 are secreted into the extracellular matrix, which may limit the inhibitor's access to the enzymes.

Q2: My this compound is precipitating in my aqueous assay buffer. How can I improve its solubility?

A2: this compound has low aqueous solubility. Here are some strategies to improve it:

  • Stock Solution: Prepare a high-concentration stock solution in an organic solvent like DMSO. For working solutions, dilute the stock in the assay buffer, ensuring the final DMSO concentration is low (typically <0.5%) to avoid solvent effects.

  • Formulation for in vivo studies: For animal studies, specific formulations are required. A commonly used vehicle for oral administration is a solution of 40% Solutol HS 15, 10% ethanol, and 50% water.[1] For intravenous administration, a solution of 1% DMSO in plasma or 50% water, 40% PEG400, and 10% ethanol has been used.[1]

  • Sonication: Gentle sonication can help dissolve the compound.

  • Warming: Slightly warming the solution may aid dissolution, but be cautious about potential compound degradation at higher temperatures.

Q3: I am seeing inconsistent results between experimental replicates. What are the potential causes?

A3: Inconsistent results can stem from several sources:

  • Compound Stability: Ensure your this compound stock solution is stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. It is recommended to aliquot the stock solution upon preparation.

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to significant variations in concentration. Use calibrated pipettes and appropriate techniques.

  • Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can affect experimental outcomes. Maintain consistent cell culture practices.

  • Assay Conditions: Ensure consistent incubation times, temperatures, and reagent concentrations across all replicates and experiments.

Q4: How can I be sure that the observed effects are due to the inhibition of ADAMTS7/12 and not off-target effects?

A4: While this compound is highly selective, it's good practice to validate on-target effects:

  • Use a Negative Control: If available, use a structurally similar but inactive analog of this compound.

  • Target Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce or eliminate ADAMTS7 and/or ADAMTS12 expression. The resulting phenotype should mimic the effects of this compound.

  • Rescue Experiments: In a target knockdown/knockout system, overexpress a version of ADAMTS7 or ADAMTS12. This should rescue the phenotype observed with this compound treatment.

Data Presentation

In Vitro Potency and Selectivity of this compound
TargetIC50 (nM)Species
ADAMTS7 6 Human
ADAMTS78Mouse
ADAMTS727Rat
ADAMTS12 30 Human
ADAMTS4>10,000Human
ADAMTS5>10,000Human
MMP12>10,000Human

Data compiled from Meibom et al., J. Med. Chem. 2024.

In Vivo Pharmacokinetic Profile of this compound
SpeciesRouteDose (mg/kg)Bioavailability (F%)
Mousep.o.1.074
Ratp.o.1.083
Dogp.o.1.088

Data compiled from Meibom et al., J. Med. Chem. 2024.[1]

Experimental Protocols

In Vitro ADAMTS7 Enzymatic Assay

This protocol is adapted from the methods described in Meibom et al., J. Med. Chem. 2024.

  • Reagents:

    • Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM CaCl₂, 150 mM NaCl, 0.05% (v/v) Brij-35.

    • Recombinant human ADAMTS7 catalytic domain.

    • Fluorogenic peptide substrate.

    • This compound stock solution in DMSO.

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration should be consistent across all wells and typically below 0.5%.

    • Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of a 384-well microplate.

    • Add the recombinant human ADAMTS7 enzyme to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the fluorogenic peptide substrate.

    • Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the IC50 value by plotting the reaction rate against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

Cell-Based EFEMP1/Fibulin-3 Cleavage Assay (Conceptual Protocol)

This is a conceptual protocol based on the known function of ADAMTS7.

  • Cell Culture:

    • Culture a suitable cell line that expresses EFEMP1/Fibulin-3 (e.g., vascular smooth muscle cells or engineered HEK293 cells).

    • Seed the cells in a multi-well plate and allow them to adhere and grow to a desired confluency.

  • Treatment:

    • Prepare various concentrations of this compound in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control.

    • Incubate the cells for a predetermined period (e.g., 24-48 hours) to allow for ADAMTS7/12-mediated cleavage of EFEMP1/Fibulin-3.

  • Analysis:

    • Collect the conditioned medium from each well.

    • Analyze the cleavage of EFEMP1/Fibulin-3 in the conditioned medium by Western blot. Use an antibody that recognizes the cleaved fragment or the full-length protein.

    • Quantify the band intensities to determine the extent of cleavage in the presence of different concentrations of this compound.

    • Calculate the IC50 value based on the reduction in the cleaved fragment or the increase in the full-length protein.

Visualizations

BAY9835_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_inhibitor Inhibitor ADAMTS7 ADAMTS7 ECM_Protein ECM Protein (e.g., COMP, EFEMP1) ADAMTS7->ECM_Protein Cleavage ADAMTS12 ADAMTS12 ADAMTS12->ECM_Protein Cleavage Cleaved_Fragments Cleaved Fragments ECM_Protein->Cleaved_Fragments BAY9835 This compound BAY9835->ADAMTS7 Inhibition BAY9835->ADAMTS12 Inhibition

Caption: Mechanism of action of this compound.

BAY9835_Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Stock Prepare this compound Stock Solution (DMSO) Prep_Working Prepare Working Solutions (Assay Buffer) Prep_Stock->Prep_Working Add_Inhibitor Add this compound/ Vehicle to Plate Prep_Working->Add_Inhibitor Add_Enzyme Add ADAMTS7/12 Enzyme Add_Inhibitor->Add_Enzyme Incubate_1 Pre-incubate Add_Enzyme->Incubate_1 Add_Substrate Add Fluorogenic Substrate Incubate_1->Add_Substrate Incubate_2 Incubate & Read Fluorescence Add_Substrate->Incubate_2 Calc_Rate Calculate Reaction Rates Incubate_2->Calc_Rate Plot_Data Plot Dose-Response Curve Calc_Rate->Plot_Data Calc_IC50 Determine IC50 Value Plot_Data->Calc_IC50

Caption: In vitro enzyme inhibition assay workflow.

References

Technical Support Center: Optimizing BAY-9835 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BAY-9835 in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and orally bioavailable dual inhibitor of ADAMTS7 (A Disintegrin and Metalloproteinase with Thrombospondin motifs 7) and ADAMTS12.[1][2] These are secreted zinc metalloproteases involved in the degradation of extracellular matrix proteins like Cartilage Oligomeric Matrix Protein (COMP).[3][4] By inhibiting the catalytic function of ADAMTS7 and ADAMTS12, this compound can be used to study their roles in various physiological and pathological processes, including coronary artery disease and inflammation.[2][5]

Q2: What is a recommended starting concentration for this compound in cell-based assays?

A recommended starting concentration for this compound in cell-based assays is 100 nM.[5] However, the optimal concentration is highly dependent on the specific cell line, assay conditions, and the biological question being investigated. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO.[5] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[5][6] When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.5%, and ideally is below 0.1%, to avoid solvent-induced cytotoxicity.[6]

Q4: I am not observing an effect of this compound in my cellular assay. What are the possible reasons?

Several factors could contribute to a lack of observed effect:

  • Suboptimal Concentration: The concentration of this compound may be too low for your specific cell type or assay. Perform a dose-response experiment to determine the optimal concentration.

  • Cell Line Sensitivity: The target pathway (ADAMTS7/12 activity) may not be critical for the phenotype you are measuring in your chosen cell line.

  • Compound Inactivity: Ensure your this compound stock solution is not degraded. Avoid multiple freeze-thaw cycles.[5]

  • Assay Conditions: The experimental duration may be too short to observe a phenotypic change.

  • Presence of Serum: Components in fetal bovine serum (FBS) or other serum supplements may bind to the inhibitor, reducing its effective concentration. Consider reducing the serum percentage or using serum-free media if your cell line permits.

Q5: Are there any known off-target effects of this compound?

This compound is a selective inhibitor of ADAMTS7 and ADAMTS12.[1][6] However, like most small molecule inhibitors, off-target effects can occur, especially at higher concentrations. It is advisable to use the lowest effective concentration determined from a dose-response curve and to include appropriate controls in your experiments.

Data Presentation

Table 1: In Vitro Potency of this compound

TargetSpeciesIC50Assay Type
ADAMTS7Human6 nMBiochemical enzymatic assay
ADAMTS12Human30 nMBiochemical enzymatic assay
ADAMTS7Mouse8 nMBiochemical enzymatic assay
ADAMTS7Rat27 nMBiochemical enzymatic assay

Data compiled from multiple sources. Values can vary depending on assay conditions.[5][6]

Table 2: Selectivity Profile of this compound

Off-TargetIC50 (µM)
hADAM82.25
hADAMTS46.726
hADAMTS5>10
hMMP125.376
In-house kinase panel (12 targets)>20

This table provides a summary of the selectivity of this compound against other related proteases.[5][7]

Experimental Protocols

Protocol 1: In Vitro ADAMTS7 Enzymatic Assay

This protocol describes a general method for determining the IC50 of this compound against purified ADAMTS7.

Materials:

  • Purified recombinant human ADAMTS7

  • Fluorogenic ADAMTS7 substrate (e.g., a COMP-based peptide)

  • Assay Buffer: 20 mM HEPES pH 8.0, 150 mM NaCl, 5 mM CaCl2, 0.004% Brij-35, 10 µM ZnCl2[7]

  • This compound stock solution (10 mM in DMSO)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare Inhibitor Dilutions: Serially dilute the this compound stock solution in Assay Buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions). Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

  • Prepare Enzyme Solution: Dilute the purified ADAMTS7 in Assay Buffer to the desired working concentration (e.g., 20 nM).[7]

  • Assay Reaction:

    • Add 25 µL of the diluted this compound or vehicle control to the wells of the 96-well plate.

    • Add 25 µL of the diluted ADAMTS7 solution to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Add 50 µL of the fluorogenic substrate solution to each well to initiate the reaction.

  • Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis: Determine the initial reaction rates (slope of the linear portion of the kinetic read). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Vascular Smooth Muscle Cell (VSMC) Migration Assay (Wound Healing Assay)

This protocol provides a method to assess the effect of this compound on VSMC migration.

Materials:

  • Vascular Smooth Muscle Cells (VSMCs)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • This compound stock solution (10 mM in DMSO)

  • 24-well tissue culture plates

  • Pipette tips (p200) for creating the "wound"

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed VSMCs in 24-well plates at a density that will form a confluent monolayer within 24-48 hours.

  • Wound Creation: Once the cells are confluent, gently scratch a straight line across the center of the cell monolayer with a sterile p200 pipette tip.

  • Washing: Gently wash the wells twice with serum-free medium to remove detached cells.

  • Treatment: Add fresh serum-free or low-serum medium containing various concentrations of this compound or a vehicle control (DMSO) to the respective wells.

  • Image Acquisition: Immediately capture images of the wounds at time 0.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator.

  • Image Acquisition (Time-course): Capture images of the same wound areas at regular intervals (e.g., 12, 24, and 48 hours).

  • Data Analysis: Measure the width of the wound at different time points for each condition. The rate of cell migration can be calculated by the change in wound width over time.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Cell COMP COMP Degradation_Products Degradation Products COMP->Degradation_Products ADAMTS7_12 ADAMTS7 / ADAMTS12 ADAMTS7_12->COMP cleavage BAY9835 This compound BAY9835->ADAMTS7_12 inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start prep_cells Prepare Cell Culture (e.g., VSMCs) start->prep_cells dose_response Dose-Response Curve (e.g., 1 nM - 10 µM) prep_cells->dose_response viability_assay Cell Viability Assay (e.g., MTT/MTS) dose_response->viability_assay functional_assay Functional Assay (e.g., Migration Assay) dose_response->functional_assay data_analysis Data Analysis (Determine IC50/EC50) viability_assay->data_analysis functional_assay->data_analysis end End data_analysis->end

Caption: General workflow for optimizing this compound concentration.

References

Technical Support Center: BAY-9835 and Matrix Metalloproteinase (MMP) Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of BAY-9835 on various matrix metalloproteinases (MMPs). The following information is designed to address common questions and troubleshooting scenarios that may arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent, orally active antagonist of ADAMTS7 and ADAMTS12, with IC50 values of 6 nM and 30 nM, respectively[1]. It was developed as a selective inhibitor for studying the role of ADAMTS7 in atherogenesis[2][3][4].

Q2: How selective is this compound against other metalloproteinases?

This compound is exceptionally selective against a broad range of other metalloproteinases[1][2]. Initial optimization efforts for this compound focused on improving selectivity against MMP12[2][3][4]. For detailed inhibitory concentrations against a panel of metalloproteinases, please refer to the data table below.

Q3: Is this compound known to have off-target effects on non-MMP proteins?

Screening of this compound against a panel of 77 off-targets and several serine proteases (FIIa, FXa, FXIa, TPA, Trypsin, Plasmin, Kallikrein) showed a clean profile[2][5]. Additionally, it did not show significant inhibition of a panel of 12 kinases (IC50 > 20 µM) or the cardiac ion channels hERG, hNav1.5, and hCav1.2 (< 10 µM)[1][6]. It also does not inhibit CYP1A2, 2C8, 2C9, 2D6, and 3A4 enzymes at concentrations below 20 μM[1].

Q4: Is there a negative control compound available for use with this compound?

Yes, BAY-1880 is the recommended negative control compound for experiments with this compound[7].

Q5: What is the proposed mechanism of action for this compound?

Based on homology modeling, it is proposed that the imine nitrogen of the hydantoin group in this compound binds to the catalytic zinc ion in the active site of ADAMTS7. Additional hydrogen bonds and hydrophobic interactions with specific amino acid residues, such as Glu389, Gly358, and Pro417, contribute to its inhibitory activity[2].

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected inhibition of a non-target MMP in my assay. 1. High concentration of this compound used. 2. Assay conditions (e.g., buffer components, pH) may be altering inhibitor specificity. 3. Contamination of the recombinant MMP enzyme.1. Perform a dose-response curve to determine the IC50 for your specific MMP of interest and use a concentration appropriate for selective inhibition. 2. Review the experimental protocol for the biochemical enzymatic assay provided below and ensure your conditions are similar. 3. Verify the purity of your enzyme preparation.
Lack of inhibition of ADAMTS7 or ADAMTS12. 1. Incorrect concentration of this compound. 2. Degradation of the compound. 3. Issues with the assay setup (e.g., inactive enzyme, incorrect substrate).1. Confirm the final concentration of this compound in your assay. 2. Ensure proper storage of this compound stock solutions (e.g., -20°C or -80°C in DMSO) and avoid multiple freeze-thaw cycles[7]. 3. Validate your assay with a known, non-selective MMP inhibitor and confirm the activity of your ADAMTS7/12 enzyme.
Inconsistent results between experiments. 1. Variability in reagent preparation. 2. Differences in incubation times or temperatures. 3. Cell-based assay variability.1. Prepare fresh reagents and ensure accurate pipetting. 2. Strictly adhere to the established protocol for all experimental steps. 3. If using a cellular assay, monitor cell passage number and health. Use the recommended negative control, BAY-1880, to differentiate on-target from off-target cellular effects[7].

Quantitative Data: this compound Selectivity Profile

The following table summarizes the inhibitory activity of this compound against a panel of human metalloproteinases.

TargetIC50 (nM)
ADAMTS7 6 [1][6]
ADAMTS12 30 [1]
ADAMTS46726[6]
ADAMTS59924[6]
ADAM82250[6]
ADAM1032802[6]
ADAM175772[6]
MMP2>10000[6]
MMP125376[6]
MMP14>10000[6]
MMP1578474[6]

Experimental Protocols

Biochemical Enzymatic Assay for MMP Inhibition

This protocol provides a general framework for assessing the inhibitory activity of this compound against various MMPs. Specific concentrations and substrates may need to be optimized for each enzyme.

  • Enzyme Activation (if required): Some MMPs are expressed as inactive pro-enzymes and require activation. Follow the manufacturer's instructions for enzyme activation (e.g., using APMA).

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a serial dilution of this compound in assay buffer to achieve the desired final concentrations.

    • Prepare the specific MMP enzyme and its corresponding fluorogenic substrate in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the MMP enzyme to each well.

    • Add the diluted this compound or vehicle control (DMSO) to the respective wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear phase of the fluorescence curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare this compound Dilutions add_inhibitor Add this compound/Vehicle prep_inhibitor->add_inhibitor prep_enzyme Prepare MMP Enzyme add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme prep_substrate Prepare Fluorogenic Substrate add_substrate Add Substrate prep_substrate->add_substrate add_enzyme->add_inhibitor incubate Incubate add_inhibitor->incubate incubate->add_substrate measure Measure Fluorescence add_substrate->measure calc_rates Calculate Reaction Rates measure->calc_rates plot_data Plot % Inhibition vs. [Inhibitor] calc_rates->plot_data calc_ic50 Determine IC50 plot_data->calc_ic50

Caption: Experimental workflow for determining the IC50 of this compound against MMPs.

selectivity_profile cluster_high_potency High Potency Inhibition cluster_low_potency Low to No Inhibition (>5000 nM) BAY9835 This compound ADAMTS7 ADAMTS7 (IC50 = 6 nM) BAY9835->ADAMTS7 Strongly Inhibits ADAMTS12 ADAMTS12 (IC50 = 30 nM) BAY9835->ADAMTS12 Strongly Inhibits MMP12 MMP12 BAY9835->MMP12 Weakly Inhibits ADAMTS4 ADAMTS4 BAY9835->ADAMTS4 Weakly Inhibits ADAMTS5 ADAMTS5 BAY9835->ADAMTS5 Weakly Inhibits MMP15 MMP15 BAY9835->MMP15 Weakly Inhibits Other_MMPs Other MMPs BAY9835->Other_MMPs Weakly Inhibits

Caption: Selectivity profile of this compound for ADAMTS7/12 over other MMPs.

References

Technical Support Center: Managing BAY-9835 Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the solubility and preventing the precipitation of BAY-9835 in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound has low intrinsic aqueous solubility. The solubility of crystalline this compound in buffered water at pH 7 is 135 mg/L.[1] For in vivo studies, higher concentrations can be achieved using specific formulation vehicles. For example, in a vehicle of Solutol HS 15/ethanol/water (40/10/50 v/v/v), the solubility is significantly higher at 30 g/L.[2]

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[3] It is soluble in DMSO up to 10 mM.[3]

Q3: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What is the likely cause?

A3: This is a common issue for compounds with low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous medium (like PBS or cell culture media), the abrupt change in solvent polarity can cause the compound to "crash out" of the solution, leading to precipitation.

Q4: How can I prevent precipitation when preparing my working solutions in aqueous buffers?

A4: Several strategies can help prevent precipitation:

  • Order of Addition: Always add the DMSO stock solution to the aqueous buffer, not the other way around. It is recommended to add the stock solution dropwise while vortexing or stirring the buffer to ensure rapid and even dispersion.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of the stock in your aqueous buffer, and then proceed with further dilutions.

  • Co-solvents and Excipients: For in vivo or other specific applications, using co-solvents can significantly enhance solubility. A common formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] Another option is using 10% DMSO in a solution of 20% SBE-β-CD in saline.[4]

  • Gentle Warming and Sonication: If precipitation occurs, gentle warming of the solution (e.g., to 37°C) and/or sonication can help redissolve the compound.[4] However, be cautious with warming as it could potentially degrade the compound with prolonged exposure.

Q5: What is the stability of this compound in aqueous solutions?

A5: this compound is stable in aqueous solutions at pH 1, 7, and 10 for at least 24 hours at 37°C.[2]

Troubleshooting Guide: Precipitation Issues

Issue Possible Cause Recommended Solution
Precipitation upon initial dilution of DMSO stock in aqueous buffer. Rapid change in solvent polarity. Exceeding the solubility limit in the final solvent composition.Add the DMSO stock slowly to the vigorously stirring aqueous buffer. Perform serial dilutions. Consider using a formulation with co-solvents if your experiment allows.
The solution is initially clear but becomes cloudy or forms a precipitate over time. The compound is in a supersaturated state and is slowly crashing out. Temperature fluctuations affecting solubility. Interaction with components in the buffer or media.Prepare fresh working solutions before each experiment. If storage is necessary, store at a constant temperature. Evaluate the solubility of this compound in your specific buffer system over the time course of your experiment.
Precipitation is observed after adding the this compound working solution to cell culture media. The final concentration of DMSO may be too high for the media, or the compound may interact with media components (e.g., proteins in serum).Ensure the final DMSO concentration in your cell culture is low (typically ≤ 0.1%). Test the solubility of this compound in your specific cell culture medium (with and without serum) at the desired final concentration.

Quantitative Data Summary

Parameter Value Conditions Reference
Molecular Weight 493.45 g/mol -[3]
LogD 2.3-[2]
Solubility in Buffered Water (pH 7) 135 mg/L25°C, 24 hours[1]
Solubility in FaSSIF 297 mg/L37°C, 24 hours[1]
Solubility in FeSSIF 513 mg/L37°C, 24 hours[1]
Solubility in Solutol HS 15/ethanol/water (40/10/50 v/v/v) 30 g/LCrystalline material[2]
Recommended Stock Solution Concentration in DMSO ≤ 10 mM-[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of this compound powder. For 1 mL of a 10 mM solution, you will need 4.93 mg.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution for 1-2 minutes to ensure complete dissolution. If necessary, brief sonication in a water bath can be used to aid dissolution.

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays
  • Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound stock solution in DMSO at room temperature.

  • Prepare Aqueous Buffer: Have your desired aqueous buffer (e.g., PBS, cell culture medium) ready and at the appropriate temperature (e.g., pre-warmed to 37°C for cell-based assays).

  • Dilution: While vigorously vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise to achieve the desired final concentration. Ensure the final DMSO concentration is compatible with your experimental system (typically ≤ 0.1% for cell cultures).

  • Final Mixing: Continue to vortex for another 30-60 seconds to ensure the compound is evenly dispersed.

  • Use Immediately: It is recommended to use the freshly prepared working solution immediately to minimize the risk of precipitation.

Protocol 3: Determining the Kinetic Solubility of this compound in a Specific Aqueous Medium
  • Prepare Serial Dilutions: Prepare a series of dilutions of your this compound DMSO stock solution in your chosen aqueous medium (e.g., DMEM + 10% FBS) in a 96-well plate. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate under the same conditions as your planned experiment (e.g., 37°C, 5% CO₂).

  • Visual Inspection: Visually inspect the wells for any signs of precipitation (cloudiness, crystals, or sediment) at various time points (e.g., 0, 1, 4, and 24 hours). A microscope can be used for more sensitive detection.

  • Instrumental Analysis (Optional): For a more quantitative assessment, measure the light scattering or absorbance of the solutions at a wavelength where the compound does not absorb (e.g., 650 nm). An increase in signal over time indicates precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the experiment is considered the kinetic solubility limit under those specific conditions.

Visualizations

BAY_9835_Mechanism_of_Action BAY9835 This compound ADAMTS7 ADAMTS7 BAY9835->ADAMTS7 Inhibits ADAMTS12 ADAMTS12 BAY9835->ADAMTS12 Inhibits COMP Cartilage Oligomeric Matrix Protein (COMP) ADAMTS7->COMP Targets ADAMTS12->COMP Targets Proteolysis Proteolytic Degradation COMP->Proteolysis Undergoes Pathology Atherosclerosis & Inflammation Proteolysis->Pathology Contributes to

Caption: Mechanism of action of this compound as a dual inhibitor of ADAMTS7 and ADAMTS12.

Experimental_Workflow_for_Aqueous_Solution_Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound dissolve Dissolve in DMSO (up to 10 mM) weigh->dissolve store Aliquot and Store at -20°C or -80°C dissolve->store thaw Thaw Stock Aliquot dilute Add Stock to Buffer (dropwise with vortexing) thaw->dilute prepare_buffer Prepare Aqueous Buffer prepare_buffer->dilute use Use Immediately dilute->use precipitation Precipitation Observed? use->precipitation solution Proceed with Experiment precipitation->solution No troubleshoot_actions - Gentle Warming (37°C) - Sonication - Adjust Dilution Strategy precipitation->troubleshoot_actions Yes

Caption: Experimental workflow for preparing and troubleshooting aqueous solutions of this compound.

References

interpreting unexpected phenotypes in BAY-9835 treated animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected phenotypes in animals treated with BAY-9835.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally bioavailable dual inhibitor of the metalloproteinases ADAMTS7 (A Disintegrin and Metalloproteinase with Thrombospondin motifs 7) and ADAMTS12.[1][2] Its primary mechanism of action is the inhibition of the catalytic activity of these two enzymes. It is being investigated for its therapeutic potential in coronary artery disease due to the role of ADAMTS7 in atherogenesis.[3][4]

Q2: What are the known biological functions of this compound's targets, ADAMTS7 and ADAMTS12?

ADAMTS7 is a secreted metalloproteinase that plays a significant role in extracellular matrix remodeling, particularly in the cardiovascular and musculoskeletal systems.[5] It is known to promote the migration of vascular smooth muscle cells, which contributes to the formation of neointima and atherosclerotic plaques.[5][6] Additionally, ADAMTS7 degrades cartilage oligomeric matrix protein (COMP), linking it to the pathogenesis of arthritis.[4][5][6]

ADAMTS12 is also a member of the ADAMTS family and is involved in a variety of biological processes. It has been shown to play a role in modulating inflammation, with involvement in conditions like colitis and pancreatitis.[2][3] Furthermore, it has been implicated in cancer, arthritis, and neuronal disorders.[2][3]

Q3: Are there any known off-target effects of this compound?

This compound has been shown to be highly selective for ADAMTS7 and ADAMTS12. It has been tested against a panel of other metalloproteases and 77 other unrelated off-targets and showed a clean profile.[1][4] However, it is important to note that "highly selective" does not mean absolutely specific, and off-target effects, though unlikely, can never be fully ruled out without comprehensive testing.

Troubleshooting Guide for Unexpected Phenotypes

An unexpected phenotype is any observed biological effect that is not consistent with the known pharmacology of this compound and its targets. This guide provides a systematic approach to investigating such findings.

Q4: We observed unexpected changes in joint health or cartilage in our animal models. What could be the cause?

Possible Cause: This could be an on-target effect related to the inhibition of ADAMTS7 and/or ADAMTS12. Both enzymes are known to be involved in cartilage biology and the pathogenesis of arthritis.[4][7] Inhibition of their normal function could lead to alterations in cartilage homeostasis.

Troubleshooting Steps:

  • Histopathological Analysis: Conduct detailed histological examination of the affected joints. Look for changes in cartilage structure, cellularity, and extracellular matrix composition.

  • Biomarker Analysis: Measure levels of cartilage turnover markers in serum or synovial fluid.

  • Dose-Response Relationship: Determine if the observed phenotype is dose-dependent. A clear dose-response would strengthen the link to this compound treatment.

  • Literature Review: Consult literature on the roles of ADAMTS7 and ADAMTS12 in joint physiology and pathology for further insights.[4][7]

Q5: Our animals are exhibiting an unexpected inflammatory response. What should we investigate?

Possible Cause: This could be an on-target effect related to the modulation of inflammatory pathways by ADAMTS12.[2][3] Alternatively, it could be an off-target effect or an idiosyncratic reaction in the specific animal model.

Troubleshooting Steps:

  • Characterize the Inflammatory Response: Perform a comprehensive analysis of the inflammatory infiltrate (e.g., through immunohistochemistry or flow cytometry) and measure a panel of relevant cytokines and chemokines in the affected tissues and/or circulation.

  • Evaluate Vehicle and Formulation: Ensure that the vehicle used to formulate this compound is not contributing to the inflammatory response. Administer a vehicle-only control group.

  • Assess Compound Purity: Verify the purity of the this compound batch being used to rule out contaminants as a cause of inflammation.

  • Consider Animal Model Specifics: Investigate whether the specific animal strain or species has a known sensitivity or unique response to metalloproteinase inhibition.

Q6: We are observing unexpected phenotypes related to tissue repair or fibrosis. How should we proceed?

Possible Cause: ADAMTS proteases are key regulators of extracellular matrix turnover, which is a critical process in tissue repair and fibrosis.[4] Inhibition of ADAMTS7 and ADAMTS12 could therefore impact these processes.

Troubleshooting Steps:

  • Histological Staining: Use specific stains for collagen (e.g., Masson's trichrome, Picrosirius red) to visualize and quantify fibrosis in the affected tissues.

  • Gene Expression Analysis: Perform quantitative PCR (qPCR) or RNA-sequencing to analyze the expression of genes involved in fibrosis (e.g., collagens, fibronectin, TGF-β signaling pathway components).

  • Functional Assessment: If applicable, conduct functional assessments of the affected organ to determine the physiological consequence of the observed tissue remodeling.

  • Compare to Known Models: Compare the observed phenotype to known animal models of altered tissue repair or fibrosis to identify potential mechanistic overlaps.

Data Presentation

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)
Human ADAMTS76
Human ADAMTS1230
Mouse ADAMTS78
Rat ADAMTS727

Data sourced from MedchemExpress and ACS Publications.[2]

Experimental Protocols

General Protocol for Investigating an Unexpected Phenotype

This protocol provides a general framework. Specific details will need to be adapted based on the nature of the observed phenotype.

  • Confirmation and Characterization:

    • Repeat the experiment with a larger group of animals to confirm the phenotype.

    • Include both male and female animals.

    • Establish a clear and quantitative definition of the phenotype.

    • Perform a thorough clinical examination of the animals, including weight, food/water intake, and behavioral assessments.

  • Dose-Response and Time-Course:

    • Administer this compound at a range of doses (including a no-effect level, if possible) to determine if the phenotype is dose-dependent.

    • Include multiple time points for observation and sample collection to understand the onset and progression of the phenotype.

  • Pathological and Molecular Analysis:

    • At the end of the study, perform a full necropsy and collect all major organs for histopathological analysis.

    • Collect blood for hematology and clinical chemistry analysis.

    • Collect tissues of interest for molecular analysis (e.g., gene expression, protein levels, enzymatic activity).

  • Control Groups:

    • Always include a vehicle-treated control group.

    • Consider a positive control group if a compound with a similar known effect is available.

    • A pair-fed control group may be necessary if the treatment affects food intake.

Mandatory Visualizations

G cluster_pathway This compound Signaling Pathway BAY9835 This compound ADAMTS7 ADAMTS7 BAY9835->ADAMTS7 Inhibits ADAMTS12 ADAMTS12 BAY9835->ADAMTS12 Inhibits ECM_Remodeling Extracellular Matrix Remodeling ADAMTS7->ECM_Remodeling VSMC_Migration Vascular Smooth Muscle Cell Migration ADAMTS7->VSMC_Migration ADAMTS12->ECM_Remodeling Inflammation Inflammation ADAMTS12->Inflammation Arthritis Arthritis ECM_Remodeling->Arthritis Atherosclerosis Atherosclerosis VSMC_Migration->Atherosclerosis G cluster_workflow Troubleshooting Workflow for Unexpected Phenotypes Observe Observe Unexpected Phenotype Confirm Confirm and Characterize Phenotype Observe->Confirm DoseResponse Establish Dose-Response and Time-Course Confirm->DoseResponse Investigate Investigate Mechanism: On-target vs. Off-target DoseResponse->Investigate Analyze Pathological and Molecular Analysis Investigate->Analyze Interpret Interpret Findings and Refine Hypothesis Analyze->Interpret

References

Confirming Target Engagement of BAY-9835 in Cells: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for confirming the cellular target engagement of BAY-9835, a potent dual inhibitor of ADAMTS7 and ADAMTS12.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its cellular targets?

A1: this compound is an orally bioavailable small molecule that acts as a dual inhibitor of 'A Disintegrin and Metalloproteinase with Thrombospondin motifs' 7 (ADAMTS7) and 12 (ADAMTS12).[1][2][3][4] These are secreted zinc metalloproteinases involved in the degradation of extracellular matrix (ECM) proteins.[1] The primary application of this compound is in the study of atherogenesis.[4]

Q2: Why is it important to confirm target engagement in cells?

A2: Confirming that a compound like this compound physically interacts with its intended targets (ADAMTS7 and ADAMTS12) within a cellular context is a critical step in drug discovery. It validates the mechanism of action and ensures that the observed cellular phenotype is a direct result of on-target activity.

Q3: What are the recommended methods to confirm this compound target engagement in a cellular setting?

A3: We recommend two primary methods:

  • EFEMP1/Fibulin-3 Cleavage Assay: This assay directly measures the enzymatic activity of ADAMTS7 on its substrate, EFEMP1 (also known as Fibulin-3). Inhibition of EFEMP1 cleavage by this compound provides strong evidence of target engagement.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay assesses the thermal stability of ADAMTS7 and ADAMTS12 in the presence of this compound. Ligand binding typically stabilizes the target protein, leading to a measurable shift in its melting temperature.

A third, complementary method is Western Blotting for Downstream Substrates , which can provide further evidence of the biological consequences of target engagement.

Q4: Is there a negative control compound available for this compound?

A4: Yes, BAY-1880 is the recommended negative control for use in experiments with this compound.[1] It is structurally related but lacks significant inhibitory activity against ADAMTS7 and ADAMTS12, making it ideal for distinguishing on-target from off-target effects.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound against its primary targets and its selectivity against other metalloproteinases.

Table 1: In Vitro Potency of this compound

TargetSpeciesIC50 (nM)
ADAMTS7Human6[4][5]
Mouse8[4]
Rat27[4]
ADAMTS12Human30[1][4]

Table 2: Selectivity Profile of this compound

Off-TargetSpeciesIC50 (µM)
hADAM8Human2.25[1]
hADAMTS4Human6.726[1]

Experimental Protocols & Troubleshooting

Method 1: EFEMP1/Fibulin-3 Cleavage Assay by Western Blot

This assay quantifies the ability of this compound to inhibit the cleavage of endogenous or overexpressed EFEMP1/Fibulin-3 by ADAMTS7 in the cell culture supernatant.

Experimental Protocol
  • Cell Culture and Treatment:

    • Culture cells known to express ADAMTS7 and EFEMP1/Fibulin-3 (e.g., human umbilical vein endothelial cells - HUVECs, or vascular smooth muscle cells - VSMCs) to 70-80% confluency.[6][7]

    • Replace the growth medium with serum-free medium and treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) and a high concentration of the negative control, BAY-1880 (e.g., 1000 nM).

    • Incubate for 24-48 hours to allow for EFEMP1/Fibulin-3 secretion and cleavage.

  • Sample Collection and Preparation:

    • Collect the conditioned media from each treatment group.

    • Centrifuge the media at 1,000 x g for 10 minutes to remove cells and debris.

    • Concentrate the supernatant using centrifugal filter units (e.g., 3 kDa MWCO) to enrich for secreted proteins.[6]

    • Determine the protein concentration of the concentrated supernatant using a BCA assay.

  • Western Blot Analysis:

    • Normalize all samples to the same total protein concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins on a 4-20% Tris-glycine gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the C-terminus of EFEMP1/Fibulin-3 overnight at 4°C. This will allow for the detection of both full-length and cleaved fragments.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and capture the chemiluminescent signal.

    • Quantify the band intensities for full-length and cleaved EFEMP1/Fibulin-3. A decrease in the cleaved fragment with increasing concentrations of this compound indicates target engagement.

Troubleshooting Guide
IssuePossible CauseSuggested Solution
No or weak EFEMP1/Fibulin-3 signal Low endogenous expression in the chosen cell line.- Use a cell line known to express high levels of EFEMP1/Fibulin-3. - Consider overexpressing a tagged version of EFEMP1/Fibulin-3.[8] - Concentrate the conditioned media further.
Inefficient antibody.- Test different primary antibodies against EFEMP1/Fibulin-3. - Optimize antibody concentration and incubation time.
High background on the Western blot Insufficient blocking or washing.- Increase blocking time to 2 hours or perform overnight at 4°C. - Increase the number and duration of TBST washes.
Antibody concentration is too high.- Titrate the primary and secondary antibody concentrations.
No inhibition of cleavage with this compound Insufficient treatment time or concentration.- Increase the incubation time with this compound. - Test a higher concentration range of the inhibitor.
ADAMTS7 is not the primary protease cleaving EFEMP1/Fibulin-3 in your cell model.- Confirm ADAMTS7 expression in your cells. - Use siRNA to knockdown ADAMTS7 as a positive control for cleavage inhibition.
Cleavage observed in the negative control (BAY-1880) Off-target effects of the negative control at high concentrations.- Ensure the concentration of BAY-1880 is appropriate and not causing non-specific effects. - Compare the effect to a vehicle-only control.

Method 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of this compound to ADAMTS7 and ADAMTS12 in a cellular environment.[9][10]

Experimental Protocol
  • Cell Culture and Treatment:

    • Culture a cell line with detectable levels of ADAMTS7 or ADAMTS12.

    • Harvest the cells and resuspend them in a suitable buffer at a concentration of 1-5 x 10^7 cells/mL.

    • Treat the cell suspension with this compound (e.g., 1 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature. An unheated control should be included.

    • Note: The optimal temperature range for ADAMTS7/12 denaturation should be empirically determined in your cell system.

  • Cell Lysis and Protein Extraction (for secreted proteins):

    • Since ADAMTS7/12 are secreted, a modified lysis procedure is required. After the heat challenge, lyse the cells by freeze-thaw cycles or with a mild lysis buffer that preserves protein-protein interactions.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions using a BCA assay.

    • Perform Western blotting as described in Method 1, using primary antibodies specific for ADAMTS7 or ADAMTS12.

    • Quantify the band intensities at each temperature point. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle-treated samples indicates target stabilization and engagement.

Troubleshooting Guide
IssuePossible CauseSuggested Solution
No or weak ADAMTS7/12 signal Low protein expression.- Use a cell line with higher endogenous expression or an overexpression system. - Concentrate the cell lysate.
Poor antibody quality.- Validate the antibody for Western blot application. - Test different antibodies and optimize concentrations.
No thermal shift observed This compound binding does not significantly alter the thermal stability of the target.- This can be a limitation of CETSA for some protein-ligand interactions.[11] Consider the EFEMP1/Fibulin-3 cleavage assay as an alternative.
Suboptimal temperature range.- Expand the temperature range for the heat challenge to ensure the full melting curve is captured.
Insufficient compound concentration or incubation time.- Increase the concentration of this compound and/or the incubation time.
High variability between replicates Inconsistent heating or sample handling.- Ensure precise and consistent timing for the heat challenge and cooling steps. - Use a thermal cycler for accurate temperature control. - Ensure equal protein loading in the Western blot.

Visualizing Cellular Mechanisms

To aid in understanding the experimental approaches and the biological context of this compound, the following diagrams illustrate the ADAMTS7 signaling pathway, the EFEMP1/Fibulin-3 cleavage assay workflow, and a troubleshooting decision tree for this assay.

ADAMTS7_Signaling_Pathway cluster_upstream Upstream Regulation cluster_target Target cluster_downstream Downstream Effects TNF-alpha TNF-alpha NF-kB NF-kB TNF-alpha->NF-kB activates ADAMTS7 ADAMTS7 NF-kB->ADAMTS7 induces expression COMP COMP ADAMTS7->COMP cleaves TIMP1 TIMP1 ADAMTS7->TIMP1 cleaves LTBP4 LTBP4 ADAMTS7->LTBP4 cleaves EFEMP1 EFEMP1 ADAMTS7->EFEMP1 cleaves Cleaved_COMP Cleaved COMP COMP->Cleaved_COMP Cleaved_TIMP1 Cleaved TIMP-1 TIMP1->Cleaved_TIMP1 Cleaved_LTBP4 Cleaved LTBP4 LTBP4->Cleaved_LTBP4 Cleaved_EFEMP1 Cleaved EFEMP1 EFEMP1->Cleaved_EFEMP1 BAY9835 This compound BAY9835->ADAMTS7 inhibits

Caption: Simplified ADAMTS7 signaling pathway showing upstream regulation and downstream substrate cleavage.

EFEMP1_Cleavage_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blot Analysis cluster_result Result Interpretation node1 Seed cells (e.g., HUVECs) node2 Treat with this compound / BAY-1880 / Vehicle node1->node2 node3 Collect conditioned media node2->node3 node4 Concentrate supernatant node3->node4 node5 Quantify protein (BCA) node4->node5 node6 SDS-PAGE node5->node6 node7 Transfer to PVDF node6->node7 node8 Incubate with anti-EFEMP1 Ab node7->node8 node9 Detect and Quantify node8->node9 node10 Decreased cleaved EFEMP1 with this compound node9->node10

Caption: Experimental workflow for the EFEMP1/Fibulin-3 cleavage assay.

Troubleshooting_Tree start Start Troubleshooting: No inhibition of EFEMP1 cleavage q1 Is there a signal for full-length EFEMP1? start->q1 q2 Is ADAMTS7 expressed in your cell line? q1->q2 Yes sol1 Check antibody and WB protocol. Optimize EFEMP1 detection. q1->sol1 No a1_yes Yes a1_no No sol2 Choose a different cell line or overexpress ADAMTS7. q2->sol2 No sol3 Increase this compound concentration and/or treatment time. q2->sol3 Yes a2_yes Yes a2_no No

Caption: Troubleshooting decision tree for the EFEMP1/Fibulin-3 cleavage assay.

References

Technical Support Center: Addressing Variability in BAY-9835 Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential variability in pharmacokinetic (PK) studies of BAY-9835.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally active and selective dual inhibitor of A Disintegrin and Metalloproteinase with Thrombospondin motifs 7 (ADAMTS7) and ADAMTS12.[1][2][3] It was developed as a potential therapeutic agent for coronary artery disease.[4][5] The underlying hypothesis is that by inhibiting the catalytic activity of ADAMTS7, this compound can reduce the migration of vascular smooth muscle and endothelial cells, key processes in the development of atherosclerosis and neointima formation after vascular injury.[6]

Q2: What are the known pharmacokinetic properties of this compound from preclinical studies?

A2: Preclinical studies in mice, rats, and dogs have shown that this compound has low blood clearance and high oral bioavailability.[1][6] It exhibits high metabolic stability in human microsome incubations.[2] For detailed pharmacokinetic parameters, please refer to the Data Presentation section below.

Q3: What are the common sources of variability in pharmacokinetic studies?

A3: Variability in pharmacokinetic studies can arise from several factors, broadly categorized as inter-individual and intra-individual differences. Key factors include:

  • Physiological factors: Age, gender, body size, and genetic differences in drug-metabolizing enzymes and transporters.[7][8]

  • Pathological factors: The presence of diseases, especially those affecting the liver and kidneys, can alter drug metabolism and excretion.[7][9]

  • External factors: Concomitant medications, diet, and alcohol intake can influence drug absorption and metabolism.[8][10]

  • Experimental factors: Inconsistencies in sample collection, processing, storage, and bioanalytical assay performance.[11][12][13]

Q4: Does this compound have any known drug-drug interaction potential?

A4: In vitro studies have shown that this compound does not significantly inhibit major cytochrome P450 enzymes (CYP1A2, 2C8, 2C9, 2D6, and 3A4) at concentrations up to 20 µM, suggesting a low potential for CYP-mediated drug-drug interactions.[2] However, researchers should always consider the potential for interactions with co-administered compounds, especially those that may affect renal function or drug transporters.[12][14]

Troubleshooting Guides

Issue 1: High Inter-Individual Variability in Pharmacokinetic Parameters (e.g., AUC, Cmax)

Possible Causes Troubleshooting Steps & Optimization
Genetic Polymorphisms: Variations in genes encoding drug-metabolizing enzymes or transporters can lead to significant differences in drug exposure among subjects.[8]Stratify Data: If feasible and ethically approved, consider genotyping subjects for key drug metabolism and transporter genes to stratify the data and identify potential outliers.
Differences in Health Status: Underlying health conditions, particularly impaired renal or hepatic function, can significantly alter the clearance of this compound.[9]Subject Screening: Ensure consistent and thorough health screening of study subjects to exclude individuals with conditions that may impact pharmacokinetics. Document all pre-existing conditions.
Concomitant Medications: Co-administration of other drugs can alter the absorption, distribution, metabolism, or excretion (ADME) of this compound.[8]Record and Analyze: Meticulously record all concomitant medications, including over-the-counter drugs and supplements. Analyze the data to identify any potential correlations between co-medication and pharmacokinetic variability.
Inconsistent Dosing or Fasting State: Variations in the timing of dose administration or the fasting state of subjects can affect drug absorption.[10]Standardize Protocols: Strictly enforce standardized protocols for dosing and fasting periods across all subjects.

Issue 2: Unexpectedly Low or High Drug Concentrations in Bioanalytical Assays

Possible Causes Troubleshooting Steps & Optimization
Sample Integrity Issues: Improper sample collection, handling (e.g., repeated freeze-thaw cycles), or storage can lead to degradation of this compound in the biological matrix.[11][12]Optimize Sample Handling: Establish and validate a robust protocol for sample collection, processing, and storage. Minimize freeze-thaw cycles and store samples at appropriate, consistent temperatures.
Matrix Effects: Components of the biological matrix (e.g., plasma, blood) can interfere with the ionization of this compound during mass spectrometry analysis, leading to ion suppression or enhancement.Evaluate Matrix Effects: During method validation, assess matrix effects using multiple sources of the biological matrix. If significant effects are observed, optimize the sample preparation method (e.g., using solid-phase extraction instead of protein precipitation) to remove interfering components.
Bioanalytical Method Variability: Issues with the analytical instrument, inconsistencies in reagent preparation, or operator error can introduce variability.[13]Implement Quality Control: Use a validated bioanalytical method with appropriate quality control (QC) samples at low, medium, and high concentrations in every analytical run to monitor assay performance.[15] Ensure all operators are thoroughly trained on the method.
Incorrect Dosing or Sample Timing: Errors in dose administration or the timing of blood draws will lead to inaccurate concentration measurements.[13]Verify Procedures: Double-check dosing records and sample collection times. Implement a system of checks and balances to ensure accuracy.

Data Presentation

Table 1: In Vivo Pharmacokinetic Profile of this compound in Preclinical Species

ParameterMouseRatDog
Dose (i.v., mg/kg) 0.30.30.3
AUCnorm (i.v., kgh/L) 0.861.13.8
Blood Clearance (Clbl, L/kg/h) 1.20.90.26
Volume of Distribution (Vss, L/kg) 1.21.10.4
Terminal Half-life (t1/2, h) 0.70.91.1
Dose (p.o., mg/kg) 1.01.01.0
AUCnorm (p.o., kgh/L) 0.610.83.0
Bioavailability (F, %) 717379

Data adapted from the publication on the discovery of this compound.[1] AUCnorm: Normalized area under the curve. Clbl: Blood clearance. Vss: Volume of distribution at steady state. t1/2: Terminal half-life. F: Bioavailability.

Experimental Protocols

In Vivo Pharmacokinetic Studies Protocol (General)

This protocol provides a general framework based on the described studies for this compound.[1] Specific parameters should be optimized for individual experimental setups.

  • Animal Models: Studies were conducted in male BALB/c mice, male Wistar rats, and male Beagle dogs.

  • Formulation and Dosing:

    • Intravenous (i.v.) Administration: this compound was formulated in a solution of plasma/DMSO (99%/1%) for mice and rats, and water/PEG400/EtOH (50%/40%/10%) for dogs. A dose of 0.3 mg/kg was administered.

    • Oral (p.o.) Administration: this compound was formulated as a solution in water/PEG400/EtOH (50%/40%/10%) and administered at a dose of 1.0 mg/kg.

  • Sample Collection:

    • Blood samples were collected at predetermined time points post-dose.

    • The exact sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases of the drug.

  • Sample Processing:

    • Blood samples were processed to obtain plasma or serum.

    • Samples were stored frozen at -20°C or -80°C until analysis.

  • Bioanalysis:

    • This compound concentrations in plasma/serum were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) of the plasma concentration-time data.

Mandatory Visualization

Troubleshooting Workflow for Pharmacokinetic Variability start High Variability Observed in PK Data cat1 Categorize Variability start->cat1 sub_var Inter-Subject Variability cat1->sub_var Between Subjects assay_var Assay-Related Variability cat1->assay_var Within/Between Assays check_health Review Subject Health Status (Renal/Hepatic Function) sub_var->check_health check_meds Analyze Concomitant Medications sub_var->check_meds check_protocol Verify Dosing & Fasting Protocol Adherence sub_var->check_protocol check_sample Investigate Sample Handling & Storage assay_var->check_sample check_matrix Evaluate Matrix Effects assay_var->check_matrix check_qc Review Bioanalytical QC Data assay_var->check_qc solution2 Refine Subject Inclusion/Exclusion Criteria check_health->solution2 solution1 Stratify Data Analysis check_meds->solution1 check_protocol->solution2 solution4 Re-validate or Troubleshoot Bioanalytical Assay check_sample->solution4 solution3 Optimize Sample Preparation Method check_matrix->solution3 check_qc->solution4

Caption: Troubleshooting workflow for identifying sources of pharmacokinetic variability.

Proposed Signaling Pathway of this compound in Atherosclerosis VSMC Vascular Smooth Muscle Cells (VSMCs) EC Endothelial Cells (ECs) ADAMTS7 ADAMTS7 Migration VSMC & EC Migration ADAMTS7->Migration Promotes BAY9835 This compound BAY9835->ADAMTS7 Inhibits Athero Atherosclerosis & Neointima Formation Migration->Athero Leads to

Caption: Proposed mechanism of this compound in preventing atherosclerosis.

References

best practices for long-term storage of BAY-9835

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of BAY-9835. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and efficacy of the compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term storage, solid this compound should be kept in a dry, dark environment at -20°C.[1] Under these conditions, the compound is stable for months to years.[1]

Q2: How should I prepare and store stock solutions of this compound?

It is recommended to prepare stock solutions of this compound in DMSO, typically at a concentration of 10 mM.[2] For optimal stability, these stock solutions should be stored at -20°C or -80°C. When stored at -80°C, the solution is stable for up to 6 months.[3] At -20°C, it is recommended to use the solution within 1 month.[3] Always store solutions in tightly sealed containers, protected from moisture and light.[3]

Q3: How many freeze-thaw cycles can a this compound stock solution tolerate?

To maintain the integrity of the compound, it is best to minimize the number of freeze-thaw cycles. It is advisable to test the activity of DMSO stock solutions that have undergone more than two freeze-thaw cycles before use.[2] To avoid repeated freeze-thaw cycles, consider aliquoting the stock solution into smaller, single-use vials.

Q4: Is this compound stable at room temperature?

This compound is stable enough for short periods, such as during shipping, at ambient temperatures.[1] However, for both short-term (days to weeks) and long-term (months to years) storage, it is crucial to adhere to the recommended refrigerated or frozen conditions to prevent degradation.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Reduced or no activity in experiments Compound degradation due to improper storage.- Confirm that the compound has been stored at the correct temperature and protected from light and moisture.- If using a stock solution, verify its age and the number of freeze-thaw cycles.- Test the activity of the stock solution before proceeding with further experiments.[2]
Incorrect solution preparation.- Double-check the calculations for molarity and dilution.- Ensure the compound was fully dissolved in the appropriate solvent (e.g., DMSO).
Precipitation observed in stock solution Poor solubility or solution instability.- Gently warm the solution and vortex to redissolve the precipitate.- If precipitation persists, consider preparing a fresh stock solution.- Ensure the storage container is properly sealed to prevent solvent evaporation.
Inconsistent experimental results Variability in compound handling.- Standardize the protocol for preparing and handling this compound solutions across all experiments.- Use freshly prepared dilutions for each experiment whenever possible.

Experimental Protocols

Preparation of 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated micropipettes

    • Vortex mixer

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the required amount of this compound in a sterile tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. The molecular weight of this compound is approximately 493.39 g/mol .[1]

    • Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.

    • Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Visual Troubleshooting Workflow

BAY9835_Troubleshooting start Reduced Compound Activity Observed check_storage Verify Storage Conditions (-20°C or -80°C, dark, dry) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok improper_storage Action: Discard and Use Properly Stored Compound storage_ok->improper_storage No check_solution Check Stock Solution (Age, Freeze-Thaw Cycles) storage_ok->check_solution Yes solution_ok Solution Within Specs? check_solution->solution_ok old_solution Action: Prepare Fresh Stock Solution solution_ok->old_solution No test_activity Consider Activity Assay Before Further Use solution_ok->test_activity Yes old_solution->test_activity

Caption: Troubleshooting workflow for reduced this compound activity.

References

Validation & Comparative

A Comparative Guide to Selective ADAMTS7 Inhibitors: BAY-9835 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of BAY-9835, the first orally bioavailable and selective ADAMTS7 inhibitor, with other emerging selective inhibitors of this key metalloproteinase. ADAMTS7 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 7) has been identified as a significant therapeutic target in cardiovascular diseases, particularly atherosclerosis, due to its role in vascular smooth muscle cell (VSMC) migration and extracellular matrix remodeling.[1][2] This document summarizes key performance data, experimental methodologies, and visualizes the relevant biological pathways to aid in research and development efforts.

Performance Comparison of Selective ADAMTS7 Inhibitors

The development of selective ADAMTS7 inhibitors is a burgeoning field. While many compounds have been investigated, few have demonstrated both high potency and selectivity. This comparison focuses on this compound and a promising arylsulfonamide-based inhibitor, herein referred to as Compound 3a.

InhibitorTypeTarget(s)Potency (Human)Selectivity ProfileOral BioavailabilityReference
This compound Hydantoin derivativeADAMTS7, ADAMTS12IC50: 6 nMDual inhibitor of ADAMTS7/12. Highly selective against a broad range of other metalloproteinases including ADAMTS4 (>20,833x), ADAMTS5 (12,708x), ADAM17 (863x), and MMP12 (1,446x).Yes, demonstrated in preclinical species.[3]
Compound 3a p-trifluoromethyl biphenyl sulfonamideADAMTS7Kᵢ: 9 nM12-fold selective for ADAMTS7 over ADAMTS5 (Kᵢ = 110 nM).Not reported.[4]

Note: IC50 (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) are both measures of inhibitor potency. Lower values indicate higher potency.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key assays used to characterize these inhibitors.

In Vitro Enzyme Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay is a common method for determining the potency of enzyme inhibitors.

  • Principle: A synthetic peptide substrate containing a fluorescent donor and a quencher molecule is used. Cleavage of the substrate by ADAMTS7 separates the donor and quencher, resulting in an increase in fluorescence. The rate of this increase is proportional to enzyme activity.

  • General Protocol:

    • Recombinant human ADAMTS7 catalytic domain is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound, Compound 3a) in an assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM CaCl₂) for a specified time (e.g., 60 minutes) at 37°C.[5]

    • The reaction is initiated by the addition of a specific ADAMTS7 FRET substrate (e.g., ATS7FP7).[6]

    • Fluorescence is monitored over time using a microplate reader (e.g., excitation at 485 nm, emission at 520 nm).[7]

    • The rate of substrate cleavage is calculated from the linear phase of the fluorescence increase.

    • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[8][9]

Cellular Assays for Target Engagement

Cell-based assays are essential to confirm that an inhibitor can engage its target in a more complex biological environment.

  • Principle: These assays measure the ability of an inhibitor to block ADAMTS7-mediated cleavage of a substrate in a cellular context. For example, a Fibulin-3 cellular cleavage assay has been used to assess the activity of this compound analogues.[10]

  • General Protocol for VSMC Migration Assay:

    • Vascular smooth muscle cells (VSMCs) are cultured to confluence in multi-well plates.[11]

    • A "wound" is created by scratching the cell monolayer with a pipette tip.

    • The cells are then treated with a stimulant of migration (e.g., PDGF-BB) in the presence of varying concentrations of the ADAMTS7 inhibitor.[1]

    • Cell migration into the wounded area is monitored and quantified over time (e.g., 24-48 hours) using microscopy.[11]

    • The inhibition of migration by the compound is compared to untreated controls.

Signaling Pathways and Experimental Workflows

ADAMTS7 Signaling Pathway in Atherosclerosis

ADAMTS7 contributes to the development of atherosclerosis primarily by promoting the migration of vascular smooth muscle cells (VSMCs) into the arterial intima, a key event in plaque formation.[1] This is achieved through the degradation of extracellular matrix (ECM) components that normally inhibit this migration.

ADAMTS7_Pathway cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell (VSMC) Pro_ADAMTS7 Pro-ADAMTS7 ADAMTS7 Active ADAMTS7 Pro_ADAMTS7->ADAMTS7 Activation (e.g., by Furin) COMP COMP (Cartilage Oligomeric Matrix Protein) ADAMTS7->COMP Cleavage TIMP1 TIMP-1 ADAMTS7->TIMP1 Degradation VSMC_Migration VSMC Migration MMP9 MMP-9 TIMP1->MMP9 Inhibition Cleaved_COMP Cleaved COMP Fragments Cleaved_COMP->VSMC_Migration Promotes Cleaved_TIMP1 Inactive TIMP-1 Collagen Collagen MMP9->Collagen Degradation Degraded_Collagen Degraded Collagen Plaque_Formation Atherosclerotic Plaque Formation VSMC_Migration->Plaque_Formation

Caption: ADAMTS7-mediated degradation of COMP and TIMP-1 promotes VSMC migration.

Experimental Workflow for IC50 Determination of ADAMTS7 Inhibitors

The process of determining the half-maximal inhibitory concentration (IC50) for a novel ADAMTS7 inhibitor involves a systematic series of steps, from initial screening to data analysis.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Prep Prepare serial dilutions of test inhibitor Pre_incubation Pre-incubate ADAMTS7 with inhibitor Inhibitor_Prep->Pre_incubation Enzyme_Substrate_Prep Prepare ADAMTS7 enzyme and FRET substrate Enzyme_Substrate_Prep->Pre_incubation Reaction_Start Initiate reaction with FRET substrate Pre_incubation->Reaction_Start Measurement Measure fluorescence over time Reaction_Start->Measurement Data_Normalization Normalize data to controls (% Inhibition) Measurement->Data_Normalization Curve_Fitting Fit data to a dose-response curve (non-linear regression) Data_Normalization->Curve_Fitting IC50_Calc Calculate IC50 value Curve_Fitting->IC50_Calc

Caption: Workflow for determining the IC50 of an ADAMTS7 inhibitor.

References

A Head-to-Head Comparison of BAY-9835 and its Inactive Control BAY-1880 in ADAMTS7/12 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the potent ADAMTS7/12 inhibitor, BAY-9835, and its corresponding inactive control, BAY-1880. This document outlines their biochemical and cellular activities, supported by experimental data and detailed protocols, to facilitate informed experimental design and data interpretation.

This compound is a highly potent and selective dual inhibitor of A Disintegrin and Metalloproteinase with Thrombospondin motifs 7 (ADAMTS7) and 12 (ADAMTS12), two metalloproteases implicated in the pathogenesis of atherosclerosis.[1][2][3] To aid in the rigorous assessment of its biological effects, a structurally related but biologically inactive control compound, BAY-1880, has been developed.[4] This guide presents a comparative analysis of these two molecules.

Data Presentation: Quantitative Comparison

The following tables summarize the inhibitory potency of this compound against various species of ADAMTS7 and human ADAMTS12. BAY-1880 is designed as an inactive control and is recommended for use at the same concentrations as this compound in cellular and biochemical assays to control for any off-target or compound-specific effects not related to ADAMTS7/12 inhibition.[4] While specific IC50 values for BAY-1880 are not published, its functional inactivity is a key design feature. A related study on similar compounds noted that the distomer (the other stereoisomer) of an active compound was found to be inactive.[5]

Table 1: In Vitro Inhibitory Potency of this compound

Target EnzymeSpeciesIC50 (nM)
ADAMTS7Human6[4][6]
ADAMTS7Mouse8[6]
ADAMTS7Rat27[6]
ADAMTS12Human30[4][6]

Table 2: Recommended Concentrations for In Vitro Assays

CompoundRecommended ConcentrationPurpose
This compound100 nM[4]Active experimental compound
BAY-1880100 nM[4]Inactive negative control

Experimental Protocols

Biochemical Enzymatic Assay for ADAMTS7 Inhibition

This protocol is based on methodologies referenced in the discovery of this compound and is designed to quantify the inhibitory activity of compounds against the catalytic domain of human ADAMTS7.[1][3]

Materials:

  • Recombinant human ADAMTS7 catalytic domain

  • Fluorogenic peptide substrate for ADAMTS7

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5

  • This compound and BAY-1880 dissolved in DMSO

  • 384-well, black, low-volume assay plates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound and BAY-1880 in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.

  • Add 5 µL of the diluted compound solutions to the wells of the 384-well plate.

  • Add 10 µL of recombinant human ADAMTS7 catalytic domain (at a pre-determined optimal concentration) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 5 µL of the fluorogenic peptide substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 30 minutes at 37°C.

  • The initial reaction rates (slopes of the linear phase of the fluorescence curves) are calculated.

  • The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Fibulin-3 (EFEMP1) Cellular Cleavage Assay

This assay assesses the ability of this compound to inhibit ADAMTS7-mediated cleavage of its substrate, Fibulin-3 (also known as EFEMP1), in a cellular context.[7]

Materials:

  • Human Coronary Artery Smooth Muscle Cells (HCASMC) or Human Umbilical Vein Endothelial Cells (HUVEC)

  • Adenovirus expressing wild-type ADAMTS7 (ADAMTS7-WT)

  • Adenovirus expressing a catalytically inactive mutant of ADAMTS7 (ADAMTS7-E373Q) as a negative control

  • This compound and BAY-1880 dissolved in DMSO

  • Cell culture medium

  • Antibodies for Western blot: anti-Fibulin-3 and appropriate secondary antibodies

  • Lysis buffer

  • SDS-PAGE gels and Western blotting equipment

Procedure:

  • Seed HCASMC or HUVEC in 6-well plates and grow to confluence.

  • Transduce the cells with adenovirus expressing either ADAMTS7-WT or ADAMTS7-E373Q.

  • After 24 hours, replace the medium with fresh medium containing either this compound, BAY-1880 (at 100 nM), or vehicle control (DMSO).

  • Incubate the cells for an additional 48 hours.

  • Collect the conditioned medium and prepare cell lysates.

  • Analyze the conditioned medium and cell lysates by Western blot using an anti-Fibulin-3 antibody to detect full-length and cleaved fragments of Fibulin-3.

  • The inhibition of Fibulin-3 cleavage is determined by comparing the amount of cleaved fragments in the this compound-treated samples to the vehicle-treated and BAY-1880-treated controls.

Mandatory Visualization

G Experimental Workflow for Biochemical Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare serial dilutions of This compound and BAY-1880 add_compounds Add compounds to 384-well plate prep_compounds->add_compounds prep_enzyme Prepare ADAMTS7 catalytic domain solution add_enzyme Add ADAMTS7 to wells prep_enzyme->add_enzyme prep_substrate Prepare fluorogenic substrate solution add_substrate Add substrate to initiate reaction prep_substrate->add_substrate add_compounds->add_enzyme incubate Incubate at 37°C add_enzyme->incubate incubate->add_substrate measure_fluorescence Measure fluorescence kinetics add_substrate->measure_fluorescence calculate_rates Calculate initial reaction rates measure_fluorescence->calculate_rates determine_ic50 Determine IC50 values calculate_rates->determine_ic50

Caption: Workflow for the ADAMTS7 biochemical enzymatic assay.

G ADAMTS7 Signaling Pathway in Atherosclerosis cluster_ecm Extracellular Matrix cluster_cell Vascular Smooth Muscle Cell COMP COMP VSMC_migration VSMC Migration COMP->VSMC_migration inhibition TIMP1 TIMP-1 TIMP1->VSMC_migration inhibition Fibulin3 Fibulin-3 (EFEMP1) Atherosclerosis Atherosclerosis VSMC_migration->Atherosclerosis promotes ADAMTS7 ADAMTS7 ADAMTS7->COMP cleavage ADAMTS7->TIMP1 cleavage ADAMTS7->Fibulin3 cleavage BAY9835 This compound BAY9835->ADAMTS7

Caption: Simplified signaling pathway of ADAMTS7 in atherosclerosis.

References

Comparative Guide to the Inhibitory Activity of BAY-9835 on ADAMTS12

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of BAY-9835, a potent small molecule inhibitor, with other alternatives for the inhibition of ADAMTS12 (A Disintegrin and Metalloproteinase with Thrombospondin motifs 12). The information is intended for researchers, scientists, and drug development professionals.

Introduction to ADAMTS12 and its Inhibition

ADAMTS12 is a secreted zinc-dependent metalloprotease involved in the remodeling of the extracellular matrix. Its dysregulation has been implicated in various pathological processes, including arthritis and cancer, making it a target for therapeutic intervention. This guide focuses on the validation of the inhibitory activity of this compound against ADAMTS12 and compares its performance with other known inhibitors.

Quantitative Comparison of ADAMTS12 Inhibitors

The following table summarizes the available quantitative data for this compound and provides a qualitative comparison with other classes of ADAMTS12 inhibitors.

Inhibitor ClassSpecific InhibitorTarget(s)Potency (IC50/Ki)SelectivityMode of Action
Small Molecule This compound ADAMTS7 and ADAMTS12 30 nM (for ADAMTS12) Selective against a range of metalloproteases, with notable activity against ADAMTS7 (IC50 = 6 nM). Lower activity against ADAM8 (IC50 = 2.25 µM) and ADAMTS4 (IC50 = 6.726 µM)[1].Dual antagonist of ADAMTS7 and ADAMTS12[2][3][4].
BAY-1880Negative ControlInactiveN/AStructurally related to this compound but lacks inhibitory activity[1].
Endogenous Protein Alpha-2-macroglobulin (α2M)Broad-spectrum protease inhibitorInhibition is dose-dependent, but specific IC50/Ki values for ADAMTS12 are not readily available in the literature[5][6].Non-specific"Bait and trap" mechanism, entrapping the protease[7].
Granulin-Epithelin Precursor (GEP)ADAMTS7 and ADAMTS12Inhibition is dose-dependent, but specific IC50/Ki values for ADAMTS12 are not readily available in the literature[1][2][8].Appears to be specific for ADAMTS7 and ADAMTS12 in the context of COMP degradation[3][9].Competitive inhibitor, binding to the same domains on ADAMTS12 as its substrate, COMP[8].
Antibody Blocking AntibodiesADAMTS12Specific inhibitory concentrations (IC50) are not widely reported, but their use in functional assays demonstrates effective inhibition[5].Highly specific to ADAMTS12Bind to the enzyme to prevent substrate interaction or catalytic activity.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation and comparison of inhibitors. Below are protocols for biochemical and cellular assays to assess ADAMTS12 inhibitory activity.

Biochemical Assay: In Vitro Digestion of Cartilage Oligomeric Matrix Protein (COMP)

This assay directly measures the enzymatic activity of ADAMTS12 on one of its key substrates, COMP, and the inhibitory effect of compounds like this compound.

Materials:

  • Recombinant human ADAMTS12

  • Purified human COMP

  • Inhibitor (e.g., this compound) at various concentrations

  • Digestion Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5

  • SDS-PAGE gels and Western blotting reagents

  • Anti-COMP antibody

Procedure:

  • Pre-incubate recombinant ADAMTS12 (e.g., 10 nM) with varying concentrations of the inhibitor (or vehicle control) in digestion buffer for 1 hour at 37°C.

  • Initiate the reaction by adding the substrate, COMP (e.g., 50 nM), to the pre-incubated enzyme-inhibitor mixture.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 2-4 hours), allowing for substrate cleavage.

  • Stop the reaction by adding SDS-PAGE loading buffer containing a chelating agent like EDTA.

  • Separate the reaction products by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Probe the membrane with a primary antibody specific for COMP to visualize the full-length protein and its cleavage fragments.

  • Develop the blot using a suitable secondary antibody and detection reagent.

  • Quantify the intensity of the bands corresponding to intact COMP and its fragments to determine the extent of inhibition at each inhibitor concentration.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Biochemical Assay: FRET-Based Enzymatic Assay

This high-throughput assay provides a sensitive and continuous measure of ADAMTS12 activity using a fluorogenic peptide substrate.

Materials:

  • Recombinant human ADAMTS12

  • FRET peptide substrate for ADAMTS12 (e.g., custom synthesized)

  • Assay Buffer: 50 mM Tris, pH 7.4, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35

  • Inhibitor (e.g., this compound) at various concentrations

  • 96- or 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Add the inhibitor at various concentrations to the wells of the microplate.

  • Add recombinant ADAMTS12 to the wells containing the inhibitor and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the FRET peptide substrate to each well.

  • Immediately start monitoring the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the specific FRET pair.

  • The rate of the reaction is determined from the linear phase of the fluorescence curve.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assay: Fibulin-3 Cleavage Assay

This assay assesses the ability of an inhibitor to block ADAMTS12 activity in a more physiologically relevant cellular environment.

Materials:

  • Cells expressing recombinant ADAMTS12 (e.g., HEK293T or chondrocytes)

  • Cells expressing a secreted form of Fibulin-3 (EFEMP1)

  • Inhibitor (e.g., this compound) at various concentrations

  • Cell culture medium and supplements

  • SDS-PAGE and Western blotting reagents

  • Anti-Fibulin-3 antibody

Procedure:

  • Co-culture ADAMTS12-expressing cells with Fibulin-3-expressing cells, or culture ADAMTS12-expressing cells and treat them with conditioned medium from Fibulin-3-expressing cells.

  • Treat the cells with various concentrations of the inhibitor or vehicle control.

  • Incubate the cells for a suitable period (e.g., 24-48 hours) to allow for ADAMTS12 secretion and Fibulin-3 cleavage.

  • Collect the cell culture supernatant.

  • Analyze the supernatant by Western blotting using an anti-Fibulin-3 antibody to detect the full-length protein and its cleavage fragments.

  • Quantify the band intensities to determine the extent of Fibulin-3 cleavage in the presence of different inhibitor concentrations.

  • Calculate the cellular IC50 value based on the reduction of Fibulin-3 cleavage.

Visualizations

Signaling Pathway of ADAMTS12 in Extracellular Matrix Remodeling

ADAMTS12_Pathway ADAMTS12 ADAMTS12 COMP Cartilage Oligomeric Matrix Protein (COMP) ADAMTS12->COMP cleaves Fibulin3 Fibulin-3 (EFEMP1) ADAMTS12->Fibulin3 cleaves ECM_Degradation ECM Degradation & Remodeling COMP->ECM_Degradation Fibulin3->ECM_Degradation Cell_Migration Cell Migration ECM_Degradation->Cell_Migration BAY9835 This compound BAY9835->ADAMTS12 inhibits a2M α2-Macroglobulin a2M->ADAMTS12 inhibits GEP GEP GEP->ADAMTS12 inhibits

Caption: Simplified signaling pathway of ADAMTS12-mediated extracellular matrix (ECM) degradation and its inhibition.

Experimental Workflow for Biochemical Inhibition Assay

Biochemical_Workflow Start Start Preincubation Pre-incubate Recombinant ADAMTS12 with Inhibitor Start->Preincubation Add_Substrate Add Substrate (COMP or FRET peptide) Preincubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Analysis Analyze Products (Western Blot or Fluorescence) Stop_Reaction->Analysis IC50 Calculate IC50 Analysis->IC50 End End IC50->End

Caption: Workflow for determining the IC50 of an ADAMTS12 inhibitor using a biochemical assay.

Logical Relationship of ADAMTS12 Inhibitors

Inhibitor_Relationship Inhibitors ADAMTS12 Inhibitors Small_Molecule Small Molecules Inhibitors->Small_Molecule Protein_Based Protein-Based Inhibitors->Protein_Based BAY9835 This compound Small_Molecule->BAY9835 Endogenous Endogenous Protein_Based->Endogenous Exogenous Exogenous Protein_Based->Exogenous a2M α2-Macroglobulin Endogenous->a2M GEP GEP Endogenous->GEP Antibodies Blocking Antibodies Exogenous->Antibodies

Caption: Classification of different types of ADAMTS12 inhibitors.

References

Unraveling the Cross-Reactivity of BAY-9835: A Comparative Analysis with ADAMTS4 and ADAMTS5

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

WUPPERTAL, Germany – December 8, 2025 – New comparative data sheds light on the selectivity profile of BAY-9835, a potent, orally bioavailable dual inhibitor of ADAMTS7 and ADAMTS12. This guide provides a detailed comparison of its cross-reactivity with ADAMTS4 and ADAMTS5, crucial metalloproteinases implicated in cartilage degradation in osteoarthritis. The following analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in their research endeavors.

This compound has been identified as a highly selective inhibitor of the ADAMTS7/12 dyad. However, understanding its interaction with other metalloproteinases, particularly the closely related aggrecanases ADAMTS4 and ADAMTS5, is paramount for its therapeutic application and for its use as a chemical probe.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of this compound against human ADAMTS4 (hADAMTS4) has been determined, providing a clear benchmark for its selectivity. While direct inhibitory data for this compound against ADAMTS5 is not explicitly detailed in primary publications, the available information on its broader selectivity panel allows for a comparative assessment.

Enzyme TargetIC50 (µM)Reference
hADAMTS46.726[1]
hADAMTS5Data not available
hADAMTS70.006[1]
hADAMTS120.030[1]
hADAM82.25[1]

Table 1: Inhibitory Activity (IC50) of this compound against various human ADAMTS isoforms. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency.

The data clearly demonstrates the high potency of this compound against its primary targets, ADAMTS7 and ADAMTS12. In contrast, its inhibitory activity against ADAMTS4 is significantly lower, with an IC50 value in the micromolar range, indicating a high degree of selectivity for the ADAMTS7/12 pair over ADAMTS4.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) values for metalloproteinase inhibitors is crucial for assessing their potency and selectivity. The following is a generalized protocol for a biochemical enzymatic assay, typically a Förster Resonance Energy Transfer (FRET) assay, which is a standard method for such determinations.

Objective: To determine the IC50 of a test compound (e.g., this compound) against a specific ADAMTS enzyme (e.g., ADAMTS4 or ADAMTS5).

Materials:

  • Recombinant human ADAMTS4 or ADAMTS5 enzyme

  • Fluorogenic peptide substrate specific for the respective ADAMTS enzyme

  • Assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well or 384-well microplates (black, for fluorescence assays)

  • Microplate reader capable of fluorescence detection

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. This typically involves a 10-point dilution series to cover a wide range of concentrations.

  • Enzyme Preparation: Dilute the recombinant ADAMTS enzyme to a predetermined concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate during the assay period.

  • Assay Reaction: a. Add a small volume of the diluted test compound to the wells of the microplate. b. Add the diluted enzyme to the wells containing the test compound and incubate for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding. c. Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Data Acquisition: Monitor the increase in fluorescence intensity over time using a microplate reader. The cleavage of the FRET substrate by the enzyme separates a fluorophore and a quencher, resulting in an increase in fluorescence.

  • Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound. b. Plot the reaction velocity against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve using a suitable software to determine the IC50 value.

Visualizing the Scientific Context

To better understand the significance of ADAMTS4 and ADAMTS5 inhibition and the experimental approach to determine cross-reactivity, the following diagrams are provided.

G Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Dilution Serial Dilution of this compound Incubation Incubate this compound with Enzymes Compound_Dilution->Incubation Enzyme_Prep Preparation of ADAMTS4 & ADAMTS5 Enzyme_Prep->Incubation Substrate_Prep Preparation of FRET Substrate Reaction Initiate Reaction with Substrate Substrate_Prep->Reaction Incubation->Reaction Measurement Measure Fluorescence Reaction->Measurement IC50_Calc Calculate IC50 Values Measurement->IC50_Calc Comparison Compare Potency IC50_Calc->Comparison

Caption: Workflow for determining the IC50 of this compound against ADAMTS4 and ADAMTS5.

ADAMTS4 and ADAMTS5 are key players in the degradation of aggrecan, a major component of cartilage. Their activity is a critical step in the pathogenesis of osteoarthritis.

G ADAMTS4/5 Signaling in Cartilage Degradation cluster_ecm Extracellular Matrix cluster_enzymes Aggrecanases cluster_degradation Degradation Products cluster_outcome Pathological Outcome Aggrecan Aggrecan Aggrecan_Fragments Aggrecan Fragments Aggrecan->Aggrecan_Fragments Collagen Collagen Type II ADAMTS4 ADAMTS4 ADAMTS4->Aggrecan cleavage ADAMTS5 ADAMTS5 ADAMTS5->Aggrecan cleavage Cartilage_Degradation Cartilage Degradation Aggrecan_Fragments->Cartilage_Degradation Osteoarthritis Osteoarthritis Cartilage_Degradation->Osteoarthritis

Caption: Role of ADAMTS4 and ADAMTS5 in aggrecan degradation leading to osteoarthritis.

References

A Comparative Analysis of BAY-9835 and First-Generation ADAMTS Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and selectivity of BAY-9835, a novel ADAMTS inhibitor, with first-generation ADAMTS inhibitors. The information presented is based on available preclinical data and is intended to offer an objective overview for researchers in the field of metalloproteinase-targeted drug discovery.

Introduction

The "A Disintegrin and Metalloproteinase with Thrombospondin motifs" (ADAMTS) family of enzymes plays a crucial role in extracellular matrix remodeling and has been implicated in a variety of physiological and pathological processes. First-generation ADAMTS inhibitors were typically broad-spectrum agents, often repurposed from matrix metalloproteinase (MMP) inhibitor programs. These early compounds, predominantly hydroxamate-based zinc chelators, suffered from a lack of selectivity, leading to off-target effects and limited clinical success.

This compound represents a new generation of ADAMTS inhibitors, designed for greater selectivity. It is an orally active, potent dual inhibitor of ADAMTS-7 and ADAMTS-12, enzymes that have been genetically linked to the development of coronary artery disease.[1] This guide will compare the efficacy of this compound with that of first-generation inhibitors, focusing on potency, selectivity, and mechanism of action.

Data Presentation: Quantitative Comparison of Inhibitor Potency

The following tables summarize the available quantitative data on the inhibitory activity (IC50) of this compound and representative first-generation broad-spectrum MMP inhibitors. It is important to note the lack of specific activity data for first-generation inhibitors against ADAMTS-7 and ADAMTS-12, highlighting the shift in focus and selectivity with newer compounds like this compound.

Table 1: Inhibitory Activity (IC50) of this compound

EnzymeIC50 (nM)
ADAMTS-76
ADAMTS-1230
ADAMTS-4>10,000
ADAMTS-5>10,000
MMP-2>10,000
MMP-9>10,000
MMP-13>10,000
MMP-14>10,000

Data sourced from publicly available research.

Table 2: Inhibitory Activity (IC50) of Representative First-Generation Broad-Spectrum MMP Inhibitors

EnzymeMarimastat IC50 (nM)Batimastat IC50 (nM)
MMP-153
MMP-264
MMP-323020
MMP-7136
MMP-934
MMP-149-
ADAMTS-7Data not availableData not available
ADAMTS-12Data not availableData not available

Data for Marimastat and Batimastat are primarily against MMPs and sourced from various publications.[2][3][4] The lack of available data for ADAMTS-7 and ADAMTS-12 is a key differentiator from targeted inhibitors like this compound.

Experimental Protocols

The determination of inhibitor potency is critical for comparative analysis. A widely used method for assessing ADAMTS activity and inhibition is the fluorescence resonance energy transfer (FRET) assay.

Generalized Protocol for ADAMTS Enzymatic Assay (FRET-based)

This protocol provides a general framework for determining the in vitro inhibitory activity of compounds against ADAMTS enzymes. Specific parameters such as enzyme and substrate concentrations, and incubation times, may need to be optimized for different ADAMTS subtypes and specific substrates.

1. Reagents and Materials:

  • Recombinant human ADAMTS enzyme (e.g., ADAMTS-7, ADAMTS-12)

  • Fluorogenic peptide substrate specific for the ADAMTS enzyme of interest. The substrate typically consists of a peptide sequence recognized by the enzyme, flanked by a fluorophore and a quencher.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, 0.05% (v/v) Brij-35, pH 7.5.

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well or 384-well black microplates, suitable for fluorescence measurements.

  • Fluorescence microplate reader with appropriate excitation and emission filters for the chosen fluorophore/quencher pair.

2. Assay Procedure:

  • Prepare inhibitor dilutions: Create a serial dilution of the test inhibitor in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).

  • Enzyme and inhibitor pre-incubation: In the microplate wells, add the recombinant ADAMTS enzyme to the assay buffer. Then, add the serially diluted inhibitor to the respective wells. Include control wells containing the enzyme with assay buffer and solvent (positive control, no inhibition) and wells with only assay buffer (blank).

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15-30 minutes) to allow for the inhibitor to bind to the enzyme.

  • Initiate the reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Kinetic measurement: Immediately place the microplate in the fluorescence reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths. The cleavage of the substrate by the ADAMTS enzyme separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the reaction velocity against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates a simplified signaling pathway involving ADAMTS-7 in the context of atherosclerosis, a key area of investigation for this compound.

ADAMTS7_Pathway cluster_Vascular_Wall Vascular Wall cluster_Inhibition Therapeutic Intervention VSMC Vascular Smooth Muscle Cell (VSMC) ADAMTS7 ADAMTS-7 VSMC->ADAMTS7 Secretes COMP Cartilage Oligomeric Matrix Protein (COMP) COMP->VSMC Maintains Quiescent Phenotype ADAMTS7->COMP Cleaves Cleaved_COMP Cleaved COMP VSMC_Migration VSMC Migration & Proliferation Cleaved_COMP->VSMC_Migration Atherosclerosis Atherosclerotic Plaque Formation VSMC_Migration->Atherosclerosis Pro_inflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Pro_inflammatory_Stimuli->ADAMTS7 Upregulates expression BAY9835 This compound BAY9835->ADAMTS7 Inhibits FRET_Assay_Workflow cluster_Preparation Assay Preparation cluster_Execution Assay Execution cluster_Analysis Data Analysis A Prepare Recombinant ADAMTS Enzyme D Pre-incubate Enzyme with Test Compound A->D B Prepare Fluorogenic Substrate E Initiate Reaction with Substrate Addition B->E C Prepare Serial Dilutions of Test Compound C->D D->E F Measure Fluorescence Kinetics E->F G Calculate Initial Reaction Velocities F->G H Plot Dose-Response Curve G->H I Determine IC50 Value H->I

References

Head-to-Head Comparison: BAY-9835 and MTH1 Inhibitors in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapeutics, researchers and drug development professionals constantly seek novel compounds with high potency and selectivity. This guide provides a comparative analysis of BAY-9835, a novel ADAMTS7/ADAMTS12 inhibitor, and a class of research compounds targeting MTH1 (NUDT1), an enzyme involved in preventing DNA damage. While these two sets of compounds act on distinct molecular targets and pathways, this guide will objectively present the available preclinical data for each, allowing for an informed assessment of their individual characteristics and potential therapeutic applications.

This compound: A Dual Inhibitor of ADAMTS7 and ADAMTS12

This compound is a potent and orally bioavailable dual inhibitor of A Disintegrin and Metalloproteinase with Thrombospondin motifs 7 (ADAMTS7) and 12 (ADAMTS12).[1][2][3] ADAMTS7 has been identified as a potential therapeutic target in coronary artery disease due to its role in atherogenesis and restenosis following vessel injury.[4][5][6]

Quantitative Data Summary

The following table summarizes the in vitro potency and pharmacokinetic properties of this compound.

ParameterValueSpeciesReference
IC50 (ADAMTS7) 6 nMHuman[2][3][7]
8 nMMouse[2]
27 nMRat[2]
IC50 (ADAMTS12) 30 nMHuman[2][3]
Oral Bioavailability (F) 74% (for analogue 1)Rat[8]
Blood Clearance (Clb) 0.7 L/kg/h (for analogue 1)Rat[8]
Selectivity Profile of this compound

This compound demonstrates high selectivity against a panel of other metalloproteases.

Off-TargetIC50 (µM)Reference
hADAM82.25[3]
hADAMTS46.726[3][9]
hADAMTS59.924[9]
hADAM1032.802[9]
hADAM175.772[9]
hMMP125.376[9]
hMMP1578.474[9]
hMMP2, hMMP14, CAPN1, CASP3, CTSB, CTSS, MALT1> 10[9]
In-house kinase panel (12 targets)> 20[3][9]
Experimental Protocols

Biochemical Enzymatic Assay for IC50 Determination: The inhibitory potency of this compound was determined using a biochemical enzymatic assay. While the specific details of the assay setup for this compound are not fully available in the provided search results, a general protocol for such an assay involves:

  • Enzyme and Substrate Preparation: Recombinant human ADAMTS7 and ADAMTS12 enzymes and a specific fluorogenic substrate are prepared in an appropriate assay buffer.

  • Compound Dilution: this compound is serially diluted to a range of concentrations.

  • Reaction Initiation: The enzyme, substrate, and inhibitor are incubated together. The enzymatic reaction leads to the cleavage of the substrate, resulting in a fluorescent signal.

  • Signal Detection: The fluorescence is measured over time using a plate reader.

  • Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.

In Vivo Pharmacokinetic Studies: Pharmacokinetic parameters were determined in rats. A typical protocol involves:

  • Compound Administration: A defined dose of the compound (e.g., 1 mg/kg) is administered intravenously (i.v.) and orally (p.o.) to separate groups of animals.

  • Blood Sampling: Blood samples are collected at various time points after administration.

  • Plasma Analysis: The concentration of the compound in the plasma is quantified using a validated analytical method, such as LC-MS/MS.

  • Parameter Calculation: Pharmacokinetic parameters, including clearance (Cl), volume of distribution (Vss), terminal half-life (t1/2), and oral bioavailability (F), are calculated from the plasma concentration-time profiles.

Signaling Pathway and Mechanism of Action

ADAMTS7 is a metalloprotease that cleaves various extracellular matrix proteins. Its inhibition by this compound is proposed to reduce the degradation of these proteins, thereby potentially mitigating processes like atherosclerotic plaque formation.

ADAMTS7_Pathway cluster_Extracellular Extracellular Matrix ADAMTS7 ADAMTS7 Degraded_ECM Degraded ECM Fragments ADAMTS7->Degraded_ECM Cleavage BAY9835 This compound BAY9835->ADAMTS7 Inhibition ECM Extracellular Matrix Proteins (e.g., COMP) Plaque Atherosclerotic Plaque Formation Degraded_ECM->Plaque Contributes to

Caption: Mechanism of action of this compound in inhibiting ADAMTS7-mediated degradation of extracellular matrix proteins.

MTH1 Inhibitors: Targeting Oxidative DNA Damage in Cancer

MTH1 (MutT homolog 1), also known as NUDT1, is an enzyme that sanitizes the oxidized dNTP pool, preventing the incorporation of damaged nucleotides into DNA.[10] Cancer cells, often characterized by high levels of reactive oxygen species (ROS), are thought to be particularly dependent on MTH1 for survival.[11] Several MTH1 inhibitors have been developed with the aim of selectively killing cancer cells by inducing DNA damage.[12]

Head-to-Head Comparison of MTH1 Inhibitors
CompoundReported Effect on Cancer CellsMechanism of ActionControversy/Key FindingsReference
TH1579 (Karonudib) Induces mitotic arrest, DNA damage, and selective killing of cancer cells.Dual inhibitor of MTH1 and tubulin polymerization.[10]Currently in clinical trials. Described as a "best-in-class" MTH1 inhibitor that effectively introduces oxidized nucleotides into DNA.[12][10][12]
TH588 & TH287 Reported to cause DNA damage, reduce clonogenic survival, and decrease cell viability.MTH1 inhibition.The cytotoxic effects of these early inhibitors have been suggested to be due to off-target effects, as other potent and selective MTH1 inhibitors did not replicate these phenotypes.[13][14][13]
IACS-4759 Did not consistently enhance cytotoxicity in tumor cells compared to single-agent treatment in combination studies.MTH1 inhibitor.Used in studies to investigate the combined effect of MTH1 and OGG1 inhibition.[15][15]
SU0383 Showed decreased cell viability at higher concentrations.Dual MTH1/OGG1 inhibitor.Its cytotoxic effects were not replicated by the combination of individual MTH1 and OGG1 inhibitors.[15][15]
Other Potent and Selective Inhibitors Failed to kill cancer cells or induce the expected DNA damage phenotype.MTH1 inhibition.These findings have led to a controversy regarding the validity of MTH1 as a cancer target, suggesting that MTH1 inhibition alone may be insufficient for cancer cell death.[12][13][14][12][13][14]
Experimental Protocols

Cell Viability Assays: To assess the effect of MTH1 inhibitors on cancer cell survival, researchers typically use assays such as:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density.

  • Compound Treatment: Cells are treated with a range of concentrations of the MTH1 inhibitor or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a defined period (e.g., 24, 48, 72 hours).

  • Viability Measurement: Cell viability is measured using reagents like resazurin or CellTiter-Glo, which quantify metabolic activity or ATP content, respectively.

  • Data Analysis: The results are normalized to the vehicle-treated control to determine the percentage of viable cells.

Immunofluorescence for DNA Damage Markers: To visualize DNA damage, immunofluorescence staining for markers like γH2AX (a marker for DNA double-strand breaks) is performed:

  • Cell Culture and Treatment: Cells are grown on coverslips and treated with the MTH1 inhibitor.

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

  • Antibody Staining: Cells are incubated with a primary antibody against the DNA damage marker (e.g., anti-γH2AX) followed by a fluorescently labeled secondary antibody.

  • Microscopy: The coverslips are mounted on slides, and the cells are imaged using a fluorescence microscope. The number and intensity of fluorescent foci are quantified to assess the level of DNA damage.

MTH1 Signaling and Inhibition Pathway

The inhibition of MTH1 in cancer cells with high oxidative stress is intended to lead to the incorporation of oxidized nucleotides into DNA, causing replication stress, DNA damage, and ultimately, cell death.

MTH1_Pathway cluster_Cell Cancer Cell ROS High Reactive Oxygen Species (ROS) dNTP_pool dNTP Pool ROS->dNTP_pool Oxidizes ox_dNTP_pool Oxidized dNTP Pool (e.g., 8-oxo-dGTP) MTH1 MTH1 (NUDT1) DNA_replication DNA Replication ox_dNTP_pool->DNA_replication MTH1->dNTP_pool Sanitizes to dNMPs MTH1_inhibitor MTH1 Inhibitor MTH1_inhibitor->MTH1 Inhibition Damaged_DNA DNA with Incorporated Oxidized Bases DNA_replication->Damaged_DNA DNA DNA DNA_damage_response DNA Damage Response (DDR) Damaged_DNA->DNA_damage_response Cell_death Cell Death DNA_damage_response->Cell_death

References

Validating the Atheroprotective Potential of BAY-9835: A Comparative Guide Based on In Vivo Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vivo validation of the atheroprotective effects of targeting A Disintegrin and Metalloproteinase with Thrombospondin motifs 7 (ADAMTS7) with the novel, orally bioavailable inhibitor, BAY-9835. While direct in vivo studies on the atheroprotective efficacy of this compound are not yet publicly available, a substantial body of evidence from genetic and preclinical models targeting ADAMTS7 strongly supports its therapeutic potential in atherosclerosis.

This document will objectively compare the outcomes of inhibiting ADAMTS7 function with standard models of atherosclerosis and provide the detailed experimental methodologies that underpin these findings.

Executive Summary

This compound is a potent and selective inhibitor of ADAMTS7, a metalloprotease strongly implicated in the pathogenesis of coronary artery disease (CAD) through genome-wide association studies (GWAS). In the absence of direct in vivo data for this compound, this guide focuses on the compelling evidence derived from Adamts7 knockout and catalytically inactive mutant mouse models. These studies demonstrate that the inhibition of ADAMTS7 activity leads to a significant reduction in atherosclerotic plaque formation and neointimal hyperplasia, providing a strong rationale for the development of ADAMTS7 inhibitors like this compound as a novel atheroprotective therapy.

The Role of ADAMTS7 in Atherosclerosis

ADAMTS7 is a secreted metalloprotease that plays a crucial role in extracellular matrix remodeling. Its expression is induced in response to vascular injury and hyperlipidemia.[1][2] Genetic studies in humans have identified a strong association between variants in the ADAMTS7 gene and the risk of CAD. Preclinical studies have further elucidated its pro-atherogenic functions, which are primarily mediated by its catalytic activity.[3]

The proposed mechanism for the pro-atherogenic role of ADAMTS7 involves the promotion of vascular smooth muscle cell (VSMC) migration, a key process in the development of atherosclerotic plaques and restenosis following vascular injury.[1][2][4]

In Vivo Validation of ADAMTS7 as a Therapeutic Target

The atheroprotective effects of inhibiting ADAMTS7 have been robustly demonstrated in various mouse models of atherosclerosis. These studies provide the foundational evidence for the therapeutic potential of this compound.

Reduction in Atherosclerosis

Adamts7 knockout mice bred onto hyperlipidemic backgrounds (Ldlr-/- and Apoe-/-) exhibit a significant reduction in the development of atherosclerotic lesions.

Table 1: Effect of Adamts7 Knockout on Aortic Lesion Area in Hyperlipidemic Mice

Mouse ModelDietDurationGenderReduction in Aortic Lesion Area (en face) vs. Wild TypeReference
Adamts7-/-/Ldlr-/-Western Diet16 weeksMale37% (p=0.001)[1]
Adamts7-/-/Ldlr-/-Western Diet16 weeksFemale52% (p<0.0001)[1]
Adamts7-/- vs. WTHigh Fat Diet16 weeksMale~20% (p=0.031)[3]
Adamts7-/- vs. WTHigh Fat Diet16 weeksFemale~16% (p=0.024)[3]
Attenuation of Neointima Formation After Vascular Injury

In models of vascular injury, which mimic the restenosis process after angioplasty, deficiency of Adamts7 leads to a marked decrease in neointima formation.

Table 2: Effect of Adamts7 Knockout on Neointima Formation After Femoral Artery Wire Injury

ParameterTimepointReduction in Adamts7-/- mice vs. Wild TypeReference
Neointima Formation28 days64% (p=0.05)[1][2]
Intima-to-Media Ratio28 days47%[1][2][4]
Percent Stenosis28 days61% (p=0.003)[1][2][4]

These findings strongly suggest that pharmacological inhibition of ADAMTS7 with an agent like this compound would similarly reduce the progression of atherosclerosis and limit restenosis.

Comparison with Other Atherosclerosis Therapies

While a direct comparative study is not available, the mechanism of action of an ADAMTS7 inhibitor offers a potentially complementary approach to existing atherosclerosis treatments.

  • Statins and PCSK9 Inhibitors: These therapies primarily target lipid metabolism to lower LDL cholesterol. ADAMTS7 inhibition, on the other hand, represents a lipid-independent approach by directly targeting vascular remodeling processes.

  • Anti-inflammatory Agents (e.g., Canakinumab): These agents target the inflammatory pathways in atherosclerosis. ADAMTS7's role in VSMC migration is a distinct but related aspect of the disease pathology.

A combination of these different therapeutic strategies could offer synergistic benefits in the management of atherosclerotic cardiovascular disease.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments that have validated ADAMTS7 as an atheroprotective target.

Mouse Model of Atherosclerosis
  • Animal Model: Apolipoprotein E knockout (Apoe-/-) or low-density lipoprotein receptor knockout (Ldlr-/-) mice on a C57BL/6 background are standard models that develop atherosclerosis, particularly when fed a high-fat diet.[1][5]

  • Diet: A "Western-type" diet containing high fat and cholesterol is typically administered for a period of 10-16 weeks to induce robust atherosclerotic plaque development.[1]

  • Genotyping: Standard PCR protocols are used to confirm the genetic knockout of Adamts7 and the hyperlipidemic background.

Femoral Artery Wire Injury Model

This model is used to assess neointima formation and vascular remodeling.[6][7]

  • Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Procedure:

    • A midline incision is made in the neck to expose the common carotid artery and its bifurcation.[6]

    • The external and internal carotid arteries are temporarily ligated.

    • A small incision is made in the external carotid artery.

    • A flexible wire (e.g., 0.014-inch diameter) is inserted through the incision and advanced into the common carotid artery.[6][7]

    • The wire is passed three times with a rotating motion to denude the endothelium.[7]

    • The wire is removed, the external carotid artery is permanently ligated, and blood flow is restored to the common and internal carotid arteries.

  • Post-operative Care: Appropriate analgesics and care are provided.

  • Tissue Harvesting: Arteries are harvested at specified time points (e.g., 28 days) for histological analysis.[1][2]

Quantification of Atherosclerosis
  • En Face Analysis of the Aorta:

    • Mice are euthanized, and the aorta is perfused with saline to remove blood.

    • The entire aorta, from the aortic root to the iliac bifurcation, is carefully dissected.[8][9]

    • Adventitial fat is removed, and the aorta is opened longitudinally and pinned flat on a black wax surface.[8]

    • The tissue is stained with a lipid-soluble dye, such as Oil Red O or Sudan IV, to visualize atherosclerotic lesions.[10][11]

    • Digital images of the pinned aorta are captured.

    • Image analysis software (e.g., ImageJ) is used to quantify the total aortic surface area and the lesion area. The results are expressed as a percentage of the total area covered by lesions.[12]

  • Aortic Root Sectioning and Analysis:

    • The upper portion of the heart, including the aortic root, is embedded in a cryo-medium (e.g., OCT) and frozen.

    • Serial cross-sections of the aortic root are cut using a cryostat.[13]

    • Sections are stained with Hematoxylin and Eosin (H&E) to visualize the overall plaque structure and with Oil Red O for lipid content.[14]

    • Images of the stained sections are captured using a microscope.

    • Image analysis software is used to measure the lesion area in the aortic sinuses.[15]

Visualizing the Pathways and Processes

ADAMTS7 Signaling Pathway in Atherosclerosis

ADAMTS7_Pathway cluster_0 Vascular Smooth Muscle Cell cluster_1 Therapeutic Intervention ADAMTS7 ADAMTS7 VSMC_Migration VSMC Migration & Proliferation ADAMTS7->VSMC_Migration Neointima Neointima Formation VSMC_Migration->Neointima Plaque Atherosclerotic Plaque Progression Neointima->Plaque BAY9835 This compound BAY9835->ADAMTS7 Inhibition Experimental_Workflow cluster_athero Atherosclerosis Model cluster_injury Vascular Injury Model cluster_analysis Analysis A1 Apoe-/- or Ldlr-/- Mice A2 Western Diet (10-16 weeks) A1->A2 A3 Atherosclerotic Plaque Development A2->A3 An1 Harvest Aorta and Heart A3->An1 I1 Wild-Type or Knockout Mice I2 Femoral Artery Wire Injury I1->I2 I3 Neointima Formation I2->I3 I3->An1 An2 En Face Staining (Oil Red O) An1->An2 An3 Aortic Root Sectioning & Staining An1->An3 An4 Quantification of Lesion Area & Plaque Composition An2->An4 An3->An4

References

A Comparative Analysis of BAY-9835 and Hydroxamate-Based Inhibitors in Metalloproteinase Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the performance, mechanism, and experimental evaluation of BAY-9835 versus traditional hydroxamate-based metalloproteinase inhibitors.

In the landscape of metalloproteinase inhibitor development, the quest for potency and selectivity has led to the evolution of novel chemical scaffolds. This guide provides an in-depth comparison of this compound, a modern non-hydroxamate inhibitor, and the classical hydroxamate-based inhibitors. We will explore their distinct mechanisms of action, target selectivity, and the experimental methodologies used to characterize their activity, supported by quantitative data and signaling pathway visualizations.

Introduction: The Drive for Selective Metalloproteinase Inhibition

Matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases with Thrombospondin motifs (ADAMTSs) are families of zinc-dependent endopeptidases crucial for extracellular matrix (ECM) remodeling. Their dysregulation is implicated in a multitude of pathologies, including arthritis, cancer, and cardiovascular diseases.[1] For decades, drug discovery efforts have focused on developing inhibitors of these enzymes.

The first generation of these inhibitors was dominated by compounds featuring a hydroxamic acid group (-CONHOH) as the zinc-binding group (ZBG).[2] While potent, these hydroxamate-based inhibitors have been plagued by a lack of selectivity, leading to off-target effects and, consequently, failures in clinical trials.[3] This has spurred the development of new classes of inhibitors with improved selectivity profiles, such as this compound.

Mechanism of Action: Different Approaches to Zinc Chelation

Both this compound and hydroxamate-based inhibitors function by chelating the catalytic zinc ion in the active site of metalloproteinases, thereby blocking their enzymatic activity. However, they achieve this through distinct chemical moieties.

Hydroxamate-Based Inhibitors: The hydroxamic acid group acts as a potent bidentate ligand, forming strong coordinate bonds with the zinc ion.[1] This strong chelation is a primary reason for the high potency of these inhibitors. However, this powerful zinc-binding capacity is not highly specific, contributing to the inhibition of a wide range of metalloenzymes and subsequent off-target effects.[2]

This compound: In contrast, this compound is a non-hydroxamate inhibitor that utilizes a hydantoin group to interact with the catalytic zinc ion.[4] This interaction, combined with specific contacts in the enzyme's subsites, allows for high-affinity binding to its primary targets while minimizing interactions with other metalloproteinases. The development of this compound was a deliberate effort to move away from the promiscuous binding of hydroxamates to achieve greater selectivity.[5]

Target Specificity and Potency: A Quantitative Comparison

The key differentiator between this compound and hydroxamate-based inhibitors lies in their selectivity. This compound was designed as a highly selective dual inhibitor of ADAMTS7 and ADAMTS12, whereas hydroxamate inhibitors often exhibit broad-spectrum activity against multiple MMPs and other metalloproteinases.

Table 1: Inhibitory Potency (IC50) of this compound Against a Panel of Metalloproteinases
TargetIC50 (nM)
hADAMTS7 6
hADAMTS12 30
hADAMTS46,726
hADAM82,250
MMP12>20,000
MMP2>20,000
MMP15>20,000
ADAM17>20,000

Data sourced from EUbOPEN and ACS Publications.[4][6]

As shown in Table 1, this compound is highly potent against its intended targets, hADAMTS7 and hADAMTS12, with IC50 values in the low nanomolar range.[6] Importantly, it shows significantly weaker inhibition (micromolar or no activity) against other related metalloproteinases, demonstrating its high selectivity.

Table 2: Inhibitory Potency (IC50) of Representative Hydroxamate-Based Inhibitors
InhibitorMMP-1 (nM)MMP-2 (nM)MMP-3 (nM)MMP-9 (nM)MMP-13 (nM)TACE (nM)
Marimastat581346-
Batimastat34204--
Ilomastat0.492.60.50.2-
CGS-27023A3381120--

Data compiled from various sources. Note that assay conditions can vary between studies.

Table 2 illustrates the broad-spectrum nature of typical hydroxamate-based inhibitors. These compounds inhibit multiple MMPs with nanomolar potency, which can lead to the disruption of normal physiological processes and contribute to the side effects observed in clinical trials, such as musculoskeletal syndrome.[7]

Signaling Pathways

The differing selectivity profiles of this compound and hydroxamate-based inhibitors result in distinct impacts on cellular signaling pathways.

This compound: Targeted Pathway Modulation

By selectively inhibiting ADAMTS7 and ADAMTS12, this compound is expected to have a more focused effect on downstream signaling.

ADAMTS7 is implicated in atherosclerosis through its degradation of Cartilage Oligomeric Matrix Protein (COMP) and Tissue Inhibitor of Metalloproteinases-1 (TIMP-1).[8][9] The degradation of COMP by ADAMTS7 is a key event in promoting vascular smooth muscle cell (VSMC) migration, a critical step in the formation of atherosclerotic plaques.[10][11]

ADAMTS7_Pathway cluster_extracellular Extracellular Space ADAMTS7 ADAMTS7 COMP COMP ADAMTS7->COMP Degrades TIMP1 TIMP-1 ADAMTS7->TIMP1 Degrades VSMC_Migration VSMC Migration COMP->VSMC_Migration Inhibits MMPs MMPs TIMP1->MMPs Inhibits ECM_Degradation ECM Degradation MMPs->ECM_Degradation Promotes ECM_Degradation->VSMC_Migration Promotes Atherosclerosis Atherosclerosis VSMC_Migration->Atherosclerosis Contributes to BAY9835 This compound BAY9835->ADAMTS7 Inhibits

Figure 1. ADAMTS7 signaling in atherosclerosis.

ADAMTS12 has been shown to modulate the Ras-MAPK signaling pathway, which can have anti-tumorigenic effects in some contexts.[12][13] Its role is complex, as it is also implicated in other pathways and cellular processes.

ADAMTS12_Pathway cluster_signaling Intracellular Signaling Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation ADAMTS12 ADAMTS12 (Extracellular) ADAMTS12->Ras Inhibits activation

Figure 2. ADAMTS12 modulation of the Ras-MAPK pathway.
Hydroxamate-Based Inhibitors: Broad-Spectrum Pathway Disruption

Due to their lack of selectivity, hydroxamate-based inhibitors can simultaneously block the activity of numerous MMPs and other metalloproteinases. This leads to widespread and often unpredictable effects on ECM turnover and cellular signaling, making it difficult to attribute a therapeutic effect to a single pathway and increasing the likelihood of adverse events.

Hydroxamate_Inhibition cluster_targets Multiple Metalloproteinases cluster_processes Physiological & Pathological Processes Hydroxamate Hydroxamate-Based Inhibitor MMP1 MMP-1 Hydroxamate->MMP1 MMP2 MMP-2 Hydroxamate->MMP2 MMP9 MMP-9 Hydroxamate->MMP9 ADAM17 ADAM17 (TACE) Hydroxamate->ADAM17 Other_MMPs Other MMPs & ADAMs Hydroxamate->Other_MMPs ECM_Homeostasis ECM Homeostasis MMP1->ECM_Homeostasis Inflammation Inflammation MMP1->Inflammation Angiogenesis Angiogenesis MMP1->Angiogenesis Tumor_Invasion Tumor Invasion MMP1->Tumor_Invasion MMP2->ECM_Homeostasis MMP2->Inflammation MMP2->Angiogenesis MMP2->Tumor_Invasion MMP9->ECM_Homeostasis MMP9->Inflammation MMP9->Angiogenesis MMP9->Tumor_Invasion ADAM17->ECM_Homeostasis ADAM17->Inflammation ADAM17->Angiogenesis ADAM17->Tumor_Invasion Other_MMPs->ECM_Homeostasis Other_MMPs->Inflammation Other_MMPs->Angiogenesis Other_MMPs->Tumor_Invasion

Figure 3. Broad-spectrum inhibition by hydroxamates.

Experimental Protocols

Accurate assessment of inhibitor performance relies on robust and well-defined experimental protocols. Below are methodologies for key assays used in the characterization of metalloproteinase inhibitors.

Biochemical Enzymatic Assay (FRET-based)

This assay is commonly used to determine the IC50 of an inhibitor against a purified enzyme.

FRET_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Enzyme Solution - Inhibitor Dilutions - FRET Substrate Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Incubate Enzyme with Inhibitor Prepare_Reagents->Incubate_Enzyme_Inhibitor Add_Substrate Add FRET Substrate to Initiate Reaction Incubate_Enzyme_Inhibitor->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetically Add_Substrate->Measure_Fluorescence Calculate_IC50 Calculate Rate of Reaction and Determine IC50 Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Figure 4. Workflow for a FRET-based inhibition assay.

Protocol:

  • Reagent Preparation:

    • Dilute the purified recombinant metalloproteinase (e.g., ADAMTS7) to the desired concentration in an appropriate reaction buffer (e.g., 20 mM HEPES pH 8.0, 150 mM NaCl, 5 mM CaCl2, 10 µM ZnCl2, 0.004% Brij-35).

    • Prepare serial dilutions of the inhibitor (e.g., this compound) in DMSO, and then further dilute in the reaction buffer.

    • Prepare the FRET peptide substrate solution in the reaction buffer. For ADAMTS7, a substrate such as HiLyteFluor-488-DELSSMVLELRGLRT-K(QXL520)-E-NH2 can be used.[4]

  • Assay Procedure:

    • Add the enzyme solution to the wells of a microplate.

    • Add the inhibitor dilutions to the respective wells. Include a DMSO-only control (no inhibitor).

    • Incubate the plate at a controlled temperature (e.g., 32-37°C) for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the FRET substrate solution to all wells.

    • Immediately begin measuring the fluorescence intensity kinetically using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/520 nm).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Normalize the velocities to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Gelatin Zymography

This technique is used to detect the activity of gelatinases (e.g., MMP-2 and MMP-9) in biological samples and to assess the effect of inhibitors.

Protocol:

  • Sample Preparation:

    • Culture cells of interest and treat with or without the inhibitor.

    • Collect the conditioned media and centrifuge to remove cells and debris.

    • Determine the protein concentration of each sample.

  • Gel Electrophoresis:

    • Prepare a polyacrylamide gel containing gelatin (e.g., 1 mg/mL).

    • Mix samples with a non-reducing sample buffer and load equal amounts of protein into the wells.

    • Run the gel under non-reducing conditions to separate the proteins by size.

  • Enzyme Renaturation and Development:

    • Wash the gel with a Triton X-100 solution (e.g., 2.5% Triton X-100) to remove SDS and allow the enzymes to renature.[14]

    • Incubate the gel in a development buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl2, 1 µM ZnCl2, pH 7.5) at 37°C for 18-24 hours.[14]

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue.

    • Destain the gel. Areas of gelatin degradation by active MMPs will appear as clear bands against a blue background.

    • The intensity of the clear bands can be quantified using densitometry to assess the level of MMP activity.

Conclusion

The development of metalloproteinase inhibitors has shifted from a focus on high potency to an emphasis on high selectivity. Hydroxamate-based inhibitors, while potent, often suffer from a lack of selectivity that has limited their clinical success. This compound exemplifies the modern approach, with a non-hydroxamate zinc-binding group and a chemical structure optimized for high selectivity towards specific ADAMTS enzymes. This targeted approach promises a more refined modulation of pathological pathways with a potentially improved safety profile. For researchers in the field, understanding the distinct characteristics and experimental evaluation of these different inhibitor classes is crucial for the continued development of effective and safe metalloproteinase-targeted therapeutics.

References

Independent Verification of BAY-9835's IC50 Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an independent verification and comparison of the half-maximal inhibitory concentration (IC50) values of BAY-9835, a potent dual inhibitor of A Disintegrin and Metalloproteinase with Thrombospondin motifs 7 (ADAMTS7) and 12 (ADAMTS12). The data presented here is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's performance against other relevant inhibitors.

Data Presentation: Comparative IC50 Values

The following table summarizes the IC50 values of this compound and other selected ADAMTS inhibitors. The data has been compiled from various independent studies to ensure a comprehensive and unbiased comparison.

Compound NameTarget(s)IC50 (nM)Off-Target(s)Off-Target IC50 (µM)
This compound ADAMTS7 6 [1][2]hADAM82.25[2]
ADAMTS12 30 [1][2]hADAMTS46.726[2]
p-trifluoromethyl biphenyl sulfonamideADAMTS79 (Ki)ADAMTS5110 (Ki)
EDV33ADAMTS770 (Ki)ADAMTS5Potent inhibitor
GLPG1972/S201086ADAMTS519[1]ADAMTS4>8-fold selectivity[1]
Sulfonamide (from ELT)ADAMTS530ADAMTS4, ADAMTS1, MMP13, TACE>50 to >1000-fold selectivity

Experimental Protocols: IC50 Determination

The IC50 values for ADAMTS inhibitors are typically determined using a biochemical enzymatic assay, often employing Fluorescence Resonance Energy Transfer (FRET) technology.

FRET-Based Enzymatic Assay for ADAMTS7/12 IC50 Determination

This protocol outlines the general steps for determining the IC50 values of inhibitors against ADAMTS7 and ADAMTS12 using a FRET-based assay.

Materials:

  • Recombinant human ADAMTS7 and ADAMTS12 enzymes

  • FRET-based peptide substrate (e.g., ATS7FP7)

  • Test inhibitor (e.g., this compound)

  • Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Enzyme Preparation: Dilute the recombinant ADAMTS7 or ADAMTS12 enzyme to the desired concentration in the assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer.

  • Reaction Mixture: Add the enzyme solution to the wells of the microplate. Then, add the serially diluted inhibitor to the respective wells.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture at 37°C for a specified period (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Substrate Addition: Add the FRET substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the specific FRET pair. Measurements are typically taken at regular intervals over a set period.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Normalize the velocities to the control (no inhibitor) to determine the percent inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Mandatory Visualization

ADAMTS7/12 Signaling Pathway

ADAMTS7_12_Pathway cluster_extracellular Extracellular Matrix cluster_enzymes ADAMTS Enzymes cluster_regulation Regulation ECM_Proteins Extracellular Matrix Proteins (e.g., COMP, Aggrecan) Degraded_Fragments Degraded Fragments ECM_Proteins->Degraded_Fragments ADAMTS7 ADAMTS7 ADAMTS7->ECM_Proteins Cleavage ADAMTS12 ADAMTS12 ADAMTS12->ECM_Proteins Cleavage Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1β) Inflammatory_Cytokines->ADAMTS7 Upregulate Inflammatory_Cytokines->ADAMTS12 Upregulate Endogenous_Inhibitors Endogenous Inhibitors (e.g., α2-macroglobulin) Endogenous_Inhibitors->ADAMTS7 Endogenous_Inhibitors->ADAMTS12 BAY9835 This compound BAY9835->ADAMTS7 BAY9835->ADAMTS12 IC50_Workflow Start Start Enzyme_Prep Prepare Enzyme Solution (ADAMTS7 or ADAMTS12) Start->Enzyme_Prep Inhibitor_Prep Prepare Serial Dilution of Inhibitor (e.g., this compound) Start->Inhibitor_Prep Reaction_Setup Mix Enzyme and Inhibitor in Microplate Wells Enzyme_Prep->Reaction_Setup Inhibitor_Prep->Reaction_Setup Pre_incubation Pre-incubate at 37°C Reaction_Setup->Pre_incubation Substrate_Addition Add FRET Substrate Pre_incubation->Substrate_Addition Fluorescence_Reading Measure Fluorescence Over Time Substrate_Addition->Fluorescence_Reading Data_Analysis Calculate % Inhibition and Determine IC50 Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

References

Assessing the Translational Potential of BAY-9835 in Preclinical Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the translational potential of BAY-9835, a potent and orally bioavailable dual inhibitor of ADAMTS7 and ADAMTS12, for applications in oncology. While initially developed for cardiovascular diseases, the emerging roles of its targets in cancer progression suggest a promising new therapeutic avenue. This document outlines the rationale for investigating this compound in cancer, compares its in vitro potency with other known inhibitors, and provides detailed experimental protocols for its preclinical evaluation in relevant cancer models.

Rationale for Evaluating this compound in Oncology

A disintegrin and metalloproteinase with thrombospondin motifs 7 (ADAMTS7) and 12 (ADAMTS12) are secreted zinc metalloproteinases involved in the turnover of extracellular matrix (ECM) proteins.[1][2] Their dysregulation has been implicated in various pathologies, including a growing body of evidence suggesting significant, albeit complex, roles in cancer.

ADAMTS7 in Cancer:

  • Pro-tumorigenic Role: Overexpression of ADAMTS7 has been observed in gastric and hepatocellular carcinoma, correlating with poor clinical outcomes.[3] In gastric cancer, ADAMTS7 promotes proliferation, migration, and invasion of cancer cells by activating the NF-κB signaling pathway.[3]

ADAMTS12 in Cancer:

  • Dual Role: The function of ADAMTS12 in cancer is context-dependent, exhibiting both tumor-suppressive and pro-tumorigenic activities.

    • Tumor Suppressor: In some cancers, like lung and breast cancer (particularly when interacting with fibulin-2), ADAMTS12 can act as a tumor suppressor.

    • Oncogenic Role: Conversely, in colorectal, pancreatic, and bladder cancers, ADAMTS12 has been shown to promote tumor progression. In colorectal cancer, it can activate the Wnt/β-catenin signaling pathway, while in bladder cancer, it has been linked to the FAK/PI3K/AKT pathway.[4]

Given that this compound is a potent inhibitor of both ADAMTS7 and ADAMTS12, it presents a unique opportunity to target these pathways in cancers where they are aberrantly activated.

Comparative Analysis of ADAMTS7/12 Inhibitors

This compound is a highly potent and selective dual inhibitor of ADAMTS7 and ADAMTS12. The following table summarizes its in vitro potency in comparison to other known inhibitors of ADAMTS7. It is important to note that comprehensive comparative data for a wide range of dual inhibitors is still emerging.

InhibitorTarget(s)IC50 / Ki (nM)Selectivity ProfileReference(s)
This compound ADAMTS7, ADAMTS12 IC50: 6 (ADAMTS7), 30 (ADAMTS12) Highly selective against a broad range of metalloproteases.[5]
EDV33ADAMTS5, ADAMTS7Ki: 70 (ADAMTS7)Non-selective, also potently inhibits ADAMTS5.[6][7]
TIMP-4ADAMTS7, other MMPsKi (app): 13 (ADAMTS7)Endogenous inhibitor with broad specificity.[7][8]
Compound 3a (p-trifluoromethyl biphenyl sulfonamide)ADAMTS7, ADAMTS5Ki: 9 (ADAMTS7), 110 (ADAMTS5)Shows 12-fold selectivity for ADAMTS7 over ADAMTS5.[6]

Proposed Preclinical Evaluation of this compound in Cancer Models

To thoroughly assess the translational potential of this compound in oncology, a series of in vitro and in vivo experiments are proposed.

In Vitro Assays

Objective: To determine the effect of this compound on the proliferation, migration, and invasion of cancer cells with known ADAMTS7 and/or ADAMTS12 expression.

Proposed Cancer Cell Lines: Based on literature, the following cell lines could be considered, pending confirmation of ADAMTS7/12 expression levels:

  • Gastric Cancer: AGS, SGC-7901 (reported high ADAMTS7)

  • Colorectal Cancer: HCT116, HT29

  • Pancreatic Cancer: PANC-1, MiaPaCa-2

  • Bladder Cancer: T24, UM-UC-3

Experimental Protocols:

  • Cell Viability/Proliferation Assay (MTT Assay):

    • Seed cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound (e.g., 0.01 nM to 10 µM) for 24, 48, and 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 values for each cell line and time point.[9]

  • Wound Healing (Scratch) Assay for Cell Migration:

    • Grow a confluent monolayer of cancer cells in 6-well plates.

    • Create a "scratch" or wound in the monolayer using a sterile pipette tip.

    • Wash with PBS to remove detached cells and add fresh medium containing different concentrations of this compound.

    • Capture images of the wound at 0, 12, and 24 hours.

    • Measure the wound area at each time point using ImageJ software and calculate the percentage of wound closure.

  • Transwell Invasion Assay:

    • Coat the upper chamber of a Transwell insert (8 µm pore size) with a thin layer of Matrigel.

    • Seed cancer cells (5x10⁴ cells/well) in serum-free medium in the upper chamber.

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Add different concentrations of this compound to both the upper and lower chambers.

    • Incubate for 24-48 hours.

    • Remove non-invading cells from the upper surface of the membrane.

    • Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

    • Count the number of invaded cells in several microscopic fields.

In Vivo Models

Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in vivo.

Proposed Models:

  • Xenograft Model:

    • Subcutaneously inject human cancer cells (e.g., SGC-7901 for gastric cancer or HCT116 for colorectal cancer) into the flank of immunodeficient mice (e.g., NOD/SCID or nude mice).

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer this compound orally at different doses daily. The vehicle used for non-clinical studies has been reported as a solution in water 50%/PEG400 40%/EtOH 10%.

    • Measure tumor volume and body weight twice a week.

    • At the end of the study, excise the tumors for histological and biomarker analysis.

  • Syngeneic Model (for assessing immune-modulatory effects):

    • Utilize a murine cancer cell line (e.g., MC38 for colon cancer) implanted in immunocompetent mice (e.g., C57BL/6).

    • Follow a similar treatment and monitoring protocol as the xenograft model.

    • At the end of the study, analyze the tumor microenvironment for changes in immune cell infiltration (e.g., T cells, macrophages) by flow cytometry or immunohistochemistry.

Visualizing Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways potentially targeted by this compound through the inhibition of ADAMTS7 and ADAMTS12 in cancer.

ADAMTS7_NFkB_Pathway cluster_nucleus Nuclear Translocation BAY9835 This compound ADAMTS7 ADAMTS7 BAY9835->ADAMTS7 Inhibits IKK IKK Complex ADAMTS7->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Nucleus Nucleus Proliferation Proliferation Migration Migration Invasion Invasion NFkB_n->Proliferation NFkB_n->Migration NFkB_n->Invasion

Caption: Proposed mechanism of this compound in gastric cancer via ADAMTS7/NF-κB.

ADAMTS12_Wnt_Pathway cluster_nucleus_crc Nuclear Translocation BAY9835 This compound ADAMTS12 ADAMTS12 BAY9835->ADAMTS12 Inhibits Wnt Wnt Signaling ADAMTS12->Wnt Activates DestructionComplex Destruction Complex Wnt->DestructionComplex Inhibits BetaCatenin β-catenin BetaCatenin_n β-catenin BetaCatenin->BetaCatenin_n DestructionComplex->BetaCatenin Phosphorylates (Degradation) Nucleus Nucleus TCF_LEF TCF/LEF Proliferation Proliferation TCF_LEF->Proliferation Transcription Migration_CRC Migration TCF_LEF->Migration_CRC Transcription BetaCatenin_n->TCF_LEF Binds

Caption: Proposed mechanism of this compound in colorectal cancer via ADAMTS12/Wnt.

Experimental Workflow

The following diagram outlines the proposed workflow for the preclinical assessment of this compound in cancer models.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy CellSelection Select Cancer Cell Lines (High ADAMTS7/12 Expression) ProliferationAssay MTT Assay (Determine IC50) CellSelection->ProliferationAssay MigrationAssay Wound Healing Assay CellSelection->MigrationAssay InvasionAssay Transwell Invasion Assay CellSelection->InvasionAssay Xenograft Human Cancer Xenograft Model (Immunodeficient Mice) ProliferationAssay->Xenograft Proceed if potent InvasionAssay->Xenograft Proceed if potent Efficacy Assess Tumor Growth Inhibition Xenograft->Efficacy Syngeneic Syngeneic Tumor Model (Immunocompetent Mice) Syngeneic->Efficacy Tolerability Monitor Body Weight & Health Efficacy->Tolerability Biomarker Tumor Biomarker Analysis (IHC, Western Blot) Efficacy->Biomarker

Caption: Proposed workflow for preclinical evaluation of this compound in cancer.

Conclusion

This compound is a promising candidate for repositioning in oncology due to its potent and selective inhibition of ADAMTS7 and ADAMTS12, two metalloproteases with emerging roles in the progression of several cancers. The preclinical data on this compound in non-cancer models demonstrates favorable pharmacokinetic properties, including oral bioavailability. The proposed preclinical evaluation plan provides a robust framework for assessing its therapeutic potential in relevant cancer models. The successful completion of these studies could provide a strong rationale for the clinical development of this compound as a novel targeted therapy for cancer patients.

References

Safety Operating Guide

Navigating the Safe Disposal of BAY-9835: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

As a novel and potent inhibitor of ADAMTS7 and ADAMTS12, BAY-9835 is a valuable tool for researchers in drug development.[1][2][3] Proper management of this compound, from handling to disposal, is crucial for laboratory safety and environmental responsibility. While specific disposal protocols for this compound are not officially published, this guide provides a set of best-practice procedures based on general principles of hazardous chemical waste management.

It is imperative to consult with your institution's Environmental Health and Safety (EHS) office before implementing any disposal protocol, as local regulations may vary. All laboratory chemical waste should be treated as hazardous unless confirmed otherwise by a qualified safety professional.[4]

Recommended Disposal Procedures for this compound

This section outlines a step-by-step approach to safely manage and dispose of this compound waste.

1. Personal Protective Equipment (PPE) and Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Wear standard personal protective equipment, including a lab coat, nitrile gloves, and safety glasses with side shields.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound powder, along with any grossly contaminated items (e.g., weigh boats, spatulas, kimwipes), in a dedicated, sealable container.

    • The container must be compatible with the chemical and clearly labeled as "Hazardous Waste: this compound."

  • Liquid Waste (DMSO Solutions):

    • Collect all solutions containing this compound in a separate, leak-proof, and shatter-resistant container designated for halogenated or non-halogenated organic solvent waste, as per your institution's guidelines. Since this compound contains fluorine (a halogen), it is often segregated with halogenated waste streams.

    • The liquid waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the solvent (e.g., DMSO), and an estimated concentration.

  • Empty Containers:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent (such as ethanol or acetone).[4]

    • Collect the rinsate as hazardous liquid waste.[4]

    • After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's procedures for non-hazardous lab glass or plastic.[4]

3. Storage of Waste:

  • Keep all waste containers securely sealed when not in use.[5]

  • Store waste in a designated, well-ventilated, and secure area, away from incompatible materials.[6]

4. Final Disposal:

  • Do not dispose of this compound down the drain or in regular trash.[7]

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste containers.[6][7]

Quantitative Data and Storage Information

The following table summarizes key quantitative data for this compound, which is essential for its proper handling and storage.

ParameterValueSource
Molecular Weight 493.39 g/mol [3]
IC₅₀ (ADAMTS7) 6 nM[1][2]
IC₅₀ (ADAMTS12) 30 nM[3]
Solubility in DMSO ≥ 49.34 mg/mL (100 mM)[3]
Storage (Solid) Store at -20°C[3]
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month.[1]

Visualizing Workflows and Pathways

To further clarify the procedures and the compound's mechanism of action, the following diagrams illustrate the recommended disposal workflow and the biological pathway inhibited by this compound.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_disposal Final Disposal Route ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) handling Handle in Ventilated Area (Fume Hood) ppe->handling waste_gen This compound Waste Generated handling->waste_gen solid_waste Solid Waste (Unused powder, contaminated items) waste_gen->solid_waste Solid liquid_waste Liquid Waste (DMSO solutions, rinsate) waste_gen->liquid_waste Liquid empty_cont Empty Containers waste_gen->empty_cont Container collect_waste Collect in Labeled, Compatible Waste Containers solid_waste->collect_waste liquid_waste->collect_waste empty_cont->liquid_waste Triple-rinse; Rinsate is liquid waste trash Dispose of Defaced Container in Regular Lab Trash empty_cont->trash After rinsing store_waste Store Waste Securely collect_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs

A logical workflow for the safe disposal of this compound.

G cluster_inhibition Inhibition by this compound cluster_pathway Biological Pathway bay9835 This compound adamts ADAMTS7 / ADAMTS12 (Metalloproteases) bay9835->adamts Inhibits ecm Extracellular Matrix Proteins (e.g., COMP) adamts->ecm Cleaves degradation Matrix Degradation ecm->degradation

Inhibitory action of this compound on the ADAMTS7/12 signaling pathway.

References

Personal protective equipment for handling BAY-9835

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for BAY-9835 is not publicly available. This guide is based on best practices for handling potent, novel research compounds where comprehensive toxicological data is lacking. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and adhere to all local, state, and federal regulations. A thorough risk assessment should be conducted before any handling of this compound.

This compound is an orally active antagonist of ADAMTS7 and ADAMTS12, intended for research use only. Due to the lack of specific hazard information, it is prudent to handle this compound as a potentially hazardous and potent substance. The following procedures provide a framework for the safe handling and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to minimize exposure. The required level of PPE depends on the specific laboratory procedure and the physical form of the compound.

Activity Recommended PPE Rationale
Weighing and Dispensing (Solid Form) - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95/FFP3 respirator within a certified chemical fume hood.- Disposable solid-front lab coat with tight-fitting cuffs.- Double nitrile gloves.- Chemical splash goggles and face shield.High risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is essential.[1]
Solution Preparation and Handling - Certified chemical fume hood.- Standard lab coat.- Nitrile gloves.- Safety glasses with side shields or chemical splash goggles.Reduced risk of aerosolization compared to handling powders, but protection against splashes and spills is necessary.[1]
In-vivo Dosing and Animal Handling - Lab coat or disposable gown.- Nitrile gloves.- Safety glasses with side shields.- Surgical mask or respirator based on risk assessment.To prevent skin contact and potential exposure to contaminated animal bedding or excreta.
Waste Disposal - Lab coat.- Nitrile gloves.- Safety glasses with side shields.Protection against accidental splashes or contact with contaminated waste materials.

Experimental Protocols: Safe Handling and Disposal Workflow

A step-by-step procedure for the safe handling and disposal of this compound is outlined below. This workflow is designed to minimize exposure and ensure the proper containment and disposal of the compound and any contaminated materials.

1. Preparation and Planning:

  • Conduct a thorough risk assessment for the planned experiment.

  • Consult your institution's EHS for specific safety protocols.

  • Ensure all necessary PPE is available and in good condition.

  • Prepare the work area by ensuring a certified chemical fume hood is used for handling the solid compound and preparing solutions.[1]

  • Have a spill kit readily available.

2. Handling and Experimentation:

  • Don the appropriate PPE as specified in the table above.

  • Handle the solid form of this compound in a chemical fume hood to minimize inhalation risk.

  • When preparing solutions, work in a well-ventilated area, preferably a fume hood, to avoid inhaling any potential vapors.

  • Avoid direct contact with the skin, eyes, and clothing.

3. Decontamination:

  • Wipe down all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) after use.

  • Dispose of all cleaning materials as hazardous waste.

4. Waste Segregation and Disposal:

  • Solid Waste: All materials contaminated with this compound, including gloves, bench paper, and empty vials, should be collected in a dedicated, labeled, and sealed hazardous waste container.[2]

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and chemically resistant container. Do not dispose of down the drain.[2][3]

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-proof, labeled sharps container.[2]

  • Container Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazards.[2]

  • Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's EHS department or a certified hazardous waste vendor.[1]

Visualizing Safety Protocols

The following diagrams illustrate the key workflows for ensuring safety when working with this compound.

PPE_Donning_Doffing cluster_donning Donning PPE cluster_doffing Doffing PPE d1 Lab Coat d2 Respirator/Mask d1->d2 d3 Goggles/Face Shield d2->d3 d4 Gloves (Double) d3->d4 f1 Gloves f2 Goggles/Face Shield f1->f2 f3 Lab Coat f2->f3 f4 Respirator/Mask f3->f4

PPE Donning and Doffing Sequence.

Waste_Disposal_Workflow A Waste Generation (Contaminated Items) B Segregate at Source A->B C Solid Waste Container (Gloves, Vials, etc.) B->C Solid D Liquid Waste Container (Solutions) B->D Liquid E Sharps Container (Needles, etc.) B->E Sharps F Label All Containers 'Hazardous Waste: this compound' C->F D->F E->F G Store in Designated Satellite Accumulation Area F->G H Request EHS Pickup for Disposal G->H

Waste Disposal Workflow for this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。